molecular formula C6H6N2O3 B017402 4-Methoxy-3-nitropyridine CAS No. 31872-62-5

4-Methoxy-3-nitropyridine

Número de catálogo: B017402
Número CAS: 31872-62-5
Peso molecular: 154.12 g/mol
Clave InChI: BZPVREXVOZITPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methoxy-3-nitropyridine (CAS 31872-62-5) is a high-value chemical intermediate in organic synthesis and medicinal chemistry. This compound serves as a versatile building block for the design and synthesis of novel N-alkyl-N-phenylpyridin-2-amine derivatives , which are investigated as potent antitumor agents . Research indicates that such derivatives function as tubulin polymerization inhibitors , effectively targeting the colchicine binding site to disrupt microtubule dynamics and exhibit significant anti-proliferative activity in human tumor cell lines . With a molecular formula of C 6 H 6 N 2 O 3 and a molecular weight of 154.13 g/mol, this light orange to yellow crystalline powder is characterized by its high purity . Its structural features make it a subject of interest in structure-reactivity studies and investigations into nucleophilic aromatic substitution (S N Ar) mechanisms . Key Specifications: • CAS RN: 31872-62-5 • Molecular Formula: C 6 H 6 N 2 O 3 • Molecular Weight: 154.13 g/mol • Purity: >98.0% (GC) • Physical State: Solid • Melting Point: 74-78 °C This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPVREXVOZITPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326701
Record name 4-Methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31872-62-5
Record name 4-Methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31872-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-nitropyridine (CAS: 31872-62-5): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 31872-62-5, this compound has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. This document delves into the synthesis, spectroscopic characterization, reactivity, and key applications of this compound, offering field-proven insights and detailed experimental protocols for its use in research and drug development.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative characterized by the presence of an electron-donating methoxy group at the 4-position and a strong electron-withdrawing nitro group at the 3-position. This unique electronic arrangement imparts a distinct reactivity profile to the pyridine ring, making it a highly valuable synthon for the construction of diverse and complex molecular scaffolds.

The strategic placement of the methoxy and nitro groups allows for selective chemical transformations. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. The pyridine nitrogen, along with the electron-withdrawing nature of the nitro group, activates the ring towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This reactivity is fundamental to its utility in building the core structures of many biologically active molecules.

This guide will explore the essential technical aspects of this compound, providing researchers with the foundational knowledge and practical methodologies to effectively utilize this key intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in the laboratory.

PropertyValueReference
CAS Number 31872-62-5[1][2]
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance White to light yellow solid[3]
Melting Point 72-77 °C[2]
Solubility Soluble in most organic solvents
Boiling Point Not readily available (decomposes)
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the substituents.[4]

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. Key characteristic peaks for this compound include strong absorptions corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-O stretching of the methoxy group, and C=C and C=N stretching of the aromatic pyridine ring.[1]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be observed at m/z 154. The fragmentation pattern can provide further structural information.[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes, with the most common starting from readily available pyridine derivatives. A logical and efficient two-step synthesis starting from 4-hydroxypyridine is outlined below.

Diagram: Synthetic Pathway

Synthesis A 4-Hydroxypyridine B 4-Hydroxy-3-nitropyridine A->B Nitration HNO₃, H₂SO₄ C This compound B->C O-Methylation (CH₃)₂SO₄, Base

Caption: Synthetic route to this compound.

Step 1: Nitration of 4-Hydroxypyridine

The first step involves the regioselective nitration of 4-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. The interplay of these factors directs the nitration to the 3-position.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

  • Addition of Starting Material: Slowly add 4-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-hydroxypyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-nitropyridine.

Step 2: O-Methylation of 4-Hydroxy-3-nitropyridine

The second step is the methylation of the hydroxyl group to a methoxy group. This is a standard Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-hydroxy-3-nitropyridine in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Addition of Base: Add a base such as potassium carbonate to the solution. The base will deprotonate the hydroxyl group to form the corresponding phenoxide.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

An alternative synthetic approach involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with sodium methoxide.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its functional groups.

Diagram: Key Reactions

Reactions A This compound B 3-Amino-4-methoxypyridine A->B Reduction (e.g., H₂, Pd/C or SnCl₂) C Nucleophilic Aromatic Substitution Product A->C Nucleophilic Attack (e.g., at C2 or C6)

Caption: Major reaction pathways of this compound.

Reduction of the Nitro Group

The most significant transformation of this compound is the reduction of the nitro group to an amine, yielding 3-amino-4-methoxypyridine.[5] This transformation is a gateway to a vast array of further chemical modifications.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain 3-amino-4-methoxypyridine, which can be used in the next step without further purification or can be purified by chromatography if necessary.

Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed for this reduction.

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient due to the ring nitrogen and the powerful electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic aromatic substitution, primarily at the positions ortho and para to the nitro group (C2 and C6).

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound and its derivatives are prominent building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[6] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

A key application of this compound is in the synthesis of the imidazo[4,5-b]pyridine scaffold, which is the core of several potent Aurora kinase and FLT3 inhibitors.[6]

Workflow: Synthesis of an Imidazo[4,5-b]pyridine Core

Workflow cluster_0 Core Synthesis A This compound B 3-Amino-4-methoxypyridine A->B Reduction C Diaminopyridine Intermediate B->C Further Functionalization (e.g., Amination) D Imidazo[4,5-b]pyridine Core C->D Cyclization

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

The synthesis typically involves the reduction of the nitro group of a functionalized this compound derivative to an amine. The resulting diamine can then undergo cyclization with various reagents to form the fused imidazole ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

  • Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and predictable reactivity make it an invaluable intermediate for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, characterization, and chemical transformations, as outlined in this guide, will empower researchers to fully leverage its potential in the discovery and development of novel therapeutics.

References

4-Methoxy-3-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methoxy-3-nitropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Characterized by a pyridine core functionalized with a methoxy group at the 4-position and a nitro group at the 3-position, this compound serves as a versatile intermediate in the development of complex molecules.[1] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the potent electron-withdrawing nitro group, dictate its reactivity and make it a valuable building block for pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound typically presents as a yellow to orange or light orange to green crystalline solid.[1] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 31872-62-5[2]
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [2]
Appearance Yellow to orange crystalline solid[1]
Melting Point 72-77 °C
Boiling Point 127 °C @ 1 Torr[3]
Density 1.3 ± 0.1 g/cm³[3]
XLogP3 0.7[3]
SMILES COC1=C(C=NC=C1)--INVALID-LINK--[O-][2][4]
InChI Key BZPVREXVOZITPF-UHFFFAOYSA-N[1][2]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Comprehensive spectral information, including ¹³C NMR, FT-IR, Raman, and GC-MS data, is publicly available through databases such as PubChem and SpectraBase, which aggregate data from various sources.[2][5]

Chemical Structure and Reactivity Profile

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring.

Caption: Chemical structure of this compound.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it.

  • Methoxy Group (-OCH₃): This is an electron-donating group that can influence the regioselectivity of reactions. Its presence is key to the molecule's utility as an intermediate, as it can be displaced by nucleophiles in SₙAr reactions.

  • Pyridine Nitrogen: The nitrogen atom imparts a degree of electron deficiency to the ring system, making it inherently less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack.

The combination of these features makes this compound a prime candidate for reactions involving nucleophilic displacement, reduction of the nitro group, and other functional group transformations.

Synthesis Methodologies

The synthesis of substituted nitropyridines often involves the direct nitration of a pyridine precursor. A common conceptual pathway to this compound involves the nitration of 4-methoxypyridine. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material. Mixed acid (a combination of nitric acid and sulfuric acid) is a standard method for nitrating such heterocyclic systems.[6][7]

synthesis_workflow Start 4-Methoxypyridine (Starting Material) Nitration Nitration Reaction (HNO₃ / H₂SO₄) Start->Nitration Quench Reaction Quenching (Ice Water) Nitration->Quench 1. Reaction Neutralize Neutralization (Base, e.g., NH₄OH) Quench->Neutralize 2. Work-up Extract Extraction (Organic Solvent) Neutralize->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify Product This compound (Final Product) Purify->Product 3. Isolation

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative example based on established chemical principles for the nitration of pyridine derivatives and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 4-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C. The methoxypyridine will protonate to form the pyridinium salt.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise via the dropping funnel. The temperature must be rigorously controlled, keeping it below 10 °C throughout the addition to minimize side-product formation.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 90-95 °C) for several hours to drive the reaction to completion.[7] Reaction progress should be monitored by a suitable technique like TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This quenching step must be done slowly and with caution due to the exothermic nature of acid dilution.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate, until the pH is approximately 7.[7] The crude product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone intermediate for constructing more elaborate molecular architectures. Its utility stems from the sequential or selective reactivity of its functional groups.

reaction_pathway cluster_reduction Nitro Group Reduction cluster_snar Nucleophilic Substitution (SNAr) Start This compound Node_Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Node_Reduction Node_SNAr Nucleophilic Attack (e.g., R-NH₂) Start->Node_SNAr Product_Amine 4-Methoxy-3-aminopyridine (Key Amine Intermediate) Node_Reduction->Product_Amine Product_Substituted 4-Alkylamino-3-nitropyridine (Displacement of Methoxy Group) Node_SNAr->Product_Substituted

Caption: Key reaction pathways of this compound.

  • Synthesis of Aminopyridines: The most common and critical transformation is the reduction of the nitro group to an amine. This produces 4-methoxy-3-aminopyridine, a diamine precursor essential for building fused heterocyclic systems like imidazopyridines, which are prevalent scaffolds in medicinal chemistry.[8]

  • Nucleophilic Aromatic Substitution (SₙAr): The methoxy group at the 4-position, activated by the adjacent nitro group, can be displaced by a variety of nucleophiles. This allows for the introduction of different functionalities, such as amines, thiols, or other alkoxy groups, providing a straightforward route to a diverse library of 3-nitropyridine derivatives.

  • Precursor to Fused Heterocycles: Following the reduction of the nitro group, the resulting 1,2-diamine functionality (considering the ring nitrogen) can be cyclized with various reagents to form bicyclic structures that are central to many biologically active compounds.

Safety and Handling

As with many nitroaromatic compounds, this compound requires careful handling.[1]

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[2]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9] Ensure that eyewash stations and safety showers are readily accessible.[9]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][9]

    • Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

References

An In-Depth Technical Guide to the Structure Elucidation of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Pyridine

4-Methoxy-3-nitropyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position.[1] This arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) on the pyridine core makes it a valuable building block in medicinal chemistry and materials science.[1] Its structural attributes are of considerable interest for the synthesis of novel pharmaceutical and agrochemical agents.[1] A precise and unambiguous confirmation of its molecular structure is paramount for any research or development application. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, detailing the synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Initial Assessment and Fundamental Properties

Before delving into advanced spectroscopic analysis, a foundational understanding of the target molecule's basic characteristics is essential.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [3]
Appearance White to yellow or orange crystalline solid[1][2]
Melting Point 72-77 °C[3]
CAS Number 31872-62-5[4]

The molecular formula, C₆H₆N₂O₃, is the cornerstone of the elucidation process. The degree of unsaturation, calculated to be 5, suggests the presence of the aromatic pyridine ring and the nitro group.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry provides two critical pieces of information: the mass of the intact molecule and a fragmentation pattern that offers clues about its substructures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection : A small volume of the sample is introduced into the mass spectrometer.

  • Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺•).

  • Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• at m/z = 154, corresponding to its molecular weight.[5] The fragmentation of nitroaromatic compounds under EI conditions is well-documented and typically involves the loss of nitro-related fragments.

Predicted Fragmentation Pathway:

MS_Fragmentation M [C₆H₆N₂O₃]⁺• m/z = 154 (Molecular Ion) F1 [C₆H₆NO₂]⁺ m/z = 124 M->F1 - NO F2 [C₅H₃NO]⁺• m/z = 93 M->F2 - NO₂ - CH₃ F3 [C₅H₃N]⁺• m/z = 78 F2->F3 - CH₃ F4 [C₄H₃]⁺ m/z = 51 F3->F4 - HCN NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Structure Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR & DEPT-135 (Carbon Skeleton & Multiplicity) C13->HSQC C13->HMBC Structure Confirmed Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into its characterization.

This guide is designed for researchers, scientists, and drug development professionals, providing not just raw data, but also the causality behind experimental choices and a self-validating system of protocols.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The arrangement of substituents on the pyridine ring gives rise to a distinct pattern of signals in NMR, characteristic vibrational modes in IR, and specific fragmentation pathways in MS.

G cluster_molecule This compound cluster_techniques Spectroscopic Techniques mol NMR NMR (¹H, ¹³C) mol->NMR Chemical Environment of Nuclei IR IR mol->IR Vibrational Modes of Bonds MS MS mol->MS Molecular Mass and Fragmentation Pattern G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the magnetic field D->E F Acquire ¹H and ¹³C spectra E->F G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition A Grind 1-2 mg of sample with ~100 mg of dry KBr B Transfer the mixture to a pellet die A->B C Apply pressure (8-10 tons) using a hydraulic press B->C D Hold pressure for 1-2 minutes C->D E Place the transparent pellet in the FT-IR spectrometer D->E F Acquire the IR spectrum E->F G M [M]⁺˙ m/z 154 F1 [M - NO₂]⁺ m/z 108 M->F1 - NO₂ F2 [M - CH₃]⁺ m/z 139 M->F2 - CH₃ F3 [M - OCH₃]⁺ m/z 123 M->F3 - OCH₃ F4 [M - NO]⁺ m/z 124 M->F4 - NO F5 Pyridine fragment m/z 78 F1->F5 - CO

References

A Comprehensive Guide to the Synthesis of 4-Methoxy-3-nitropyridine: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-Methoxy-3-nitropyridine is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a versatile precursor for a multitude of complex molecular targets. This guide provides an in-depth technical analysis of the synthetic pathways leading to this valuable compound. We will dissect the predominant synthetic strategy—Nucleophilic Aromatic Substitution (SNAr)—offering a detailed mechanistic explanation, a validated, step-by-step experimental protocol, and a critical analysis of its process parameters. An alternative route via direct nitration is also evaluated to provide a comprehensive strategic overview. This document is intended for researchers, chemists, and drug development professionals, aiming to equip them with the foundational knowledge and practical insights required to efficiently synthesize this compound with high yield and purity.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose structural features make it an exceptionally useful intermediate in the synthesis of pharmaceutical agents. The pyridine core is a common motif in drug molecules, and the specific arrangement of the methoxy and nitro groups offers distinct advantages for further chemical modification. The electron-withdrawing nitro group activates the pyridine ring for certain transformations and can be readily reduced to an amino group, which then serves as a handle for a vast array of coupling reactions. The methoxy group, an electron-donating substituent, also influences the ring's reactivity and can be a key pharmacophoric element in the final drug candidate.[1][2]

Retrosynthetic Analysis: A Logical Approach to Synthesis Design

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. This conceptual breakdown helps identify the most logical and efficient forward-synthetic routes.

G cluster_0 Pathway A: SNAr cluster_1 Pathway B: Nitration Target This compound SNAr_Intermediate 4-Chloro-3-nitropyridine + Methoxide Source Target->SNAr_Intermediate C-O bond formation (SNAr) Nitration_Intermediate 4-Methoxypyridine + Nitrating Agent Target->Nitration_Intermediate C-N bond formation (Nitration)

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two main strategies:

  • Pathway A (SNAr): The most direct and widely adopted approach involves the formation of the C-O ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. This entails reacting a precursor like 4-chloro-3-nitropyridine with a methoxide source.

  • Pathway B (Nitration): An alternative route considers the direct nitration of 4-methoxypyridine to introduce the nitro group onto the pyridine ring.

This guide will focus primarily on Pathway A, as it offers superior control and efficiency, while also discussing the challenges associated with Pathway B.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the cornerstone of this compound synthesis due to its high efficiency, predictability, and scalability. The reaction proceeds by displacing a suitable leaving group (typically a halide) from the 4-position of a 3-nitropyridine ring with a methoxide nucleophile.[3][4]

Mechanistic Deep Dive

The SNAr mechanism is a two-step addition-elimination process. It is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon within an aromatic system.[3][5]

  • Nucleophilic Addition: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom at the 4-position of the 4-chloro-3-nitropyridine ring. This position is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent nitro group and the ring nitrogen. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination of Leaving Group: The aromaticity is restored in the second step when the leaving group (chloride ion, Cl⁻) is expelled, taking its bonding electrons with it. This step is typically fast as it leads to the stable, aromatic product.

The presence of the nitro group in the ortho position to the leaving group is critical for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3][7][8]

Figure 2: Mechanism of the SNAr reaction for the synthesis of this compound.

Validated Experimental Protocol

This protocol describes the synthesis of this compound from 4-chloro-3-nitropyridine using sodium methoxide in methanol.

Reagents & Materials:

  • 4-Chloro-3-nitropyridine

  • Sodium methoxide (can be used as a solution in methanol or as a solid)

  • Methanol (anhydrous)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Ice bath

  • Standard laboratory glassware for workup and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Nucleophile Addition: Slowly add a solution of sodium methoxide in methanol (typically 1.05 to 1.5 molar equivalents) to the cooled reaction mixture.[9] The addition should be done dropwise to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature (e.g., 2-5 °C) for an extended period, often 24-48 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of ice water.[9] The product, this compound, is less soluble in water and should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the final this compound, which typically appears as a yellow to orange crystalline solid.[2]

Process Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve 4-chloro-3-nitropyridine in anhydrous Methanol cool Cool solution to 0-5 °C in an ice bath dissolve->cool add Slowly add Sodium Methoxide (1.05 - 1.5 eq) cool->add stir Stir at low temperature (24-48h) add->stir monitor Monitor by TLC stir->monitor quench Quench by pouring into ice water monitor->quench filter Collect solid by vacuum filtration quench->filter wash Wash with cold water filter->wash dry Dry product under vacuum wash->dry Final Product Final Product dry->Final Product

Figure 3: Experimental workflow for the SNAr synthesis of this compound.

Alternative Pathway: Direct Nitration of 4-Methoxypyridine

An alternative, though less common, approach is the direct nitration of 4-methoxypyridine. This method involves treating the starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[11]

Challenges: Regioselectivity

The primary challenge of this pathway is controlling the regioselectivity of the nitration. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. While the 4-methoxy group is an activating, ortho, para-directing group, the pyridine nitrogen is deactivating and directs incoming electrophiles to the 3- and 5-positions. The interplay of these directing effects can lead to a mixture of products, including the desired 3-nitro isomer and the undesired 2-nitro isomer, making purification difficult and lowering the overall yield of the target molecule.[12][13] For this reason, the SNAr route is overwhelmingly preferred for its precise control and cleaner reaction profile.

Comparative Analysis of Synthesis Pathways

FeaturePathway A: Nucleophilic Aromatic Substitution (SNAr)Pathway B: Direct Nitration
Starting Material 4-Chloro-3-nitropyridine4-Methoxypyridine
Key Transformation C-O bond formationC-N bond formation
Regioselectivity Excellent; reaction occurs only at the C4 position.Poor to moderate; mixture of isomers is common.
Typical Yield High (often >85%)Variable and often lower due to isomer formation.
Purification Straightforward (precipitation/filtration).Often requires chromatographic separation.
Scalability Highly scalable and used in industrial processes.Challenging to scale due to selectivity issues.
Recommendation Highly Recommended Not generally recommended unless precursor is unavailable.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyridine ring and the methoxy group.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry: To confirm the molecular weight (C₆H₆N₂O₃, MW: 154.12 g/mol ).

  • Melting Point: To assess purity.

Safety and Handling

  • 4-Chloro-3-nitropyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Sodium Methoxide: Is corrosive and flammable. It reacts violently with water. Handle in a dry, inert atmosphere if possible.

  • Methanol: Is flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Nucleophilic Aromatic Substitution (SNAr) pathway, starting from 4-chloro-3-nitropyridine. This method provides excellent regioselectivity, high yields, and a straightforward workup procedure, making it the preferred choice for both laboratory-scale and industrial applications. While direct nitration of 4-methoxypyridine is a theoretical alternative, it is hampered by significant challenges in controlling regioselectivity. The robust and well-understood SNAr mechanism ensures that researchers can confidently produce this key building block for advancing drug discovery programs.

References

An In-depth Technical Guide to 4-Methoxy-3-nitropyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, a key heterocyclic building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this compound. Furthermore, this guide offers insights into its synthesis, handling protocols, and its role as a versatile synthetic intermediate. The information presented herein is substantiated by authoritative sources to ensure scientific integrity and to empower researchers in their experimental endeavors.

Introduction: The Strategic Importance of this compound

This compound is an organic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position.[1] This unique arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) on an already electron-deficient pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and agrochemicals.[1] Its structure facilitates a range of chemical transformations, offering a gateway to a diverse array of functionalized pyridine derivatives. This guide aims to provide a detailed exploration of its properties and reactivity to enable its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis.

Physical Properties

This compound typically presents as a yellow to orange or light orange to yellow to green crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as ethanol, acetone, DMSO, and methanol, but has limited solubility in water.[1][3]

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[1][4][5]
Molecular Weight 154.12 g/mol [4][6]
CAS Number 31872-62-5[4][5]
Appearance Yellow to orange crystalline solid[1]
Melting Point 72-78 °C[2][4][5]
Boiling Point 127 °C @ 1 mmHg[5][7]
Density ~1.3 g/cm³[5]
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons. A representative ¹H NMR spectrum in CDCl₃ shows signals at approximately δ 9.02 (s, 1H), 8.65 (d, J = 5.8 Hz, 1H), 7.04 (d, J = 5.9 Hz, 1H), and 4.05 (s, 3H).[7]

    • ¹³C NMR : The carbon NMR spectrum reveals the distinct carbon environments within the molecule.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present. Key peaks would include those for the C-O stretching of the methoxy group, the N-O stretching of the nitro group, and the C=C and C=N stretching of the pyridine ring.[6]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 154.[9] High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by the interplay of the electron-deficient pyridine ring and the electronic effects of the methoxy and nitro substituents.

Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position.[1][10] This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack. Conversely, the methoxy group at the C4 position is an electron-donating group, which can influence the regioselectivity of certain reactions.[1]

Reactivity_of_this compound cluster_molecule This compound mol Structure nucleophilic_substitution Nucleophilic Aromatic Substitution (SNAr) mol->nucleophilic_substitution Highly Favored nitro_reduction Reduction of Nitro Group mol->nitro_reduction Common Transformation electrophilic_substitution Electrophilic Aromatic Substitution mol->electrophilic_substitution Generally Difficult SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic σ-adduct) reactant->intermediate Nucleophilic Attack (Rate-determining) product Substituted Product + MeO⁻ intermediate->product Loss of Leaving Group

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of functional molecules.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development, ensuring robust process development, formulation design, and predictable pharmacokinetic behavior.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this important molecule. We will delve into the theoretical underpinnings of its solubility and stability, present detailed experimental protocols for their assessment, and discuss the interpretation of the resulting data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [2][3]
Appearance Yellow to orange crystalline solid[1]
Melting Point 72-78 °C[4]
pKa (Predicted) 2.51 ± 0.18[3]
LogP (Predicted) 0.7[4]

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Understanding the solubility of this compound in various solvent systems is essential for designing appropriate crystallization processes, formulating drug products, and predicting its behavior in biological systems. This section will cover both the theoretical aspects and practical determination of its solubility.

Theoretical Considerations

The solubility of this compound is governed by its molecular structure. The presence of the polar nitro group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, while the methoxy group and the aromatic ring contribute to its lipophilicity. The predicted LogP of 0.7 suggests a relatively balanced hydrophilic-lipophilic character.

Qualitative and Quantitative Solubility
SolventPredicted SolubilityRationale
WaterLowThe presence of the aromatic ring and methoxy group limits aqueous solubility.
EthanolHighThe ability to act as both a hydrogen bond donor and acceptor, along with its polarity, should facilitate dissolution.
MethanolHighSimilar to ethanol, its polarity and hydrogen bonding capacity are favorable for solubility.
AcetoneHighA polar aprotic solvent that can interact favorably with the polar functional groups of the molecule.
DichloromethaneModerateA less polar solvent, solubility will be driven by the lipophilic character of the molecule.
Dimethyl Sulfoxide (DMSO)Very HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Experimental Determination of Solubility

Two key types of solubility measurements are crucial in drug discovery and development: thermodynamic and kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Constant Temperature: Solubility is temperature-dependent.

  • Prolonged Agitation: Guarantees that the system reaches equilibrium.

  • Filtration: Removes any undissolved particles that could interfere with the concentration measurement.

  • Validated HPLC Method: Ensures accurate and precise quantification.

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a critical parameter in early drug discovery for identifying compounds with potential precipitation issues in biological assays.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Optional): For a more quantitative assessment, the supernatant can be analyzed by HPLC after filtration or centrifugation.

Causality Behind Experimental Choices:

  • DMSO Stock: Mimics the conditions used in high-throughput screening assays.

  • Physiological Buffer: Simulates biological conditions.

  • Short Incubation: Reflects the non-equilibrium conditions often encountered in in vitro experiments.

  • Turbidity Measurement: Provides a rapid and straightforward method for detecting precipitation.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result stock Prepare 10 mM Stock in DMSO plate Serially Dilute in 96-well Plate stock->plate buffer Add Aqueous Buffer (pH 7.4) plate->buffer incubate Incubate (1-2 hours) buffer->incubate detect Detect Precipitation (Nephelometry) incubate->detect quantify Quantify Supernatant (HPLC) incubate->quantify solubility Kinetic Solubility Value detect->solubility quantify->solubility

Caption: Workflow for determining the kinetic solubility of this compound.

Section 2: Stability Profile of this compound

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This section outlines a systematic approach to evaluating the stability of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[5]

Theoretical Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-hydroxy-3-nitropyridine. The pyridine ring itself can also undergo complex reactions under harsh hydrolytic conditions.

  • Oxidation: The pyridine ring and the methoxy group are potentially susceptible to oxidation, which could lead to N-oxide formation or other oxidative degradation products.

  • Photodegradation: Aromatic nitro compounds are often photolabile.[6] Exposure to light, particularly UV radiation, could lead to the reduction of the nitro group to a nitroso or amino group, or other complex photochemical reactions.[6][7]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products.[8] A typical forced degradation study for this compound would involve the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, reflux for 24 hours4-Hydroxy-3-nitropyridine
Basic Hydrolysis 0.1 M NaOH, reflux for 24 hours4-Hydroxy-3-nitropyridine, other degradation products
Oxidative Degradation 3% H₂O₂, room temperature for 24 hoursN-oxides, ring-opened products
Photostability Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours)Nitro-reduced products (nitroso, amino), other photoproducts
Thermal Degradation 80°C for 48 hours (solid state and in solution)Various decomposition products

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for photostability and thermal studies). A control sample in a neutral solvent should also be prepared.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period.

  • Neutralization: For acidic and basic samples, neutralize the solutions to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples and the control sample using a stability-indicating HPLC method. A diode-array detector (DAD) or a mass spectrometer (MS) is highly recommended for peak purity assessment and identification of degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify degradation products. Quantify the amount of degradation and identify the major degradants.

Causality Behind Experimental Choices:

  • Harsh Conditions: To accelerate degradation and generate a detectable amount of degradation products in a short period.

  • Variety of Stressors: To probe different degradation pathways (hydrolysis, oxidation, photolysis, thermolysis).

  • Stability-Indicating Method: An analytical method that can separate the parent compound from all potential degradation products and impurities.

  • Peak Purity Analysis: To ensure that the chromatographic peak of the parent compound does not co-elute with any degradation products.

Diagram of Potential Degradation Pathways:

G cluster_main This compound cluster_degradation Potential Degradation Products main C₆H₆N₂O₃ hydrolysis 4-Hydroxy-3-nitropyridine (Hydrolysis) main->hydrolysis Acid/Base oxidation N-Oxide Products (Oxidation) main->oxidation H₂O₂ photo Nitro-Reduced Products (Photodegradation) main->photo UV/Vis Light thermal Decomposition Products (Thermal Stress) main->thermal Heat

Caption: Potential degradation pathways of this compound under stress conditions.

Section 3: Analytical Methodologies

The development and validation of robust analytical methods are crucial for the accurate quantification of this compound and the detection of its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is the primary analytical tool for assessing the purity and stability of this compound.

Typical HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For the identification and characterization of unknown degradation products, UPLC-MS is an invaluable technique.[9] UPLC provides higher resolution and faster analysis times compared to conventional HPLC, while mass spectrometry provides molecular weight and fragmentation information, which is crucial for structure elucidation.[9]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the critical aspects of solubility and stability for this compound. By understanding the theoretical principles and applying the detailed experimental protocols outlined herein, researchers, scientists, and drug development professionals can effectively characterize this important molecule. A thorough assessment of its solubility and stability profile is a prerequisite for its successful application in the development of new pharmaceuticals and advanced materials, ultimately ensuring the quality, safety, and efficacy of the final products. The methodologies and insights presented serve as a robust framework for navigating the challenges associated with the physicochemical characterization of novel chemical entities.

References

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-Methoxy-3-nitropyridine (CAS No: 31872-62-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.

Compound Profile and Physicochemical Properties

This compound is an organic compound that typically appears as a light orange to yellow or green crystalline solid.[1] Understanding its fundamental properties is the first step in a robust risk assessment.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Appearance Light orange to yellow to green powder/crystal
Melting Point 72-78 °C
Boiling Point 127 °C @ 1 Torr[2][4]
Synonyms 3-Nitro-4-methoxypyridine, Methyl 3-nitro-4-pyridinyl ether[1][3][4]

The presence of the nitro group (-NO₂) makes the compound electron-deficient, influencing its reactivity, while the pyridine ring introduces specific toxicological considerations.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[5] The primary risks are associated with its corrosive and irritant nature.[3]

GHS Hazard Summary:

  • Pictograms:

    • corrosion GHS05

    • exclamation mark GHS07

  • Signal Word: Danger [4]

Hazard ClassGHS CodeDescriptionCausality and Field Insights
Acute Toxicity, OralH302Harmful if swallowedThe compound can be absorbed through the gastrointestinal tract, leading to systemic toxicity.
Skin Corrosion/IrritationH315Causes skin irritationThe nitro-aromatic structure can interact with skin proteins and lipids, causing inflammation, redness, and irritation upon contact.[3][4]
Serious Eye Damage/IrritationH318Causes serious eye damageThis is the most critical hazard. The compound is corrosive to eye tissue and can cause irreversible damage.[3][4] The basicity of the pyridine nitrogen and the reactivity of the nitro group likely contribute to rapid tissue damage. Immediate and prolonged irrigation is vital.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationAs a fine powder, the compound can be easily inhaled, leading to irritation of the nose, throat, and lungs.[3][4] Chronic exposure should be avoided as it may lead to more severe respiratory conditions.

Core Handling Protocol: From Storage to Reaction

A self-validating system of protocols is essential for minimizing exposure. The following workflow is designed to be implemented within a certified chemical fume hood.

Experimental Workflow: Weighing and Dissolving

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 Don appropriate PPE (Nitrile gloves, safety goggles, face shield, lab coat) prep2 Designate & prepare work area in a certified chemical fume hood prep1->prep2 prep3 Assemble all necessary equipment (Spatula, weigh boat, vial, solvent, vortex) prep2->prep3 handle1 Retrieve chemical from locked storage prep3->handle1 Proceed to handling handle2 Carefully open container inside the fume hood handle1->handle2 handle3 Weigh desired amount onto a tared weigh boat handle2->handle3 handle4 Transfer solid to the reaction vial handle3->handle4 handle5 Add solvent and cap the vial handle4->handle5 handle6 Gently vortex until dissolved handle5->handle6 clean1 Securely close primary chemical container handle6->clean1 Proceed to cleanup clean2 Return container to locked storage clean1->clean2 clean3 Dispose of contaminated weigh boat, gloves, and tips in hazardous waste clean1->clean3 clean4 Decontaminate work surface clean3->clean4 start EMERGENCY (Spill or Exposure) spill Is the spill large or outside of a fume hood? start->spill Spill exposure What type of exposure occurred? start->exposure Exposure spill_yes Evacuate area. Alert EH&S. Do not attempt cleanup. spill->spill_yes Yes spill_no Contain spill with absorbent pads. Carefully sweep up solid. Place in hazardous waste. Decontaminate area. spill->spill_no No eye Eye Contact exposure->eye Eyes skin Skin Contact exposure->skin Skin inhalation Inhalation exposure->inhalation Inhalation ingestion Ingestion exposure->ingestion Ingestion eye_action IMMEDIATELY flush with water for at least 15 minutes, removing contact lenses. Seek IMMEDIATE medical attention. eye->eye_action skin_action Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists. skin->skin_action inhalation_action Move to fresh air. Keep comfortable. Seek medical attention if feeling unwell. inhalation->inhalation_action ingestion_action Rinse mouth with water. DO NOT induce vomiting. Seek IMMEDIATE medical attention. ingestion->ingestion_action

References

The Unseen Scaffolding of Modern Medicine: A Technical Guide to 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the history, synthesis, and critical role of 4-Methoxy-3-nitropyridine, a cornerstone intermediate in the pharmaceutical industry. This guide offers researchers, scientists, and drug development professionals a comprehensive technical overview of this vital, yet often overlooked, chemical entity.

Introduction: The Unsung Hero of Heterocyclic Chemistry

In the vast landscape of organic chemistry, certain molecules, while not therapeutic agents themselves, form the indispensable backbone of numerous life-saving drugs. This compound is a prime example of such a molecule.[1][2][3] This substituted pyridine derivative, characterized by a methoxy group at the 4-position and a nitro group at the 3-position, has played a pivotal role as a key intermediate in the synthesis of a range of pharmaceuticals.[1][2] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, make it a versatile building block for constructing complex molecular architectures.[2][4] This guide illuminates the discovery and history of this compound, details its synthesis, and explores its significant applications in drug development.

The Genesis of a Key Intermediate: A Historical Perspective

The precise first synthesis of this compound is not readily apparent in singular, landmark publications. Its emergence is intrinsically linked to the broader development of substituted pyridines and their application in medicinal chemistry. The historical trajectory of this compound is one of gradual recognition of its utility as a versatile precursor. While early 20th-century chemical literature, such as the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for pyridine chemistry, the specific synthesis of this compound likely arose from the systematic exploration of functionalized pyridines for biological activity.[5][6][7]

The rise in prominence of this compound is closely associated with the development of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[8] The core structure of many pioneering PPIs, such as omeprazole, rabeprazole, and pantoprazole, features a substituted pyridine ring linked to a benzimidazole moiety.[8][9][10][11][12] The synthetic strategies for these drugs often involve intermediates that are structurally analogous to, or directly derived from, this compound. The need for efficient and scalable synthetic routes to these blockbuster drugs spurred extensive research into the preparation and optimization of their pyridine-based building blocks.

The Art of Synthesis: Crafting this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale, purity, and available starting materials. A common and illustrative laboratory-scale synthesis involves the nitration of a 4-methoxypyridine precursor.

Protocol 1: Nitration of 4-Methoxypyridine

This protocol outlines a representative method for the synthesis of this compound.

Materials:

  • 4-Methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-methoxypyridine to concentrated sulfuric acid.

  • Nitration: To the cooled mixture, add fuming nitric acid dropwise, maintaining a low temperature.

  • Reaction: Heat the reaction mixture and maintain the temperature for an extended period to ensure complete nitration.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into ice water.

  • Neutralization: Neutralize the acidic solution by the portion-wise addition of solid potassium carbonate until the solution is alkaline.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or chromatography.

Causality in Experimental Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Fuming Nitric Acid: Provides a high concentration of the nitrating species, driving the reaction towards the desired product.

  • Controlled Temperature: The initial cooling and subsequent heating are crucial for controlling the exothermic nitration reaction and preventing unwanted side reactions.

  • Neutralization and Extraction: The use of a weak base like potassium carbonate for neutralization is preferred to avoid hydrolysis of the methoxy group. Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous mixture.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxypyridine 4-Methoxypyridine Nitration Nitration 4-Methoxypyridine->Nitration H2SO4_HNO3 H₂SO₄ / HNO₃ H2SO4_HNO3->Nitration Workup Aqueous Workup (Quenching, Neutralization, Extraction) Nitration->Workup This compound This compound Workup->this compound

Caption: A simplified workflow for the synthesis of this compound.

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of this compound is crucial for its application in synthesis.

PropertyValue
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Yellow to orange crystalline solid[2][4]
Melting Point 72-77 °C
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[2][4]
CAS Number 31872-62-5[13]

The Role in Drug Development: A Gateway to Proton Pump Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor for the synthesis of proton pump inhibitors (PPIs). While not always a direct starting material in every patented synthesis, its structural motif is central to the pyridine portion of these drugs. The synthesis of blockbuster drugs like omeprazole, rabeprazole, and pantoprazole involves the coupling of a substituted pyridine moiety with a benzimidazole core.[8][9][10][11][12]

The general synthetic strategy involves the preparation of a reactive pyridine intermediate, often a 2-chloromethyl derivative, which can then undergo nucleophilic substitution with the thiol group of the benzimidazole component. The methoxy and other substituents on the pyridine ring are crucial for modulating the electronic properties and ultimately the biological activity of the final drug molecule.

Illustrative Synthetic Connection to PPIs

The following diagram illustrates the conceptual link between this compound and the synthesis of a generic PPI. The nitro group can be reduced to an amino group, which can then be further functionalized or replaced, and the pyridine ring can be elaborated to introduce the necessary substituents for coupling with the benzimidazole core.

PPI_Synthesis_Concept This compound This compound Functional_Group_Interconversion Functional Group Interconversions This compound->Functional_Group_Interconversion Substituted_Pyridine_Intermediate Reactive Pyridine Intermediate Functional_Group_Interconversion->Substituted_Pyridine_Intermediate Coupling_Reaction Coupling Reaction Substituted_Pyridine_Intermediate->Coupling_Reaction Benzimidazole_Thiol Substituted Benzimidazole Thiol Benzimidazole_Thiol->Coupling_Reaction Proton_Pump_Inhibitor Proton Pump Inhibitor (e.g., Omeprazole, Rabeprazole) Coupling_Reaction->Proton_Pump_Inhibitor

Caption: Conceptual pathway from this compound to Proton Pump Inhibitors.

Conclusion: An Enduring Legacy in Pharmaceutical Synthesis

This compound stands as a testament to the critical role of foundational chemical intermediates in the advancement of medicine. While its name may not be widely recognized outside of specialized chemical circles, its impact is felt by millions who have benefited from the therapeutic effects of proton pump inhibitors. The story of this compound is a narrative of how fundamental research into the synthesis and reactivity of heterocyclic compounds can provide the essential tools for the creation of complex, life-changing pharmaceuticals. As drug discovery continues to evolve, the demand for versatile and well-characterized building blocks like this compound will undoubtedly persist, ensuring its continued legacy in the annals of medicinal chemistry.

References

A Theoretical and Application-Oriented Guide to 4-Methoxy-3-nitropyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 4-Methoxy-3-nitropyridine, a key heterocyclic intermediate in medicinal chemistry and materials science. While a dedicated, in-depth theoretical study on this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes available experimental data with theoretical principles and analogous computational studies to elucidate its electronic structure, reactivity, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structure in organic synthesis. The strategic placement of electron-donating and electron-withdrawing groups on the pyridine ring allows for the fine-tuning of its reactivity and biological activity. This compound is a prime example of such a tailored building block, featuring an electron-donating methoxy group and a potent electron-withdrawing nitro group. This substitution pattern creates a unique electronic landscape that dictates its chemical behavior and potential as a precursor to more complex molecular architectures. This guide will delve into the theoretical underpinnings of this molecule and explore its practical utility.

Molecular Structure and Electronic Properties: A Theoretical Perspective

A comprehensive understanding of a molecule's behavior begins with a detailed analysis of its structure and electronic distribution. While specific computational studies on this compound are scarce, we can infer its properties from closely related, computationally characterized molecules and fundamental principles of theoretical chemistry.

Computational Methodology: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules with a high degree of accuracy.[1] By solving the Schrödinger equation for a system of electrons, DFT allows for the calculation of a molecule's optimized geometry, electronic energy levels, and various other properties that govern its reactivity and spectroscopic signatures. A typical DFT study involves the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electron density and atomic orbitals, respectively.[2]

Experimental Protocol: A Generalized DFT Workflow

  • Molecular Input: The 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the molecule, yielding optimized bond lengths and angles.

  • Frequency Calculation: A subsequent calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational (IR and Raman) spectra.

  • Electronic Property Calculation: Further analyses, such as Natural Bond Orbital (NBO) analysis, are conducted to understand the distribution of electron density and the nature of intramolecular interactions.[3]

DFT_Workflow A Molecular Input (this compound) B Geometry Optimization (DFT Calculation) A->B Initial Structure C Frequency Calculation (IR/Raman Spectra) B->C Optimized Geometry D Electronic Property Analysis (NBO, MEP) B->D Optimized Geometry

Caption: A generalized workflow for the theoretical study of a molecule using DFT.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity.

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group will lower the energy of the LUMO, rendering the pyridine ring more susceptible to nucleophilic attack. This push-pull electronic effect is crucial for its utility as a synthetic intermediate.

HOMO_LUMO cluster_orbitals Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) React_Nuc Nucleophilic Attack (Electron Acceptor) LUMO->React_Nuc LUMO accepts electrons React_Elec Electrophilic Attack (Electron Donor) HOMO->React_Elec HOMO donates electrons E_LUMO LUMO Energy E_HOMO HOMO Energy

Caption: The role of HOMO and LUMO in determining chemical reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating their susceptibility to protonation or interaction with electrophiles. Conversely, the carbon atoms adjacent to the nitro group and the hydrogen atoms of the methyl group are likely to exhibit a positive potential.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of chemical compounds. Both experimental and theoretical spectra play a crucial role in confirming the structure of a molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies and intensities of the observed bands are characteristic of the functional groups present and the overall molecular structure.

Table 1: Key Experimental Vibrational Frequencies for this compound

Spectral Data SourceKey Vibrational Modes
FTIR (KBr) C-H stretching, C=C and C=N stretching, NO₂ asymmetric and symmetric stretching, C-O stretching
FT-Raman Aromatic ring vibrations, NO₂ bending, C-O-C bending

Data sourced from PubChem CID 355832.[4]

A theoretical vibrational analysis of a similar molecule, 2-chloro-6-methoxy-3-nitropyridine, performed using DFT (B3LYP/6-31+G(d,p)), provides insights into the expected vibrational modes of this compound.[5] The calculated frequencies, when scaled by an appropriate factor, generally show good agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are sensitive to their local electronic environment. For this compound, the electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for the adjacent protons and carbons, while the electron-donating methoxy group will induce an upfield shift (lower ppm).

Synthesis and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems for pharmaceutical and agrochemical applications.[6]

Synthetic Pathways

While a detailed review of all synthetic routes is beyond the scope of this guide, a common approach to the synthesis of substituted nitropyridines involves the nitration of the corresponding pyridine derivative. The presence of activating or deactivating groups on the pyridine ring directs the position of nitration. The synthesis of this compound can be achieved through various methods, often starting from commercially available pyridine precursors.

Illustrative Synthetic Workflow

Synthesis_Workflow A Starting Material (e.g., Substituted Pyridine) B Nitration (e.g., HNO₃/H₂SO₄) A->B C Functional Group Interconversion B->C D This compound C->D

Caption: A generalized synthetic workflow for substituted nitropyridines.

Role in Medicinal Chemistry

The structural motif of this compound serves as a versatile scaffold for the development of novel therapeutic agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The methoxy group can also be modified or replaced to modulate the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability.

Conclusion and Future Directions

This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, make it a reactive and adaptable intermediate for the construction of complex molecular architectures. While a dedicated and comprehensive theoretical study on this specific molecule is yet to be published, the principles of computational chemistry and data from analogous systems provide a solid framework for understanding its structure and reactivity. Future research in this area would benefit from a detailed computational analysis of this compound to provide a more precise understanding of its electronic and spectroscopic properties. Such studies, coupled with further exploration of its synthetic utility, will undoubtedly continue to expand the role of this important heterocyclic compound in the advancement of medicinal chemistry and materials science.

References

reactivity of the nitro group in 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 4-Methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its synthetic utility is dominated by the reactivity of the C3-nitro group, which imparts a unique electronic character to the pyridine scaffold. This guide provides an in-depth analysis of the nitro group's dual reactivity: acting as a powerful activating group for nucleophilic aromatic substitution (SNAr) and serving as a versatile precursor to the synthetically crucial amino group via reduction. We will explore the underlying electronic principles, detail field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for professionals leveraging this versatile intermediate.

The Electronic Architecture of this compound

The reactivity of this compound is not arbitrary; it is a direct consequence of the interplay between the electron-deficient pyridine ring and its substituents. Understanding this electronic landscape is critical to predicting and controlling its chemical behavior.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it less susceptible to electrophilic attack than benzene but more prone to nucleophilic attack.[2]

  • The Nitro Group (-NO2): As one of the most powerful electron-withdrawing groups, the nitro group drastically reduces the electron density of the aromatic ring through both the inductive (-I) and resonance (-M) effects.[3][4] This effect is most pronounced at the ortho (C2) and para (C4) positions relative to the nitro group.

  • The Methoxy Group (-OCH3): Conversely, the methoxy group is an electron-donating group, primarily through its positive resonance effect (+M), where the oxygen's lone pairs delocalize into the ring.[1][5] It also exerts a minor electron-withdrawing inductive effect (-I).

The combination of these effects in this compound creates a highly polarized molecule. The strong electron-withdrawing nitro group at C3 and the electron-donating methoxy group at C4 work in concert to make the C2 and C6 positions exceptionally electron-poor and therefore highly electrophilic.

Caption: Electronic influence of substituents on the pyridine ring.

The Nitro Group as an SNAr Activator

The most significant consequence of the electronic structure is the activation of the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is a cornerstone of pyridine functionalization.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the departure of a leaving group. The presence of a strong electron-withdrawing group, such as nitro, is crucial for stabilizing this anionic intermediate, thereby accelerating the reaction.[8]

In this compound, the nitro group activates the ring for attack. While the C4 position is blocked, the C2 and C6 positions are highly susceptible. If a suitable leaving group is present at one of these positions, it can be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). Furthermore, under certain conditions, the nitro group itself can act as the leaving group.[9]

Experimental Protocol: SNAr Displacement of a Chloro Group

This protocol describes a representative SNAr reaction on a closely related substrate, 2-chloro-3-nitropyridine, with a methoxide source to generate a methoxy-nitropyridine derivative. The principles are directly applicable.

Objective: To synthesize 2-methoxy-3-nitropyridine via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-3-nitropyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-nitropyridine (1.0 eq).

  • Solvent & Reagent Addition: Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration). Add sodium methoxide (1.1 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-methoxy-3-nitropyridine.

G start Start: Assemble Flame-Dried Glassware setup Add 2-Chloro-3-nitropyridine and Anhydrous MeOH start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_reagent Add Sodium Methoxide (1.1 eq) Portion-wise cool->add_reagent react Stir at Room Temp (4-6h) Monitor by TLC add_reagent->react quench Quench Reaction with sat. aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄, Filter, Concentrate wash->dry purify Purify via Flash Chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for a typical SNAr reaction.

Reduction of the Nitro Group: Synthesis of 3-Amino-4-methoxypyridine

The reduction of the nitro group to an amine is one of the most fundamental and valuable transformations in organic synthesis, providing access to anilines and amino-heterocycles that are prevalent in pharmaceuticals.[10][11] The resulting 3-amino-4-methoxypyridine is a versatile intermediate for further functionalization, such as amide bond formation, diazotization, or cross-coupling reactions.

A variety of methods exist for this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.

Key Reduction Methodologies
Method Reagents/Catalyst Typical Conditions Advantages Considerations
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney Nickel[12]Methanol or Ethanol, Room Temp, 1-50 atm H₂High yield, clean reaction, catalyst is recyclable.Can reduce other functional groups (alkenes, alkynes, benzyl groups). Raney Nickel may be preferred to avoid dehalogenation.[12]
Metal/Acid Reduction Fe / HCl or NH₄Cl; Zn / AcOH[12]Aqueous or alcoholic solvents, RefluxMild, cost-effective, tolerates many functional groups.Stoichiometric amounts of metal are required, leading to metallic waste.
Transfer Hydrogenation Ammonium formate, CyclohexenePd/C, RefluxAvoids the use of high-pressure H₂ gas.Can be slower than direct hydrogenation.
Chloride Salt Reduction Tin(II) Chloride (SnCl₂)Concentrated HCl, EthanolMild and selective.Produces tin-based waste streams that require careful disposal.[12]
Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize 3-amino-4-methoxypyridine via the reduction of the nitro group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply or a Parr hydrogenator

  • Celite®

Procedure:

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr bottle), add this compound (1.0 eq).

  • Solvent and Catalyst: Add Methanol (approx. 0.1-0.2 M) to dissolve the starting material. Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd relative to the substrate).

  • Hydrogenation: Secure the vessel to a Parr hydrogenator. Purge the vessel with an inert gas (N₂ or Ar) three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 40-50 psi).

  • Reaction Execution: Shake the reaction mixture at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-4-methoxypyridine.

  • Purification (if necessary): The product is often of high purity. If required, it can be further purified by recrystallization or column chromatography.

G cluster_0 Nitro Reduction Pathway Start This compound Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 +2e⁻, +2H⁺ Product 3-Amino-4-methoxypyridine (R-NH₂) Intermediate2->Product +2e⁻, +2H⁺

References

electronic properties of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Properties of 4-Methoxy-3-nitropyridine

Executive Summary

This compound is a pivotal heterocyclic compound whose significance in medicinal chemistry and materials science is continually expanding. This guide provides a comprehensive analysis of its core electronic properties, which are dictated by the unique interplay between an electron-donating methoxy group and a potent electron-withdrawing nitro group on the pyridine scaffold. We will delve into the synthesis, structural characterization, and theoretical underpinnings of its electronic behavior. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's reactivity, spectroscopic signatures, and potential as a versatile synthetic building block. By integrating experimental data with computational analysis, this guide aims to elucidate the structure-property relationships that govern the utility of this compound in advanced chemical applications.

Introduction: The Architectural Significance of this compound

This compound, a yellow to orange crystalline solid, is a substituted pyridine derivative with the chemical formula C₆H₆N₂O₃.[1] Its molecular architecture is deceptively simple, yet it harbors a rich electronic landscape that makes it a highly valuable intermediate in organic synthesis.[1] The core of its utility lies in the electronic dichotomy of its substituents:

  • The Methoxy Group (-OCH₃): Positioned at the 4-position, the methoxy group acts as a strong electron-donating group (EDG) through resonance (+R effect), enriching the pyridine ring with electron density.

  • The Nitro Group (-NO₂): Located at the 3-position, the nitro group is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), strongly depleting the ring of electron density.

This "push-pull" arrangement creates a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity, governing its reactivity and making it a strategic precursor for constructing more complex molecular frameworks, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the electronic properties is, therefore, paramount to exploiting its synthetic potential.

Synthesis and Physicochemical Characterization

The reliable synthesis and thorough characterization of this compound are the foundational steps for its application. The primary synthetic route involves the nitration of a 4-methoxypyridine precursor.

Synthesis Pathway: Electrophilic Nitration

The most common synthesis involves the direct nitration of 4-methoxypyridine using a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[3] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The electron-donating methoxy group directs the incoming electrophile, leading to the desired 3-nitro product.

Synthesis_Pathway 4-Methoxypyridine 4-Methoxypyridine Product This compound 4-Methoxypyridine->Product Electrophilic Aromatic Substitution (Nitration) Nitrating Mixture H₂SO₄ / HNO₃ Nitrating Mixture->Product

Caption: Synthesis of this compound via nitration.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The key properties and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 31872-62-5 [4]
Molecular Formula C₆H₆N₂O₃ [1]
Molecular Weight 154.12 g/mol [4]
Appearance Yellow to orange crystalline solid [1]
Melting Point 72-77 °C [5]
Boiling Point 127 °C @ 1 Torr [5]
SMILES COC1=C(C=NC=C1)--INVALID-LINK--[O-] [4][6]

| InChIKey | BZPVREXVOZITPF-UHFFFAOYSA-N |[1][4][7] |

Table 2: Key Spectroscopic Data for this compound

Technique Observed Signals and Interpretation Source(s)
¹H NMR δ 9.02 (s, 1H), 8.65 (d, J = 5.8 Hz, 1H), 7.04 (d, J = 5.9 Hz, 1H), 4.05 (s, 3H) [3]
¹³C NMR Data available, specific shifts depend on solvent. [4][7]
FT-IR Characteristic peaks for C-O (ether), N-O (nitro), and aromatic C-H/C=N stretches are expected. [4]

| Mass Spec (LC-MS) | m/z 155 (M+1) |[3] |

Molecular Structure and Electronic Landscape

The spatial arrangement of atoms and the distribution of electron density are central to the molecule's properties.

Caption: Chemical structure of this compound.

Computational Analysis: A Deeper Look

While extensive experimental data on the electronic structure is not publicly available, Density Functional Theory (DFT) calculations provide profound insights.[8] Computational studies on analogous nitropyridine systems have demonstrated the power of DFT (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) to accurately predict molecular properties.[9][10]

  • Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron distribution. The region around the nitro group and the pyridine nitrogen would be strongly electron-deficient (blue/positive potential), marking them as sites for nucleophilic attack. Conversely, the area near the methoxy oxygen would be electron-rich (red/negative potential).

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.

    • The HOMO is likely distributed across the methoxy group and the pyridine ring, indicating these are the primary sites for electron donation (oxidation).

    • The LUMO is expected to be localized on the nitro group and the C3/C5 positions of the ring, highlighting these as the centers for electron acceptance (reduction) and nucleophilic attack.[10] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Chemical Reactivity: A Tale of Two Substituents

The electronic push-pull system makes this compound a fascinating subject for studying chemical reactivity. It is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the nitro group, combined with the ring nitrogen, makes the pyridine ring highly electrophilic and activates it towards nucleophilic attack.[1] Computational studies on similar dinitropyridines confirm that nitro groups stabilize the negatively charged transition state (the Meisenheimer complex), lowering the activation energy for the reaction.[9]

A typical SNAr reaction on this substrate might involve the displacement of a leaving group (if one were present at an activated position) or, more subtly, an attack by a strong nucleophile. The methoxy group, while electron-donating, can also be a target for displacement under harsh conditions, though this is less common than reactions at other sites.

SNAr_Mechanism Generalized SNAr Mechanism Reactant Activated Pyridine (e.g., 4-X-3-nitropyridine) Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactant->Intermediate Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of X⁻ LeavingGroup Leaving Group (X⁻) Product->LeavingGroup

Caption: Generalized workflow for an SNAr reaction on a pyridine ring.

Reduction of the Nitro Group

Another key reaction pathway is the reduction of the nitro group to an amine (-NH₂).[2] This transformation is fundamental in drug development, as it installs a versatile amino group that can be further functionalized to build complex molecular libraries. Standard reducing agents like H₂/Pd, SnCl₂, or Fe/HCl are effective for this purpose. This conversion dramatically alters the electronic properties, turning a powerful EWG into a strong EDG.

Applications in Drug Discovery and Beyond

The true value of this compound is realized in its application as a synthetic intermediate.

  • Pharmaceuticals: It serves as a core scaffold for synthesizing drug candidates.[2] The ability to perform selective reactions at different positions allows for the systematic modification of the molecule to optimize for biological activity, selectivity, and pharmacokinetic properties like absorption and solubility.[11]

  • Agrochemicals: The nitropyridine moiety is present in various pesticides and herbicides. This compound provides a convenient entry point for the synthesis of new, more potent, and selective active ingredients.[1]

  • Materials Science: The polarized electronic structure makes it an interesting building block for functional organic materials, including dyes and nonlinear optical materials.[1]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Synthesis of this compound[4]
  • Safety Precaution: This reaction uses highly corrosive and oxidizing acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves).

  • Preparation: Place a flask containing concentrated sulfuric acid (5 mL) in an ice bath to cool.

  • Addition of Substrate: Slowly add 4-methoxypyridine (0.5 mL, 4.9 mmol) dropwise to the cooled sulfuric acid over 20 seconds with stirring.

  • Addition of Nitrating Agent: To this mixture, add fuming nitric acid (5 mL).

  • Reaction: Remove the ice bath and heat the reaction mixture to 70 °C. Maintain this temperature for 2.5 days, monitoring the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralization: Neutralize the acidic solution by slowly adding solid potassium carbonate (K₂CO₃) until the pH is alkaline.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution and remove the solvent under reduced pressure to yield this compound as a yellow powder. Confirm structure and purity using ¹H NMR and LC-MS.[3]

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

  • Data Analysis: Process the spectrum (phasing, baseline correction, and integration).

  • Interpretation:

    • Confirm the presence of the methoxy singlet at ~4.05 ppm.

    • Identify the three aromatic protons in the downfield region (~7.0-9.1 ppm).

    • Analyze the splitting patterns (singlet and doublets) and coupling constants (J values) to confirm the substitution pattern on the pyridine ring.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of substituent effects in directing chemical reactivity. The electronic tug-of-war between the methoxy and nitro groups imbues the molecule with a unique and highly exploitable reactivity profile, particularly for SNAr reactions and further functionalization. Its well-defined synthesis and clear spectroscopic signatures, coupled with insights from computational chemistry, provide researchers with a reliable and versatile tool for the construction of novel molecules with significant potential in medicine and materials science.

References

Methodological & Application

detailed experimental protocol for 4-Methoxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 4-Methoxy-3-nitropyridine

Introduction: The Versatility of a Key Heterocyclic Building Block

This compound is a valuable heterocyclic compound that serves as a crucial intermediate in the development of novel pharmaceuticals and functional materials.[1][2] Its structure, featuring an electron-donating methoxy group and a potent electron-withdrawing nitro group on a pyridine scaffold, imparts unique reactivity, making it a versatile precursor for a variety of chemical transformations.[2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by robust safety and characterization data. The target audience for this guide includes researchers in organic synthesis, medicinal chemistry, and materials science.

Scientific Rationale: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 4-chloro-3-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly efficient due to the electronic properties of the pyridine ring system.

Causality behind the Reaction's Success:

  • Ring Activation: The pyridine ring nitrogen acts as an electron sink, withdrawing electron density from the ring and making it susceptible to nucleophilic attack.

  • Nitro Group Activation: The strongly electron-withdrawing nitro group (-NO₂) at the 3-position further activates the ring, particularly the carbon atom at the 4-position (para to the nitrogen), for nucleophilic attack.

  • Stabilization of Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized and stabilized by both the ring nitrogen and the nitro group, which significantly lowers the activation energy of the reaction.[3]

  • Choice of Nucleophile and Leaving Group: Sodium methoxide provides a strong methoxide (CH₃O⁻) nucleophile. The chloride ion is an excellent leaving group, readily departing to form the final product. The reaction between 4-chloropyridine and sodium methoxide is exceptionally fast due to the stabilization of the ionic intermediate.[3]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Characterization Reagents Reagents: 4-Chloro-3-nitropyridine Sodium Methoxide Methanol Setup Reaction Setup (Inert Atmosphere, 0°C) Reagents->Setup 1. Prepare Addition Slow Addition of Substrate to Methoxide Solution Setup->Addition 2. Combine Stir Stir at RT (Monitor by TLC) Addition->Stir 3. React Quench Quench with Ice Water Stir->Quench 4. Stop Filter Filter Precipitate Quench->Filter 5. Isolate Wash Wash with Cold Water Filter->Wash 5. Isolate Dry Dry Crude Product Wash->Dry 5. Isolate Recrystallize Recrystallization (e.g., Ethanol/Water) Dry->Recrystallize 6. Purify Characterize Characterization (NMR, MS, MP) Recrystallize->Characterize 7. Verify FinalProduct Pure this compound Characterize->FinalProduct 7. Verify

Caption: Workflow for this compound Synthesis.

Materials and Reagents

Proper reagent selection and handling are paramount for reaction success and safety. All reagents should be of high purity.

ReagentCAS No.Molecular Wt. ( g/mol )Physical FormMelting Point (°C)Key Hazards
4-Chloro-3-nitropyridine13153-56-3158.55Yellow Solid43-47Toxic, Irritant
Sodium Methoxide124-41-454.02White Powder>300 (dec.)Corrosive, Flammable
Methanol (Anhydrous)67-56-132.04Liquid-98Flammable, Toxic
This compound31872-62-5154.12Solid72-77Harmful, Irritant

Detailed Experimental Protocol

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Step 1: Preparation of Sodium Methoxide Solution

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 150 mL of anhydrous methanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Carefully add 5.0 g (0.217 mol) of sodium metal in small portions to the cooled methanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure proper ventilation and an inert atmosphere.

  • Once all the sodium has reacted and a clear solution of sodium methoxide is formed, proceed to the next step.

    • Self-Validating Check: The solution should be clear and free of any unreacted sodium metal.

Step 2: Reaction Execution

  • Dissolve 25.0 g (0.158 mol) of 4-chloro-3-nitropyridine in 50 mL of anhydrous methanol.

  • Slowly add the 4-chloro-3-nitropyridine solution to the stirred sodium methoxide solution at 0-5 °C over a period of 30-45 minutes using the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chloro-3-nitropyridine) is no longer visible.

Step 3: Product Isolation and Work-up

  • Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • A yellow precipitate of crude this compound will form.

  • Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold water (3 x 50 mL) to remove any inorganic salts.

  • Dry the crude product under vacuum. The expected product is a solid.[4]

Step 4: Purification

  • The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization

  • Appearance: Light orange to yellow crystalline powder.

  • Melting Point: 72-77 °C.[4]

  • ¹H NMR (CDCl₃, 300 MHz): Expected chemical shifts will be characteristic of the substituted pyridine ring and the methoxy group.

  • ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the molecule.[5][6]

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (154.12 g/mol ) should be observed.[4][5]

  • IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) and C-O ether linkage will be present.[5]

Safety and Environmental Health (EHS)

A thorough understanding and implementation of safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[7]

  • Handling:

    • All operations should be conducted in a well-ventilated chemical fume hood.

    • Sodium methoxide is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.[8]

    • Methanol is toxic and flammable. Avoid inhalation and contact with skin.

    • The product, this compound, is harmful if swallowed and causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[5][7]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical help.[7]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.[7]

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 4-Methoxy-3-nitropyridine and Related Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the strategic use of 4-methoxy-3-nitropyridine and analogous nitropyridine derivatives as versatile intermediates in the synthesis of kinase inhibitors. The unique electronic properties of the nitropyridine scaffold, characterized by an electron-withdrawing nitro group and strategically placed leaving groups, render it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to constructing complex heterocyclic systems, such as the imidazo[4,5-b]pyridine core, which is a privileged scaffold found in numerous potent kinase inhibitors targeting critical oncology pathways. We will explore the underlying chemical principles, present a detailed, field-proven protocol for the synthesis of a representative inhibitor core targeting FMS-like Tyrosine Kinase 3 (FLT3), and discuss the rationale behind key experimental choices.

Part 1: Chemical Principles & Synthetic Strategy

The Unique Reactivity of the Nitropyridine Core

This compound is an organic compound featuring a pyridine ring substituted with an electron-donating methoxy group at the 4-position and a powerful electron-withdrawing nitro group at the 3-position.[1] This specific arrangement is not accidental; it is designed to facilitate specific chemical transformations crucial for building complex molecules.

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination process.[2]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, temporarily disrupting the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination & Aromatization: The leaving group departs, and the aromaticity of the ring is restored, resulting in the final substituted product.

The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is critical. It stabilizes the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining addition step.[2][3] In the case of this compound, the nitro group at the C3 position strongly activates the C2 and C4 positions for nucleophilic attack. The methoxy group at C4 can act as a competent leaving group, being displaced by a variety of strong nucleophiles. This predictable reactivity makes it a valuable building block in medicinal chemistry.[4]

General Strategy for Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffolds

The imidazo[4,5-b]pyridine core is structurally analogous to purine and is a highly sought-after scaffold in kinase inhibitor design.[5][6] A robust and convergent synthetic strategy starting from activated nitropyridines is frequently employed. The overall logic involves the sequential construction of the substituted pyridine followed by the formation of the fused imidazole ring.

The general workflow can be summarized as follows:

  • C4-Functionalization: Starting with a di-substituted nitropyridine, such as 2-amino-4-chloro-3-nitropyridine, the C4 position is functionalized. This is typically achieved via a nucleophilic substitution or, more versatilely, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to introduce aryl or heteroaryl moieties.[7]

  • Nitro Group Reduction: The nitro group at the C3 position is selectively reduced to an amine. This step is critical as it generates the required 1,2-diamine functionality on the pyridine ring (a 2,3-diaminopyridine derivative).

  • Imidazole Ring Formation: The final cyclization to form the fused imidazole ring is accomplished by reacting the 2,3-diaminopyridine intermediate with an aldehyde, carboxylic acid, or orthoester. This step builds the complete imidazo[4,5-b]pyridine scaffold, ready for further elaboration if needed.[5]

General Synthesis of Imidazo[4,5-b]pyridine Core Start 2-Amino-4-chloro- 3-nitropyridine Intermediate1 4-Aryl-2-amino- 3-nitropyridine Start->Intermediate1   Step 1: Pd-Catalyzed   Suzuki Coupling   (C4-Functionalization)    Intermediate2 4-Aryl-pyridine- 2,3-diamine Intermediate1->Intermediate2   Step 2: Nitro   Group Reduction    FinalProduct Imidazo[4,5-b]pyridine Kinase Inhibitor Core Intermediate2->FinalProduct   Step 3: Cyclization   with Aldehyde   

Caption: General synthetic pathway for imidazo[4,5-b]pyridine scaffolds.

Part 2: Application Protocol - Synthesis of a Representative FLT3 Inhibitor Core

Target Introduction: FLT3 Kinase in Acute Myeloid Leukemia (AML)

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[8] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML. These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[9] Consequently, FLT3 has become a key therapeutic target, and the development of selective FLT3 inhibitors is an area of intense research.[8][10] The protocol below outlines the synthesis of a core scaffold common to many FLT3 inhibitors.

Detailed Step-by-Step Experimental Protocol

This protocol is a representative workflow based on established methodologies for synthesizing imidazo[4,5-b]pyridine cores.[7]

Workflow Overview

Experimental Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Imidazole Cyclization s1_reagents Reagents: - 2-Amino-4-chloro-3-nitropyridine - (4-methoxyphenyl)boronic acid - Pd(dppf)Cl₂ - Na₂CO₃ - Dioxane/H₂O s1_reaction Reaction: - Deoxygenate solvent - Heat at 90 °C for 16h - Monitor by TLC s1_workup Workup & Purification: - Aqueous workup - Extraction with EtOAc - Column chromatography s2_reagents Reagents: - Step 1 Product - Iron powder (Fe) - NH₄Cl - Ethanol/H₂O s1_workup->s2_reagents Product 1 s2_reaction Reaction: - Reflux at 80 °C for 4h - Monitor by TLC s2_workup Workup & Purification: - Filter through Celite - Evaporate solvent - Use crude in next step s3_reagents Reagents: - Step 2 Product - Benzaldehyde - Na₂S₂O₄ - Ethanol s2_workup->s3_reagents Product 2 s3_reaction Reaction: - Heat at 80 °C for 6h - Monitor by TLC s3_workup Workup & Purification: - Cool and precipitate - Filter solid - Recrystallize Final 2-phenyl-6-(4-methoxyphenyl) -3H-imidazo[4,5-b]pyridine s3_workup->Final Final Product

Caption: Detailed workflow for the synthesis of a representative inhibitor.

Step 1: Synthesis of 4-(4-methoxyphenyl)-3-nitropyridin-2-amine (C4-Functionalization)

  • Rationale: This Suzuki coupling reaction creates a key carbon-carbon bond, attaching the desired aryl moiety to the C4 position of the pyridine ring. Pd(dppf)Cl₂ is a robust catalyst for this type of cross-coupling, and Na₂CO₃ serves as the necessary base.

  • Materials:

    • 2-Amino-4-chloro-3-nitropyridine (1.0 eq, e.g., 1.73 g)

    • (4-methoxyphenyl)boronic acid (1.2 eq, e.g., 2.23 g)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, e.g., 0.35 g)

    • Sodium carbonate (Na₂CO₃) (2.0 eq, e.g., 2.20 g)

    • 1,4-Dioxane and Water (4:1 mixture, e.g., 50 mL)

  • Protocol:

    • To a 100 mL round-bottom flask, add 2-amino-4-chloro-3-nitropyridine, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Add the dioxane/water solvent mixture.

    • Deoxygenate the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

    • Separate the organic layer. Wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a yellow solid.[7]

Step 2: Synthesis of 4-(4-methoxyphenyl)pyridine-2,3-diamine (Nitro Reduction)

  • Rationale: The reduction of the nitro group to an amine is essential to form the 2,3-diaminopyridine precursor for cyclization. A classic and cost-effective method is the use of iron powder in the presence of an acid promoter like ammonium chloride.

  • Materials:

    • 4-(4-methoxyphenyl)-3-nitropyridin-2-amine (1.0 eq, from Step 1)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (4.0 eq)

    • Ethanol and Water (4:1 mixture)

  • Protocol:

    • Suspend the product from Step 1 in the ethanol/water mixture in a round-bottom flask.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 4 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter the hot solution through a pad of Celite to remove the iron salts.

    • Wash the Celite pad thoroughly with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure. The resulting crude diamine is often used directly in the next step without further purification.

Step 3: Synthesis of 2-phenyl-6-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine (Imidazole Cyclization)

  • Rationale: This final step constructs the imidazole ring. The reaction of the 2,3-diamine with an aldehyde, followed by oxidative cyclization, yields the desired aromatic heterocyclic system. Sodium dithionite (Na₂S₂O₄) can act as a reducing agent that facilitates the cyclization process.[5]

  • Materials:

    • 4-(4-methoxyphenyl)pyridine-2,3-diamine (1.0 eq, from Step 2)

    • Benzaldehyde (1.1 eq)

    • Sodium dithionite (Na₂S₂O₄) (3.0 eq)

    • Ethanol

  • Protocol:

    • Dissolve the crude diamine from Step 2 in ethanol in a round-bottom flask.

    • Add benzaldehyde to the solution.

    • Prepare a fresh aqueous solution of sodium dithionite and add it portion-wise to the reaction mixture.

    • Heat the mixture at 80 °C for 6 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound.

Part 3: Data Summary & Key Considerations

Summary of Synthetic Pathway
StepReaction TypeStarting MaterialKey ReagentsProductTypical Yield
1Suzuki Coupling2-Amino-4-chloro-3-nitropyridine(Aryl)boronic acid, Pd(dppf)Cl₂, Na₂CO₃4-Aryl-3-nitropyridin-2-amine70-85%[7]
2Nitro Reduction4-Aryl-3-nitropyridin-2-amineFe, NH₄Cl4-Aryl-pyridine-2,3-diamine>90% (crude)
3Cyclization4-Aryl-pyridine-2,3-diamineAldehyde, Na₂S₂O₄2,6-Disubstituted-imidazo[4,5-b]pyridine60-80%
Causality & Field-Proven Insights
  • Choice of Starting Material: While this protocol uses 2-amino-4-chloro-3-nitropyridine, a similar SNAr reaction could be performed on this compound. For example, reacting it with an amine nucleophile could displace the methoxy group to install a C4-amino substituent, a common feature in many kinase inhibitors. The chloro-derivative is often preferred for Pd-catalyzed couplings due to its well-established reactivity.

  • Catalyst Selection: The choice of palladium catalyst and ligand in Step 1 is critical. Pd(dppf)Cl₂ is versatile and tolerant of many functional groups. Other catalysts like Pd(PPh₃)₄ could also be used, but reaction conditions may require optimization.

  • Reduction Method: While Fe/NH₄Cl is economical, other reduction methods like catalytic hydrogenation (H₂, Pd/C) or using tin(II) chloride (SnCl₂) are also effective and may be preferred for substrates sensitive to acidic or harsh conditions.[5]

  • Purity of Intermediates: The purity of the diamine intermediate from Step 2 is crucial. Impurities can interfere with the final cyclization step, leading to lower yields and difficult purification. While often used crude, a rapid filtration through a silica plug can be beneficial if TLC shows significant impurities.

Part 4: Conclusion

This compound and its structural analogs are powerful and versatile building blocks in medicinal chemistry. Their predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions provides a reliable entry point for the synthesis of complex heterocyclic cores. The imidazo[4,5-b]pyridine scaffold, readily accessible from these precursors, remains a cornerstone in the design of inhibitors for therapeutically important targets like FLT3 kinase. The protocols and strategies outlined in this guide demonstrate a logical, efficient, and well-precedented pathway for constructing these valuable molecular frameworks, enabling further exploration in drug discovery and development.

References

Application Notes: 4-Methoxy-3-nitropyridine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Pyridine Core in Agrochemical Design

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1] Its prevalence stems from a unique combination of chemical stability, favorable metabolic profile in plants and insects, and the ability to be functionalized at various positions to fine-tune biological activity. Within the diverse family of pyridine-based building blocks, 4-Methoxy-3-nitropyridine stands out as a particularly valuable synthon for the synthesis of next-generation agrochemicals.

This technical guide provides an in-depth exploration of this compound as a reactive intermediate in the synthesis of novel agrochemicals. We will delve into its chemical properties, outline detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships of the resulting compounds. The information presented herein is intended to empower researchers to leverage the unique attributes of this building block in their own discovery and development programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up. This compound is a stable, crystalline solid at room temperature, with characteristics that make it amenable to a variety of synthetic transformations.

PropertyValueSource
CAS Number 31872-62-5[2][3]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Appearance White to light yellow crystalline solidN/A
Melting Point 72-77 °CN/A
Solubility Soluble in most organic solvents (e.g., methanol, dichloromethane, ethyl acetate). Limited solubility in water.N/A

The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring imparts a unique reactivity profile to this compound, making it a versatile intermediate for a range of chemical modifications.

Synthetic Utility of this compound: A Gateway to Functionalized Pyridines

The strategic positioning of the methoxy and nitro groups on the pyridine ring allows for a diverse range of chemical transformations, making this compound a valuable starting point for the synthesis of more complex molecules. The primary reaction pathways involve modification of the nitro group and nucleophilic aromatic substitution.

Workflow for the Synthesis of a Hypothetical Pyridine-Based Herbicide

The following workflow illustrates a plausible synthetic route to a hypothetical herbicidal compound, demonstrating the utility of this compound as a key building block. This pathway is based on established chemical principles and analogous transformations found in the agrochemical patent literature.

G A This compound B 3-Amino-4-methoxypyridine A->B Reduction (e.g., H₂, Pd/C or SnCl₂) C N-(4-methoxypyridin-3-yl)cyclopropanecarboxamide (Hypothetical Herbicide) B->C Acylation (e.g., Cyclopropanecarbonyl chloride, base)

Caption: Synthetic pathway from this compound to a hypothetical herbicide.

Experimental Protocols

The following detailed protocols are provided as a guide for the synthesis of key intermediates and the final hypothetical agrochemical.

Protocol 1: Synthesis of 3-Amino-4-methoxypyridine

This protocol describes the reduction of the nitro group of this compound to an amine, a crucial transformation for subsequent functionalization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (4.0 eq).

  • Carefully add concentrated hydrochloric acid (5.0 eq) dropwise while stirring. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield 3-Amino-4-methoxypyridine.

Protocol 2: Synthesis of N-(4-methoxypyridin-3-yl)cyclopropanecarboxamide (Hypothetical Herbicide)

This protocol outlines the acylation of the amino group of 3-Amino-4-methoxypyridine to form the final amide product.

Materials:

  • 3-Amino-4-methoxypyridine

  • Cyclopropanecarbonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-Amino-4-methoxypyridine (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane to the reaction mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(4-methoxypyridin-3-yl)cyclopropanecarboxamide.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine-based agrochemicals is highly dependent on the nature and position of substituents on the pyridine ring. While the hypothetical herbicide presented here is for illustrative purposes, we can draw upon broader SAR trends for pyridine derivatives to understand the potential impact of the 4-methoxy-3-amino- (or derivatized amino) pyridine core.

The methoxy group at the 4-position can influence the molecule's lipophilicity and metabolic stability. The substituent at the 3-position, derived from the original nitro group, is critical for interaction with the target biological site. For instance, in many herbicides, an amide linkage at this position is crucial for binding to the active site of an essential plant enzyme. The nature of the acyl group (in our example, cyclopropyl) can be varied to optimize efficacy, selectivity, and spectrum of activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the strategic introduction of diverse functional groups onto the pyridine core. The synthetic protocols and workflows presented in these application notes provide a solid foundation for researchers to explore the potential of this synthon in the development of new and effective crop protection solutions. The ability to readily synthesize key intermediates like 3-Amino-4-methoxypyridine opens up a vast chemical space for the creation of innovative herbicides, fungicides, and insecticides.

References

Application Notes: 4-Methoxy-3-nitropyridine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel bioactive molecules. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a privileged structural motif found in a significant percentage of FDA-approved drugs.[1] Among these, 4-Methoxy-3-nitropyridine stands out as a highly valuable and reactive intermediate.[2][3] Its unique electronic properties, stemming from the interplay between an electron-donating methoxy group and a potent electron-withdrawing nitro group, render it an ideal substrate for a variety of chemical transformations crucial to the construction of complex pharmaceutical agents.[4]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for its use in synthesizing scaffolds with potential therapeutic value, including those with antimicrobial and anti-inflammatory properties.[2]

PropertyValue
CAS Number 31872-62-5[5]
Molecular Formula C₆H₆N₂O₃[5]
Molecular Weight 154.12 g/mol [5]
Appearance Yellow to orange crystalline solid[4]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[4]
Key Synonyms 3-Nitro-4-methoxypyridine[4]

Section 1: The Strategic Value and Reactivity of this compound

The synthetic utility of this compound is dictated by the electronic nature of its substituents. The methoxy group at the C4 position is an ortho-, para-director and activates the ring towards electrophilic attack, while the nitro group at the C3 position is a powerful meta-director and strongly deactivates the ring. More importantly, the nitro group profoundly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) , particularly at the C2 and C6 positions. Furthermore, the nitro group itself is a key functional handle that can be readily reduced to a primary amine, opening a gateway to a vast array of subsequent derivatizations.

This combination of reactive sites makes this compound a linchpin in synthetic strategies, allowing for controlled, sequential modifications to build molecular complexity.

Reactivity_Map cluster_0 This compound Core cluster_1 Key Transformations core_molecule Nitro_Reduction Nitro Group Reduction (to -NH2) core_molecule->Nitro_Reduction Site of Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) core_molecule->SNAr Activated Ring for Nu- Attack Methoxy_Mod Methoxy Group Modification core_molecule->Methoxy_Mod Potential Cleavage/Modulation

Caption: Key reactive sites and transformations of this compound.

Section 2: Core Applications in the Synthesis of Bioactive Scaffolds

Gateway to Aminopyridine Derivatives via Nitro Reduction

One of the most powerful applications of this compound is its use as a precursor to 3-amino-4-methoxypyridine. The reduction of the aromatic nitro group is a robust and high-yielding transformation. The resulting aminopyridine is a critical intermediate in medicinal chemistry. The primary amine can be readily acylated, sulfonylated, or converted into ureas, thioureas, and guanidines, which are all common pharmacophores in drug candidates. This transformation is fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SNAr) for C-S, C-O, and C-N Bond Formation

The electron-withdrawing nature of the nitro group significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. This allows for the displacement of suitable leaving groups or, in some cases, the nitro group itself, by a variety of nucleophiles.[6] Reactions with thiols, alcohols, and amines can introduce diverse side chains, building complex molecules from the simple pyridine core.[6] This strategy is frequently employed to synthesize compounds evaluated for a range of biological activities.[7]

Precursor to Fused Heterocyclic Systems

The functional groups on the this compound scaffold can be used in cyclization reactions to construct more complex, fused heterocyclic systems. For example, the amino group (post-reduction) and an adjacent functional group can be used to build fused imidazole, triazole, or pyrazine rings, leading to scaffolds such as imidazopyridines.[8] These fused systems are rigid structures that can present pharmacophoric elements in a well-defined spatial orientation, which is often beneficial for potent and selective binding to biological targets.

Section 3: Experimental Protocols

Safety Precaution: Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Always handle this compound and its derivatives with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]

Protocol 1: Reduction of the Nitro Group to Synthesize 3-Amino-4-methoxypyridine

This protocol details the reduction of the nitro group using tin(II) chloride, a common and effective method for this transformation.

Rationale: Tin(II) chloride (SnCl₂) is a classical reducing agent for aromatic nitro groups. The reaction proceeds in an acidic medium (concentrated HCl), where Sn(II) is oxidized to Sn(IV) while the nitro group is reduced to the amine. The acidic conditions ensure the resulting amine is protonated as an ammonium salt, preventing side reactions. A final basic workup neutralizes the acid and liberates the free amine for extraction.

Nitro_Reduction_Workflow start Dissolve this compound in Ethanol/Concentrated HCl add_sncl2 Add SnCl₂·2H₂O solution portion-wise (Control exotherm) start->add_sncl2 reflux Heat to reflux (e.g., 70-80 °C for 2-4 hours) add_sncl2->reflux monitor Monitor reaction by TLC (disappearance of starting material) reflux->monitor cool_neutralize Cool to 0 °C and neutralize with concentrated NaOH solution (pH > 10) monitor->cool_neutralize extract Extract with organic solvent (e.g., Dichloromethane or Ethyl Acetate) cool_neutralize->extract dry_concentrate Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify by column chromatography (if necessary) dry_concentrate->purify end Obtain 3-Amino-4-methoxypyridine purify->end

Caption: Workflow for the reduction of this compound.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Acidification: Carefully add concentrated hydrochloric acid (approx. 5-6 eq).

  • Addition of Reducing Agent: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in ethanol. Add this solution to the reaction mixture portion-wise, as the initial reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the mixture is strongly basic (pH > 10). The tin salts will precipitate as tin hydroxide.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with an organic solvent like dichloromethane (DCM) or ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with the chosen organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude 3-amino-4-methoxypyridine by silica gel column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol

This representative protocol demonstrates the displacement of the nitro group with a sulfur nucleophile, a reaction facilitated by the activating nature of the pyridine ring and the nitro substituent.[6]

Rationale: This SNAr reaction proceeds via the formation of a Meisenheimer complex. A strong nucleophile (thiolate, formed in-situ by the base) attacks the electron-deficient pyridine ring. The base (K₂CO₃) is crucial for deprotonating the thiol to generate the more nucleophilic thiolate anion. A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) but not the anion, enhancing the nucleophilicity of the thiolate.

SNAr_Workflow start Combine this compound, thiol, and K₂CO₃ in DMF heat Heat reaction mixture (e.g., 80-100 °C for 4-12 hours) start->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool_quench Cool to room temperature and quench with water monitor->cool_quench extract Extract with an organic solvent (e.g., Ethyl Acetate) cool_quench->extract wash Wash organic layer with brine extract->wash dry_concentrate Dry organic layer (e.g., MgSO₄), filter, and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain 4-Methoxy-3-(arylthio)pyridine product purify->end

Caption: Workflow for a typical SNAr reaction.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), the desired thiol (e.g., thiophenol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into a beaker containing water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired 4-methoxy-3-thiopyridine derivative.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined reactivity allows for the predictable and efficient synthesis of diverse molecular scaffolds. The ability to easily perform fundamental transformations such as nitro group reduction and nucleophilic aromatic substitution makes it an invaluable starting material for generating libraries of drug-like molecules.[9][10] By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-methoxy-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the predictable reactivity of its C4 position. The electron-deficient nature of the pyridine ring, amplified by the strong electron-withdrawing nitro group at the C3 position, renders the C4 carbon highly susceptible to nucleophilic attack, facilitating the displacement of the methoxy group. This guide delves into the underlying mechanistic principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols for reactions with representative amine and thiol nucleophiles.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals. The this compound core, in particular, serves as a valuable intermediate. Its strategic importance lies in the highly activated C4 position, which allows for the reliable and regioselective introduction of a wide array of nucleophiles. This late-stage functionalization capability is a cornerstone of library synthesis and lead optimization in drug development. The nitro group not only activates the ring for SNAr but can also be subsequently reduced to an amino group, providing a synthetic handle for further derivatization, such as amide bond formation or sulfonylation.

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr proceeds readily on electron-poor rings bearing a good leaving group.[1][2] The pyridine nitrogen acts as a powerful "built-in" electron-withdrawing group, and this effect is significantly enhanced by the nitro group ortho to the leaving group, which provides resonance stabilization for the key reaction intermediate.[3][4]

The SNAr Mechanism: An Electronically Driven Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting experimental outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C4 position. This step temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization is the primary driving force for the reaction.[1][2]

  • Elimination and Restoration of Aromaticity: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methoxide anion (MeO⁻).

The overall rate of the reaction is generally determined by the first step—the formation of the Meisenheimer complex. Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups and polar aprotic solvents, will accelerate the reaction.[7]

Caption: General mechanism of SNAr on this compound.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, self-validating methodologies for the SNAr reaction of this compound with representative amine and thiol nucleophiles. The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Protocol 1: Synthesis of 4-(Morpholino)-3-nitropyridine

This protocol details the reaction with a secondary amine, morpholine. The use of a polar aprotic solvent like DMF or DMSO is recommended to solvate the intermediate complex, and a mild inorganic base is sufficient to neutralize the methoxide leaving group.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 equiv.) and potassium carbonate (1.5 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting pyridine. Begin stirring, then add morpholine (1.2 equiv.) to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C. The use of elevated temperature is common to ensure a reasonable reaction rate, though for highly activated systems, lower temperatures may suffice.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF). The aqueous wash is crucial for removing the high-boiling point DMF solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(morpholino)-3-nitropyridine.

Protocol 2: Synthesis of 4-(Phenylthio)-3-nitropyridine

This protocol outlines the reaction with a thiol nucleophile. Thiols are excellent nucleophiles for SNAr reactions.[8] The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[7]

Materials:

  • This compound (1.0 equiv.)

  • Thiophenol (1.1 equiv.)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv.)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 equiv.) and cesium carbonate (1.5 equiv.) in anhydrous acetonitrile (to a concentration of ~0.15 M). Cesium carbonate is often effective in SNAr reactions involving less nucleophilic partners or when milder conditions are required.

  • Nucleophile Addition: Add thiophenol (1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. Reactions with highly nucleophilic thiolates can often proceed without heating. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:EtOAc) until the starting material is consumed (typically 1-4 hours).

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with a small amount of dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane, wash with water and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the product by flash column chromatography on silica gel to afford the desired 4-(phenylthio)-3-nitropyridine.

General Experimental Workflow and Data Summary

The successful execution of these protocols relies on a systematic workflow. The following diagram outlines the key stages from initial setup to final product characterization.

Workflow Setup Reaction Setup (Flask, Stirrer, N2) Reagents Add Substrate, Base, & Solvent Setup->Reagents Nucleophile Add Nucleophile (Amine/Thiol) Reagents->Nucleophile Reaction Heat & Stir (Monitor by TLC/LC-MS) Nucleophile->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Dry Dry Organic Layer (Na2SO4 / MgSO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General laboratory workflow for SNAr reactions.

Comparative Data Table

The choice of nucleophile, solvent, and base significantly impacts reaction outcomes. The following table summarizes typical conditions and considerations for various nucleophile classes.

Nucleophile ClassExampleTypical BaseTypical SolventTemperature (°C)Key Considerations
Primary Amines ButylamineEt₃N, K₂CO₃EtOH, IPA/H₂O25 - 80Can act as its own base; excess amine may be used.[5]
Secondary Amines MorpholineK₂CO₃, Cs₂CO₃DMF, DMSO50 - 100Generally good nucleophiles; reaction proceeds cleanly.
Aromatic Amines AnilineNaH, K₃PO₄DMF, Toluene80 - 120Less nucleophilic; may require stronger base and higher temperatures.
Thiols ThiophenolK₂CO₃, Cs₂CO₃MeCN, DMF25 - 60Highly nucleophilic as thiolates; reactions are often rapid.[7][8]
Alkoxides Sodium MethoxideN/A (reagent)MeOH, THF0 - 50Reaction is a degenerate substitution in this specific case.
Phenoxides Sodium PhenoxideN/A (reagent)DMF, DMSO80 - 120Good nucleophiles; conditions similar to aromatic amines.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. The progress of each reaction should be meticulously monitored by a suitable analytical technique (TLC or LC-MS). A successful reaction is characterized by:

  • The complete consumption of the this compound starting material.

  • The appearance of a new, single major product spot/peak with the expected polarity/mass.

  • Clean conversion with minimal side-product formation.

Final product identity and purity must be confirmed by standard characterization techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the outcome of the protocol.

References

Application Notes and Protocols for the Reduction of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The transformation of 4-methoxy-3-nitropyridine to its corresponding amine, 3-amino-4-methoxypyridine, is a critical step in the synthesis of numerous pharmacologically active molecules and advanced chemical intermediates. The selection of an appropriate reduction methodology is paramount to ensure high yield, purity, and operational safety, while also considering functional group tolerance and scalability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the most effective and field-proven methods for this reduction. We present detailed protocols for catalytic hydrogenation, metal-acid reduction, and reduction using sodium dithionite, complete with mechanistic insights, comparative data, and critical safety procedures.

Introduction

This compound serves as a versatile building block in medicinal chemistry.[1][2] Its reduction to 3-amino-4-methoxypyridine unlocks a primary amine functionality that is crucial for subsequent coupling reactions, ring formations, and other transformations leading to complex molecular architectures. The choice of reducing agent and conditions is not trivial; the pyridine ring can be sensitive to certain reductive conditions, and the presence of other functional groups in more complex derivatives necessitates high chemoselectivity. This guide is designed to navigate these challenges by providing robust, validated protocols that balance efficiency, safety, and selectivity.

Catalytic Hydrogenation: The Workhorse Method

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups, often providing near-quantitative yields with the only byproduct being water.[3] The reaction involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, to activate molecular hydrogen (H₂) for addition across the N=O bonds of the nitro group.[4]

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Pd/C is the most common catalyst for nitro group reductions due to its high activity and efficiency under mild conditions.[5][6]

Reaction Scheme:

G cluster_0 Start This compound Reagents H₂ (gas) 10% Pd/C Solvent (EtOH/MeOH) Product 3-Amino-4-methoxypyridine Reagents->Product RT, 1-3 atm

Figure 1. General scheme for Pd/C catalyzed hydrogenation.

Experimental Protocol:

  • Vessel Preparation: To a high-pressure hydrogenation vessel or a thick-walled round-bottom flask, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 mol % Pd). The catalyst should be handled wet to mitigate its pyrophoric nature when dry.[7][8]

  • Solvent Addition: Add an appropriate solvent such as ethanol, methanol, or ethyl acetate. The volume should be sufficient to create a slurry that can be stirred effectively (typically 10-20 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the system by evacuating and backfilling with nitrogen at least three times to remove all oxygen.[9][10]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. This can be done using a hydrogen-filled balloon (for atmospheric pressure) or by pressurizing the vessel (typically to 1-4 atm or ~15-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. A key indicator of completion is the cessation of hydrogen uptake.

  • Workup: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.[9] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air. [8][10]

  • Isolation: Rinse the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-4-methoxypyridine, which can be purified further if necessary.

ParameterConditionComments
Catalyst 10% Pd/CHighly active and reusable.[5]
Catalyst Loading 5-10 mol % (Pd basis)Lower loading may increase reaction time.
Solvent Ethanol, Methanol, Ethyl AcetatePolar solvents are generally effective.
Pressure 1-4 atm H₂Higher pressures can accelerate the reaction but require specialized equipment.
Temperature Room TemperatureThe reaction is typically exothermic; cooling may be needed on a large scale.[7]
Typical Yield >95%Usually provides very clean product with high yield.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a significantly safer alternative to using high-pressure hydrogen gas, making it ideal for standard laboratory setups.[11] It employs a hydrogen donor molecule, such as ammonium formate or formic acid, which decomposes in situ on the catalyst surface to generate hydrogen.[11][12]

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and 10% Pd/C (5-10 mol % Pd) in methanol.

  • Hydrogen Donor: Add ammonium formate (3-5 eq) in portions to control the initial effervescence (decomposition to H₂, CO₂, and NH₃).[11]

  • Reaction: Heat the mixture to a gentle reflux (40-65 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a wet Celite® pad to remove the catalyst, following the same safety precautions as in Protocol 1.1.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove ammonium salts. Dry the organic layer and evaporate the solvent to obtain the product.

ParameterConditionComments
Catalyst 10% Pd/CRaney Nickel can also be used.[12]
Hydrogen Donor Ammonium Formate (HCOONH₄)Inexpensive and readily available.[11]
Stoichiometry 3-5 equivalentsExcess donor ensures the reaction goes to completion.
Solvent Methanol or EthanolProtic solvents are preferred.
Temperature 40-65 °CGentle heating is usually sufficient.
Typical Yield 90-98%Comparable to direct hydrogenation.
Safety Considerations for Hydrogenation

Hydrogenation reactions carry significant risks if not performed correctly. The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of catalysts like Pd/C and Raney Nickel, especially after use.[8][10]

Workflow for Safe Hydrogenation:

G A 1. Pre-Operation Check B 2. Setup in Fume Hood A->B C 3. Charge Reagents & Wet Catalyst B->C D 4. Oxygen Removal (N₂ Purge x3) C->D E 5. Introduce Hydrogen D->E F 6. Run & Monitor Reaction E->F G 7. H₂ Vent & N₂ Purge x3 F->G H 8. Catalyst Filtration (Keep Wet!) G->H I 9. Quench Spent Catalyst H->I J 10. Product Isolation I->J G S2O4 S₂O₄²⁻ (Dithionite) SO2_rad 2 •SO₂⁻ (Active Reductant) S2O4->SO2_rad Equilibrium RNO2 Ar-NO₂ (Nitro) SO2_rad->RNO2 SET RNO Ar-NO (Nitroso) SO2_rad->RNO RNHOH Ar-NHOH (Hydroxylamine) SO2_rad->RNHOH RNO2->RNO + e⁻, H⁺ RNO->RNHOH + e⁻, H⁺ RNH2 Ar-NH₂ (Amine) RNHOH->RNH2 + e⁻, H⁺

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted pyridine scaffolds are cornerstones of modern chemical sciences, featuring prominently in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their unique electronic properties and biological relevance make the development of efficient and modular synthetic routes to novel pyridine derivatives a critical endeavor for researchers.[3][4] This guide provides an in-depth exploration of synthetic strategies starting from 4-methoxy-3-nitropyridine, a versatile and highly valuable building block. We will delve into the core chemical transformations, including nucleophilic aromatic substitution (SNAr), nitro group reduction and subsequent functionalization, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for practical application.

The Strategic Advantage of this compound

This compound is an exemplary starting material for pyridine functionalization due to its inherent electronic and structural features. The pyridine nitrogen and the potent electron-withdrawing nitro group at the C3 position work in concert to significantly activate the C2 and C4 positions toward nucleophilic attack.[5][6] The methoxy group at the C4 position serves as an excellent leaving group, making this position the primary site for Nucleophilic Aromatic Substitution (SNAr).

Furthermore, the nitro group itself is a synthetic linchpin. Its reduction to a primary amine completely alters the electronic character of the ring—transforming it from electron-deficient to electron-rich—and installs a highly versatile functional handle for a vast array of subsequent chemical modifications. This strategic combination of a labile leaving group and a transformable activating group makes this compound a powerful platform for generating diverse libraries of substituted pyridines.

G start This compound snar Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C4 start->snar Nu:⁻ reduction Strategy 2: Nitro Group Reduction start->reduction [H] cross_coupling_prep Conversion to 4-Halo-3-nitropyridine start->cross_coupling_prep Conversion product_snar 4-Substituted-3-nitropyridines (O, N, S Nucleophiles) snar->product_snar product_reduction 4-Methoxy-3-aminopyridine reduction->product_reduction cross_coupling Strategy 3: Pd-Catalyzed Cross-Coupling cross_coupling_prep->cross_coupling ArB(OH)₂, R-C≡CH, etc. [Pd] Catalyst product_coupling 4-Aryl/Alkynyl/Alkyl-3-nitropyridines cross_coupling->product_coupling product_amine_func Further Functionalization (Diazotization, Acylation) product_reduction->product_amine_func

Caption: Key synthetic pathways from this compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Mechanistic Rationale

The SNAr reaction is the most direct functionalization pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Stabilization & Elimination: This intermediate is stabilized by resonance, with the negative charge delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is crucial for the feasibility of the reaction.[5][6] The subsequent expulsion of the methoxide leaving group restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized mechanism for SNAr at the C4 position.

This pathway is highly versatile, accommodating a wide range of oxygen, nitrogen, and sulfur nucleophiles.

Data Summary: Representative SNAr Reactions
Nucleophile TypeExample NucleophileProduct ClassTypical ConditionsYield (%)
O-Nucleophile Sodium Methoxide4-Alkoxy-3-nitropyridineAlcohol, 80 °C75-85
N-Nucleophile Ammonia / NH₄OAc4-Amino-3-nitropyridineNH₄OAc, 120 °C~80[7]
N-Nucleophile o-Toluidine4-Arylamino-3-nitropyridineNeat, 150 °CQuantitative[8]
S-Nucleophile Sodium Thiophenoxide4-(Arylthio)-3-nitropyridineDMF, rt to 50 °C70-90
Protocol: Synthesis of 4-Amino-3-nitropyridine

This protocol details the displacement of the methoxy group with an amino group using ammonium acetate, adapted from established procedures.[7]

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (10-12 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Deionized water

  • Buchner funnel and filter paper

  • Phosphorus pentoxide (for drying)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (e.g., 1.0 g, 6.49 mmol) and ammonium acetate (e.g., 7.5 g, 97.3 mmol).

  • Heat the reaction mixture to 120 °C with stirring. The solid mixture will melt to form a homogeneous liquid.

  • Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC) using a 10:1 ethyl acetate:triethylamine solvent system.

  • After approximately 2.5-3 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Pour the cooled, solidified mixture into a beaker containing deionized water (~50 mL).

  • Stir vigorously to break up the solid and wash away excess ammonium acetate.

  • Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with several portions of deionized water.

  • Dry the product in a vacuum oven at 60 °C over phosphorus pentoxide to a constant weight.

Strategy 2: Nitro Group Reduction & Derivatization

The transformation of the nitro group into an amine unlocks a completely different set of synthetic possibilities, enabling reactions characteristic of anilines.

Protocol: Catalytic Hydrogenation to 4-Methoxy-3-aminopyridine

Catalytic hydrogenation is a clean and efficient method for reducing nitro groups without affecting many other functional groups.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a flask appropriate for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Seal the flask and purge the system thoroughly with the inert gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, purge the system again with inert gas to safely remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol) to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield 4-methoxy-3-aminopyridine, which can often be used in the next step without further purification.

Subsequent Functionalization of the Amino Group

The resulting 4-methoxy-3-aminopyridine is a versatile intermediate. The amino group can be:

  • Diazotized: Reacted with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This salt is an excellent intermediate for Sandmeyer-type reactions to install halides (Cl, Br), cyano, or hydroxyl groups.

  • Acylated: Reacted with acyl chlorides or anhydrides to form amides.

  • Used in Cyclization Reactions: Act as a nucleophile to build fused heterocyclic ring systems.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[9][10][11] To utilize these reactions, the 4-methoxy group must first be converted into a more suitable coupling partner, such as a halide (Cl, Br, I) or a triflate. The most straightforward approach is to start with the commercially available 4-chloro-3-nitropyridine.

Overview of Key Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-Miyaura Boronic Acid / EsterC(sp²)–C(sp²)Pd(PPh₃)₄, Pd(dppf)Cl₂
Sonogashira Terminal AlkyneC(sp²)–C(sp)Pd(PPh₃)₄ / CuI[12][13]
Negishi Organozinc ReagentC(sp²)–C(sp³/sp²/sp)Pd(PPh₃)₄, Pd(dppf)Cl₂[14][15]
Buchwald-Hartwig AmineC(sp²)–NPd₂(dba)₃ / XPhos, BINAP
Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-nitropyridine

This protocol provides a general method for the synthesis of 4-aryl-3-nitropyridines.

Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, or DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere.

  • To the flask, add 4-chloro-3-nitropyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-nitropyridine.

Conclusion

This compound is a remarkably versatile and cost-effective starting material for the synthesis of a wide array of functionalized pyridines. By strategically employing nucleophilic aromatic substitution, nitro group manipulation, and modern cross-coupling techniques, researchers can access diverse chemical matter crucial for drug discovery and materials science. The protocols and data presented herein provide a robust foundation for the practical application of these powerful synthetic transformations.

References

4-Methoxy-3-nitropyridine in the synthesis of fused heterocyclic systems

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of Fused Heterocyclic Systems Using 4-Methoxy-3-nitropyridine

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound as a versatile precursor for the synthesis of medicinally relevant fused heterocyclic systems. We delve into the core reactivity principles, focusing on nucleophilic aromatic substitution (SNAr) and subsequent cyclization strategies. This guide presents detailed, field-proven protocols for the synthesis of key scaffolds such as pyrido[3,2-b][1][2]oxazines and pyrido[2,3-b]pyrazines, supported by mechanistic insights and practical troubleshooting advice.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine derivative that serves as an invaluable building block in organic and medicinal chemistry.[1][2] Its structure is uniquely tailored for reactivity; the pyridine nitrogen, along with the potent electron-withdrawing nitro group, severely depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[3] Conversely, the methoxy group at the C-4 position is an excellent leaving group under SNAr conditions. This predictable and high reactivity makes this compound an ideal starting material for constructing complex molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals.[1]

This guide will explore the fundamental principles governing its reactivity and demonstrate its practical application in the synthesis of important heterocyclic cores.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound hinges on two primary transformations: nucleophilic aromatic substitution (SNAr) and nitro group reduction.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound chemistry. The regiochemical outcome is dictated by the electronic properties of the substituted pyridine ring.

Causality of Reactivity: The pyridine nitrogen atom and the C-3 nitro group synergistically withdraw electron density from the ring. This effect is most pronounced at the positions ortho and para to these activating groups, namely the C-2, C-4, and C-6 positions. Nucleophilic attack at these sites leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4][5] Crucially, when attack occurs at C-2 or C-4, one of the resonance structures places the negative charge directly on the electronegative pyridine nitrogen, providing substantial stabilization and lowering the activation energy for the reaction.[4][5] In the case of this compound, the methoxy group at the activated C-4 position serves as a competent leaving group, facilitating substitution at this site.

SNAr_Mechanism cluster_res Resonance Stabilization Reactant This compound C N C Intermediate Meisenheimer Intermediate C N Nu Nu- Nu->Reactant:c4 1. Attack at C-4 ResonanceN Resonance Form (Charge on N) Intermediate:n->ResonanceN Product Substituted Product Intermediate->Product 2. Loss of MeO- ResonanceC Resonance Form (Charge on C) LG MeO-

Caption: Mechanism of SNAr on this compound.

Nitro Group Reduction: The Gateway to Cyclization

The nitro group, after fulfilling its role as a powerful activating group, can be readily converted into an amino group. This transformation is pivotal, as it installs a key nucleophile onto the pyridine core, setting the stage for subsequent intramolecular cyclization reactions to form a new fused ring.

Common and effective methods for this reduction include:

  • Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate. This is a clean method but may not be compatible with other reducible functional groups.

  • Metal/Acid Reduction: Reagents such as SnCl₂ in HCl or ethanol, or iron powder in acetic acid, are robust and widely used for this purpose.

Application: Synthesis of Pyrido[3,2-b][1][2]oxazines

The pyrido[1][2]oxazine scaffold is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities, including potential anticancer and EGFR-TK inhibitory effects.[6][7] The synthesis of this system from this compound is an efficient and convergent process.

Synthetic Strategy: The core strategy involves a two-step sequence: an initial intermolecular SNAr reaction followed by an intramolecular cyclization.

  • SNAr with an Amino Alcohol: this compound is treated with a binucleophile, such as 2-aminoethanol. The more nucleophilic primary amine selectively attacks the C-4 position of the pyridine ring, displacing the methoxy group.

  • Reductive Cyclization: The resulting intermediate, an N-substituted-3-nitropyridine, undergoes reduction of the nitro group. The newly formed amino group is now positioned perfectly to undergo an intramolecular nucleophilic attack on the pendant sidechain (often activated), or a condensation reaction, to forge the oxazine ring.

Pyridooxazine_Workflow Start This compound + 2-Aminoethanol Step1 Step 1: S_N_Ar Reaction (e.g., EtOH, Reflux) Start->Step1 Intermediate 2-((3-Nitropyridin-4-yl)amino)ethan-1-ol Step1->Intermediate Step2 Step 2: Nitro Reduction (e.g., H₂, Pd/C) Intermediate->Step2 Intermediate2 2-((3-Aminopyridin-4-yl)amino)ethan-1-ol Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 Product 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Step3->Product

Caption: Workflow for Pyrido[3,2-b][1][2]oxazine Synthesis.

Application: Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another class of fused heterocycles with significant applications in materials science as organic emitters and in medicinal chemistry.[8][9] Their synthesis from this compound follows a different, yet equally effective, strategic path.

Synthetic Strategy: This approach begins with the reduction of the nitro group to create a key diamine intermediate, which then undergoes a condensation reaction to build the pyrazine ring.

  • Nitro Group Reduction: this compound is first reduced to form 3-amino-4-methoxypyridine. This creates an ortho-amino-methoxypyridine system.

  • Conversion to Diamine: The methoxy group is then displaced by an amine, typically via a Buchwald-Hartwig amination or by converting the methoxy to a better leaving group if necessary, to yield a pyridine-2,3-diamine derivative.

  • Condensation & Annulation: The resulting pyridine-2,3-diamine is a classic precursor for quinoxaline-type structures. It is condensed with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) in a reaction that forms the fused pyrazine ring, yielding the desired pyrido[2,3-b]pyrazine core.

Pyridopyrazine_Workflow Start This compound Step1 Step 1: Nitro Reduction (e.g., SnCl₂, EtOH) Start->Step1 Intermediate1 3-Amino-4-methoxypyridine Step1->Intermediate1 Step2 Step 2: Conversion to Diamine (e.g., Amination) Intermediate1->Step2 Intermediate2 Pyridine-2,3-diamine Derivative Step2->Intermediate2 Step3 Step 3: Condensation (with 1,2-dicarbonyl) Intermediate2->Step3 Product Pyrido[2,3-b]pyrazine Scaffold Step3->Product

Caption: Workflow for Pyrido[2,3-b]pyrazine Synthesis.

Experimental Protocols

The following protocols are generalized procedures that serve as a validated starting point for synthesis. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine

Materials:

  • This compound (1.0 eq)

  • 2-Aminoethanol (1.5 eq)

  • Ethanol (anhydrous)

  • Palladium on Carbon (10% w/w, ~5 mol%)

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

Part A: SNAr Reaction

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

  • Add 2-aminoethanol (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC (e.g., 50% EtOAc/Hexanes) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-((3-nitropyridin-4-yl)amino)ethan-1-ol, which can often be used in the next step without further purification.

Part B: Reductive Cyclization

  • Dissolve the crude intermediate from Part A in methanol.

  • Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (3 cycles).

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Monitor by TLC until the nitro-intermediate is consumed (typically 6-12 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue is the crude product.

  • Purify the crude product by flash column chromatography (e.g., gradient of 0-10% MeOH in Dichloromethane) to obtain the pure 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Safety: Handle nitro-aromatic compounds with care. Catalytic hydrogenation with Pd/C is flammable; perform under an inert atmosphere and handle the catalyst carefully.

Protocol 2: Synthesis of a 2,3-Disubstituted-pyrido[2,3-b]pyrazine

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (anhydrous)

  • A 1,2-dicarbonyl compound (e.g., Benzil) (1.0 eq)

  • Acetic Acid

  • Sodium Hydroxide solution (e.g., 2 M)

  • Dichloromethane

Procedure:

Part A: Nitro Reduction

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise. The reaction is often exothermic.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Basify the mixture by slow addition of 2 M NaOH until the pH is ~8-9, which will precipitate tin salts.

  • Extract the aqueous slurry multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-amino-4-methoxypyridine.

Part B: Condensation and Annulation

  • This step often requires conversion of the methoxy group to an amino group, which is a substrate-specific multi-step process not detailed here. Assuming a suitable pyridine-2,3-diamine is obtained.

  • Dissolve the pyridine-2,3-diamine derivative (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or acetic acid.

  • Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If so, collect by filtration.

  • If the product remains in solution, concentrate the solvent and purify the residue by recrystallization or flash column chromatography to yield the target pyrido[2,3-b]pyrazine.

Data Summary and Troubleshooting

TransformationReagents & ConditionsTypical YieldKey Considerations
SNAr (O-for-N) Amine nucleophile, EtOH or DMF, 80-120 °C70-95%Ensure anhydrous conditions. Use of a mild base (e.g., K₂CO₃) can accelerate the reaction with less nucleophilic amines.
Nitro Reduction (H₂) H₂, 10% Pd/C, MeOH or EtOAc, RT85-99%Catalyst can be pyrophoric. Ensure complete removal before concentrating. Incompatible with alkenes/alkynes.
Nitro Reduction (SnCl₂) SnCl₂·2H₂O, EtOH, Reflux75-90%Workup requires careful neutralization to remove tin salts, which can complicate extraction.
Pyrazine Formation 1,2-Dicarbonyl, EtOH or AcOH, Reflux60-85%Reaction is often acid-catalyzed. Ensure the diamine starting material is pure for best results.

Troubleshooting:

  • Incomplete SNAr: If the reaction stalls, consider switching to a higher boiling point solvent like DMF or using microwave irradiation to increase the reaction rate.

  • Low Yield in Reduction: For substrates sensitive to catalytic hydrogenation, metal/acid reductions (SnCl₂, Fe/AcOH) are reliable alternatives. Ensure sufficient equivalents of the reducing agent are used.

  • Side-reactions in Cyclization: If intramolecular cyclization is slow, intermolecular polymerization can compete. Running the reaction at high dilution can favor the desired intramolecular pathway.

Conclusion

This compound stands out as a powerful and predictable building block for the synthesis of fused nitrogen heterocycles. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution and nitro group manipulation, provides a reliable entry point to complex scaffolds like pyrido-oxazines and pyrido-pyrazines. The protocols and strategies outlined in this guide demonstrate the versatility of this reagent and provide a solid foundation for researchers to innovate and develop novel bioactive molecules.

References

Application Note & Protocol: High-Purity Recovery of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motif is incorporated into a range of biologically active molecules, making its purity paramount for reliable downstream applications and the integrity of final compounds. Crude this compound, often obtained as a yellow powder or solid post-synthesis[1], can contain unreacted starting materials, side-products, and residual solvents. This document provides two robust, field-proven protocols for the purification of this compound: recrystallization for bulk purification and flash column chromatography for high-purity isolation, particularly for challenging crude mixtures.

Compound Profile & Safety Mandates

Prior to handling, it is crucial to understand the physicochemical properties and hazards associated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance White to light yellow/orange solid/crystal[3][4][5]
Melting Point 72-78 °C[6][7]
Boiling Point 127 °C @ 1 mmHg[1][4]
Solubility Soluble in DMSO, Methanol[7]

2.1. Hazard Identification and Safe Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[2]

  • Primary Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage.[2] May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Mandatory use of a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles is required.[4][8] All manipulations should be performed within a certified chemical fume hood.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] Keep away from strong oxidizing agents and acids.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[4]

Purification Strategy Overview

The choice of purification method depends on the initial purity of the crude material, the scale of the reaction, and the desired final purity. This guide details the two most effective techniques.

Purification_Workflow cluster_input Input cluster_methods Purification Methods cluster_output Output & Analysis Crude Crude this compound (Post-Synthesis Workup) Recrystallization Protocol 1: Recrystallization Crude->Recrystallization Scale > 1g Moderate Impurities Chromatography Protocol 2: Flash Column Chromatography Crude->Chromatography Scale < 5g Complex Mixture Pure High-Purity Crystalline Solid Recrystallization->Pure Chromatography->Pure Analysis Purity Verification (MP, NMR, LC-MS) Pure->Analysis Protocol_Comparison cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography R_Start Dissolve in Min. Hot Solvent R_Cool Slow Cool & Crystallize R_Start->R_Cool R_Filter Vacuum Filter & Wash R_Cool->R_Filter R_End Pure Crystals R_Filter->R_End C_Start Pack Column with Silica Gel C_Load Load Sample C_Start->C_Load C_Elute Elute with Solvent & Collect Fractions C_Load->C_Elute C_End Evaporate Solvent C_Elute->C_End

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and scalable methodologies for the synthesis of 4-methoxy-3-nitropyridine, a key building block in the development of novel pharmaceuticals. Two primary synthetic strategies are presented, offering flexibility based on starting material availability and process safety considerations. The first route proceeds via the nitration of 4-methoxypyridine-N-oxide, followed by deoxygenation. The second route involves the nucleophilic substitution of a halogen on a pre-functionalized pyridine ring with a methoxy group. This document provides in-depth, step-by-step protocols, mechanistic insights, safety precautions, and data-driven guidance to facilitate the successful and efficient large-scale production of this critical intermediate.

Introduction

This compound is a pivotal intermediate in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring imparts unique reactivity, allowing for selective functionalization at various positions. This makes it an attractive starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies.

The demand for efficient and scalable synthetic routes to this compound is driven by the need for reliable and cost-effective access to this key intermediate in drug development pipelines. This application note provides detailed protocols and the underlying chemical principles for two viable large-scale synthetic approaches, empowering researchers and process chemists to select and optimize the most suitable method for their specific needs.

Synthetic Strategies and Mechanistic Overview

Two principal retrosynthetic pathways for the large-scale synthesis of this compound are outlined below. The choice between these routes will depend on factors such as the cost and availability of starting materials, equipment capabilities, and safety infrastructure.

Route 1: N-Oxidation, Nitration, and Deoxygenation

This strategy involves the initial activation of the pyridine ring towards electrophilic substitution via N-oxidation, followed by regioselective nitration and subsequent removal of the N-oxide functionality.

  • Step 1: N-Oxidation of 4-Methoxypyridine. The lone pair of electrons on the pyridine nitrogen deactivates the ring towards electrophilic attack. N-oxidation reverses this effect, making the ring more susceptible to nitration, particularly at the 4-position's adjacent carbons.

  • Step 2: Nitration of 4-Methoxypyridine-N-oxide. The N-oxide directs the incoming electrophile (nitronium ion, NO₂⁺) to the C-3 position.

  • Step 3: Deoxygenation of this compound-N-oxide. The final step removes the N-oxide to yield the target compound.

Route 2: Nucleophilic Aromatic Substitution (SNA)

This approach relies on the displacement of a leaving group (typically a halide) at the 4-position of a pre-nitrated pyridine ring by a methoxide source.

  • Step 1: Synthesis of 4-Chloro-3-nitropyridine. This key intermediate can be prepared from commercially available starting materials.

  • Step 2: Methoxylation of 4-Chloro-3-nitropyridine. A nucleophilic aromatic substitution reaction with sodium methoxide provides the desired product. The strong electron-withdrawing effect of the nitro group facilitates this substitution.

Detailed Experimental Protocols

Route 1: From 4-Methoxypyridine

Route 1 Workflow start 4-Methoxypyridine step1 Step 1: N-Oxidation (m-CPBA or H₂O₂/AcOH) start->step1 intermediate1 4-Methoxypyridine-N-oxide step1->intermediate1 step2 Step 2: Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 This compound-N-oxide step2->intermediate2 step3 Step 3: Deoxygenation (PCl₃) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for Route 1.

Rationale: N-oxidation is a crucial first step to activate the pyridine ring for electrophilic nitration. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. An alternative, more atom-economical method utilizes hydrogen peroxide in acetic acid.[1][2][3]

Protocol (using m-CPBA):

  • Reactor Setup: To a suitable multi-necked reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-methoxypyridine (1.0 eq) and dichloromethane (DCM, 8-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1-1.2 eq) in DCM (2-3 volumes) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 20-24 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.[1]

  • Work-up:

    • Add water to the reaction mixture and adjust the pH to 4-5 with a suitable base (e.g., sodium bicarbonate solution).

    • Stir for 2-3 hours.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-methoxypyridine-N-oxide as a solid.

ParameterValue
Starting Material 4-Methoxypyridine
Reagent m-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Temperature 0-25 °C
Reaction Time 20-24 hours
Typical Yield 90-95%

Rationale: The nitration of pyridine-N-oxides typically occurs at the 4-position. However, with the 4-position blocked by the methoxy group, the nitration is directed to the 3-position. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent.[4][5]

Protocol:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (3-5 volumes).

  • Cooling: Cool the sulfuric acid to 0-5 °C.

  • Substrate Addition: Slowly add 4-methoxypyridine-N-oxide (1.0 eq) in portions, maintaining the temperature below 10 °C.

  • Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid (1.1-1.2 eq) and concentrated sulfuric acid (1-2 volumes) via the addition funnel, keeping the internal temperature below 15 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution or ammonium hydroxide) to a pH of 7-8, keeping the temperature below 20 °C.

    • The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain this compound-N-oxide.

ParameterValue
Starting Material 4-Methoxypyridine-N-oxide
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Temperature 90-100 °C
Reaction Time 2-4 hours
Typical Yield 70-80%

Rationale: Deoxygenation of the N-oxide is commonly achieved using phosphorus trichloride (PCl₃). This reagent effectively removes the oxygen atom from the nitrogen.[6][7][8]

Protocol:

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add this compound-N-oxide (1.0 eq) and a suitable solvent such as chloroform or dichloromethane (5-10 volumes).

  • Reagent Addition: Cool the mixture to 0-5 °C and slowly add phosphorus trichloride (1.1-1.5 eq) via the addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction mixture by pouring it into a mixture of ice and a base (e.g., sodium carbonate solution).

    • Stir until the excess PCl₃ is decomposed.

    • Separate the organic layer.

    • Extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

ParameterValue
Starting Material This compound-N-oxide
Reagent Phosphorus Trichloride (PCl₃)
Solvent Chloroform or Dichloromethane
Temperature 0-25 °C
Reaction Time 2-4 hours
Typical Yield 85-95%

Route 2: From 4-Hydroxy-3-nitropyridine

Route 2 Workflow start 4-Hydroxy-3-nitropyridine step1 Step 1: Chlorination (POCl₃ or PCl₅) start->step1 intermediate1 4-Chloro-3-nitropyridine step1->intermediate1 step2 Step 2: Methoxylation (NaOMe/MeOH) intermediate1->step2 end_product This compound step2->end_product

Caption: Synthetic workflow for Route 2.

Rationale: The hydroxyl group of 4-hydroxy-3-nitropyridine can be converted to a chloro group, a good leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard reagents for this transformation.[9]

Protocol:

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxy-3-nitropyridine (1.0 eq) and toluene (10-15 volumes).

  • Reagent Addition: Cool the suspension to 0 °C and slowly add phosphorus trichloride (3.0 eq).

  • Reaction: Gradually warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C) for 16 hours. Monitor the reaction for completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Carefully quench the residue with ice water and neutralize with a base (e.g., sodium carbonate) to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude 4-chloro-3-nitropyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

ParameterValue
Starting Material 4-Hydroxy-3-nitropyridine
Reagent Phosphorus Trichloride (PCl₃)
Solvent Toluene
Temperature Reflux (110 °C)
Reaction Time 16 hours
Typical Yield 80-90%

Rationale: The chloro group at the 4-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution by methoxide. This reaction is typically carried out using sodium methoxide in methanol.[10]

Protocol:

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add a solution of sodium methoxide (1.0-1.5 eq) in methanol (5-10 volumes).

  • Substrate Addition: Add 4-chloro-3-nitropyridine (1.0 eq) to the sodium methoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

ParameterValue
Starting Material 4-Chloro-3-nitropyridine
Reagent Sodium Methoxide (NaOMe)
Solvent Methanol (MeOH)
Temperature Reflux (65 °C)
Reaction Time 2-4 hours
Typical Yield 90-98%

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. The addition of these reagents should be done slowly and at low temperatures to control the exothermic reaction.

  • Phosphorus Reagents: Phosphorus trichloride, phosphorus oxychloride, and phosphorus pentachloride are corrosive and react violently with water. Handle in a dry environment and under an inert atmosphere if necessary. Quenching of these reagents should be done carefully with ice.

  • Solvents: Dichloromethane and chloroform are volatile and potentially carcinogenic. Toluene is flammable. Handle in a well-ventilated area and away from ignition sources.

  • Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. It reacts with water. Handle in a dry environment.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: Compare with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This application note provides two detailed and scalable synthetic routes for the preparation of this compound. Both routes are high-yielding and utilize readily available reagents and standard chemical transformations. The choice of a particular route will be dictated by the specific requirements of the laboratory or manufacturing facility. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can reliably produce this important building block for their discovery and development programs.

References

Application Notes & Protocols: The Strategic Use of 4-Methoxy-3-nitropyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for the identification of novel chemical matter for therapeutic targets.[1][2] This approach relies on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a target protein and then optimizing these hits into potent leads through structure-guided chemistry. The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. This document provides a detailed guide on the application of 4-Methoxy-3-nitropyridine, a versatile and synthetically tractable fragment, in FBDD workflows. We will explore its physicochemical rationale, outline detailed protocols for primary screening using biophysical methods, and describe the strategic evolution from a validated fragment hit to a lead compound.

Introduction: Why this compound?

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[3] Its utility in FBDD stems from a favorable combination of physicochemical properties and synthetic accessibility, making it an exemplary starting point for drug discovery programs.

Physicochemical Properties & "Rule of Three" Compliance

A successful fragment should efficiently explore chemical space while possessing properties amenable to optimization. This compound aligns well with the empirical "Rule of Three," a guideline for fragment library composition.[4]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 154.12 g/mol < 300 DaEnsures low molecular complexity, allowing for more efficient sampling of chemical space.[1][4]
cLogP (Calculated)~1.1-1.5≤ 3Adequate solubility is crucial for biophysical screening assays and reduces the risk of non-specific binding.
Hydrogen Bond Donors 0≤ 3Fewer hydrogen bond donors contribute to better cell permeability in later-stage compounds.
Hydrogen Bond Acceptors 4 (N in ring, O in methoxy, 2 O in nitro)≤ 3Provides multiple points for directed interactions with the protein target.
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The compound typically appears as a yellow to orange crystalline solid, soluble in organic solvents like ethanol and acetone, with lower solubility in water.[3]

Chemical Reactivity & Synthetic Tractability

The true power of a fragment lies in its potential for chemical elaboration. This compound is "poised" for medicinal chemistry, offering clear, predictable vectors for synthetic modification. The electron-withdrawing nitro group and the electron-donating methoxy group influence the reactivity of the pyridine ring, making it a versatile scaffold for hit-to-lead optimization.[2][3]

Caption: Key synthetic vectors on the this compound scaffold.

The most prominent synthetic handle is the nitro group, which can be readily reduced to an amine. This amine serves as a versatile intermediate for forming amides, sulfonamides, or undergoing reductive amination, enabling the rapid generation of a diverse library of analogues to probe for improved interactions.

Fragment Screening: Identifying the Initial Hit

Due to their inherently weak binding affinities (typically in the high micromolar to millimolar range), fragments require sensitive biophysical techniques for detection.[1][5] Below are protocols and considerations for three common screening methods.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_opt Phase 3: Optimization TargetPrep Target Protein Preparation & QC PrimaryScreen Primary Biophysical Screen (e.g., TSA, SPR, NMR) TargetPrep->PrimaryScreen FragmentLib Fragment Library (incl. This compound) FragmentLib->PrimaryScreen HitValidation Hit Validation (Orthogonal Assay) PrimaryScreen->HitValidation Structure Structural Biology (X-ray, Cryo-EM) HitValidation->Structure SBDD Structure-Based Design & Synthesis Structure->SBDD SBDD->SBDD Iterative Cycles Lead Potent Lead Compound SBDD->Lead

Caption: The general workflow of a Fragment-Based Drug Discovery campaign.

TechniquePrincipleProsCons
Thermal Shift Assay (TSA) Ligand binding increases the thermal stability of a protein, shifting its melting temperature (Tₘ).[6][7][8]High-throughput, low protein consumption, cost-effective.Indirect assay, prone to false positives/negatives, provides no structural information.
Surface Plasmon Resonance (SPR) Detects mass changes on a sensor surface as the fragment binds to an immobilized protein in real-time.[9][10]Provides kinetic (kₒₙ, kₒբբ) and affinity (K₋) data, high sensitivity, label-free.[9]Requires protein immobilization which can affect activity, potential for mass transport artifacts.
NMR Spectroscopy Monitors changes in the NMR spectrum of either the protein or the fragment upon binding.[11][12]Gold standard for detecting weak binding, gives structural information on the binding site (protein-observe), solution-based.[11]Low-throughput, requires large amounts of protein, requires specialized equipment.
Protocol: Thermal Shift Assay (TSA/DSF) Screening

This protocol outlines a typical Differential Scanning Fluorimetry (DSF) experiment for screening fragments like this compound.

Objective: To identify fragments that cause a significant positive shift in the melting temperature (ΔTₘ) of the target protein.

Materials:

  • Purified target protein (0.2-0.5 mg/mL)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (100 mM stock in DMSO)

  • 384-well PCR plates

  • qPCR instrument capable of a melt curve analysis

Methodology:

  • Reagent Preparation:

    • Prepare a 2X Protein/Dye mix: Dilute the target protein to 2X the final concentration (e.g., 0.4 mg/mL) in Assay Buffer. Add SYPRO Orange dye to a final concentration of 5X (relative to the 1X final concentration).

    • Prepare a 2X Fragment Plate: In a separate plate, dilute the 100 mM this compound stock to 2X the final screening concentration (e.g., 1 mM) in Assay Buffer. Include DMSO-only wells as a negative control.

  • Assay Plate Setup (Final Volume 20 µL):

    • Add 10 µL of the 2X Protein/Dye mix to each well of the 384-well PCR plate.

    • Add 10 µL of the 2X Fragment solution (or DMSO control) to the corresponding wells.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm) to collect the contents.

  • Instrument Protocol:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/second

      • Data acquisition: Read fluorescence at every 0.5 °C increment.

  • Data Analysis:

    • The instrument software will generate melt curves (Fluorescence vs. Temperature).

    • Calculate the first derivative (-dF/dT) of the melt curve. The peak of this curve corresponds to the Tₘ.

    • Calculate the thermal shift (ΔTₘ) for the fragment: ΔTₘ = Tₘ(fragment) - Tₘ(DMSO control).

    • A statistically significant positive ΔTₘ (typically > 2 standard deviations above the mean of controls, or a fixed cutoff like > 1.5 °C) indicates a potential hit.

From Hit to Lead: Structure-Guided Optimization

Identifying a hit is only the first step. The subsequent hit-to-lead phase aims to increase the fragment's affinity by orders of magnitude while maintaining or improving drug-like properties.[13][14]

Hit Validation and Structural Characterization

It is critical to confirm that the primary hit is not an artifact. An orthogonal biophysical assay should be used for validation. For example, a hit from TSA should be confirmed using SPR to obtain a direct measure of binding affinity (K₋).[8]

Once validated, obtaining a high-resolution crystal structure of the fragment bound to the target protein is the highest priority.[2][4] This structural information reveals the binding mode, key interactions, and, most importantly, unoccupied pockets adjacent to the fragment that can be exploited for optimization.[2]

Strategy: Fragment Elaboration

Fragment elaboration (or "growing") is the most common optimization strategy.[1] It involves synthesizing analogues that extend from the core fragment into nearby pockets to form new, favorable interactions.

Hit_to_Lead InitialHit Initial Hit This compound (Kd ~500 µM) Xray Co-crystal Structure Reveals Binding Mode & Empty Pockets InitialHit->Xray Design Design Analogues (e.g., Reduce nitro -> amine, add R-group to target pocket) Xray->Design Synthesis Chemical Synthesis of Analogue Library Design->Synthesis Assay Measure Affinity (SPR, ITC) Synthesis->Assay SAR Analyze SAR (Structure-Activity Relationship) Assay->SAR SAR->Design Iterate ImprovedLead Improved Lead (Kd ~10 µM) SAR->ImprovedLead OptimizedLead Optimized Lead (Kd < 100 nM) SAR->OptimizedLead ImprovedLead->Xray

Caption: The iterative cycle of hit-to-lead optimization.

Protocol: A General Workflow for Elaboration of this compound

  • Structural Analysis: Based on the co-crystal structure, identify the primary vector for growth. For this compound, this is often via the nitro group, as its reduction to an amine provides a versatile point for derivatization.

  • First-Generation Analogue Synthesis:

    • Reaction: Reduce the nitro group of this compound to form 4-methoxy-3-aminopyridine.

    • Elaboration: Couple the resulting amine with a small library of commercially available carboxylic acids (to form amides) or sulfonyl chlorides (to form sulfonamides). Choose building blocks that are small and diverse, designed to probe the nearby pocket identified in the crystal structure.

  • Biophysical Evaluation:

    • Measure the binding affinity (K₋) of each new analogue using SPR or Isothermal Titration Calorimetry (ITC).

    • Calculate the Ligand Efficiency (LE) for promising compounds to ensure the gain in affinity is proportional to the added atoms.

  • Iterative Optimization:

    • Analyze the Structure-Activity Relationship (SAR) from the first-generation analogues.

    • Obtain crystal structures of the most potent new compounds to confirm the intended binding mode and guide the design of the next generation of molecules.

    • Repeat the design-synthesis-test-analyze cycle until a compound with the desired potency and properties is achieved.[15]

Safety and Handling

This compound should be handled with care in a laboratory setting.[3]

  • Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye damage/irritation. May cause respiratory irritation.[16][17]

  • GHS Pictograms: Danger[16]

  • Precautionary Statements:

    • Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[18][19]

    • Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[17][18]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[18][19]

Conclusion

This compound represents an ideal fragment for FBDD campaigns. Its compliance with the "Rule of Three," combined with its synthetically tractable nature, provides a robust starting point for structure-guided drug design. By employing sensitive biophysical screening methods like TSA or SPR, it can be identified as a weak-binding hit. Subsequent hit validation and structure-based elaboration, particularly through modification of the nitro group, can efficiently transform this simple fragment into a potent and selective lead compound. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to leverage the full potential of this valuable chemical scaffold.

References

Application Notes and Protocols for the Derivatization of the Pyridine Ring of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Scaffold

4-Methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing nitro group on the pyridine ring creates a unique electronic landscape, rendering the molecule susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the principal strategies for the derivatization of the this compound core, offering researchers, scientists, and drug development professionals a detailed playbook for accessing a diverse array of novel chemical entities.

The pyridine moiety is a prevalent feature in numerous FDA-approved drugs, underscoring the importance of developing robust methods for its functionalization[1]. The presence of the nitro group in this compound is particularly advantageous, as it not only activates the ring for certain reactions but also serves as a versatile functional handle that can be transformed into other valuable groups. This document will explore three primary avenues for derivatization: nucleophilic aromatic substitution (SNAr), functionalization via reduction of the nitro group, and modern cross-coupling methodologies. Each section will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the expected outcomes and potential challenges.

I. Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation

The electron-deficient nature of the pyridine ring, further enhanced by the powerful electron-withdrawing nitro group at the 3-position, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is most pronounced at the positions ortho and para to the nitro group (C2 and C4)[2][3]. In the case of this compound, the methoxy group at the 4-position is a potential leaving group, and the C2 and C6 positions are activated towards nucleophilic attack.

The general mechanism involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product[4].

A. Substitution of the Methoxy Group

While the methoxy group is not a superb leaving group, under forcing conditions or with highly reactive nucleophiles, it can be displaced.

B. Vicarious Nucleophilic Substitution (VNS) of Hydrogen

A more subtle yet powerful approach is the Vicarious Nucleophilic Substitution of hydrogen. This reaction allows for the introduction of a substituent at a position that does not bear a leaving group. Electrophilic 3-nitropyridines are known to react efficiently with carbanions stabilized by electron-withdrawing groups to yield alkylated products[5].

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine, leading to the displacement of the methoxy group.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add the amine nucleophile (1.2 - 2.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add anhydrous solvent (DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.

Expected Outcome: The reaction is expected to yield the corresponding 4-amino-3-nitropyridine derivative. Yields can vary significantly based on the nucleophilicity of the amine and the reaction conditions.

NucleophileBaseSolventTemperature (°C)Typical Yield Range
MorpholineK₂CO₃DMF12060-80%
PiperidineK₂CO₃DMSO10070-90%
AnilineNaHDMF15040-60%

Diagram 1: SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, amine, and base to flask B 2. Add anhydrous solvent A->B C 3. Heat mixture with stirring B->C D 4. Monitor progress by TLC/LC-MS C->D E 5. Cool and quench with water D->E F 6. Extract with organic solvent E->F G 7. Dry and concentrate F->G H 8. Purify by chromatography G->H I Pure Product H->I

Caption: A generalized workflow for the SNAr reaction.

II. Derivatization via the Amino Group: A Gateway to Diverse Functionalities

The nitro group of this compound is a versatile precursor to an amino group, which can then be further functionalized. The reduction of the nitro group to a primary amine is a fundamental and highly efficient transformation in organic synthesis.

A. Reduction of the Nitro Group

The reduction of the nitro group to an amine can be achieved using various reagents, with catalytic hydrogenation and metal-acid reductions being the most common.

Protocol 2: Reduction of this compound to 4-Methoxy-3-aminopyridine

This protocol describes the reduction of the nitro group using iron powder in the presence of an acid.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Acetic acid (CH₃COOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 equiv) and ammonium chloride (1.0-2.0 equiv) or a catalytic amount of acetic acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a suitable base (e.g., sodium carbonate, sodium bicarbonate) to a pH of 8-9.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-Methoxy-3-aminopyridine.

  • The product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Expected Outcome: This reduction typically proceeds in high yield (85-95%) to give 4-Methoxy-3-aminopyridine.

Reducing SystemSolventTemperatureTypical YieldReference
Fe / NH₄ClEtOH / H₂OReflux85-95%General procedure
H₂, Pd/CEtOH or MeOHRoom Temp>95%General procedure
SnCl₂·2H₂OEtOHReflux80-90%[6]
B. Diazotization and Subsequent Reactions

The resulting 4-Methoxy-3-aminopyridine can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the pyridine ring through reactions such as the Sandmeyer and Schiemann reactions[1][7].

Diagram 2: Derivatization via the Amino Group

Amino_Derivatization A This compound B Reduction (e.g., Fe/NH4Cl) A->B C 4-Methoxy-3-aminopyridine B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D E Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuX, X = Cl, Br, CN) E->F G Schiemann Reaction (HBF4, heat) E->G H Hydrolysis (H2O, heat) E->H I Halogenated Pyridines F->I J Fluorinated Pyridine G->J K Hydroxypyridine H->K

Caption: Synthetic pathways from this compound via the amino intermediate.

Protocol 3: Diazotization and Sandmeyer Reaction

This protocol provides a general procedure for the conversion of 4-Methoxy-3-aminopyridine to a 3-halopyridine derivative.

Materials:

  • 4-Methoxy-3-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve 4-Methoxy-3-aminopyridine (1.0 equiv) in the appropriate concentrated acid (e.g., HCl for chlorination) and cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the acidic solution of the amine, maintaining the temperature below 5 °C. Stir for 15-30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of the copper(I) halide (1.2 equiv) in the corresponding concentrated acid.

    • Slowly add the freshly prepared cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or distillation.

Expected Outcome: This two-step procedure should yield the corresponding 3-halo-4-methoxypyridine. Yields are typically in the range of 50-70%.

III. Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds[8]. To utilize these powerful methods, a halide or triflate is typically required on the pyridine ring. The derivatization of this compound to a suitable precursor, such as a halopyridine, opens the door to a vast array of cross-coupling reactions.

A. Synthesis of Halopyridine Precursors

As described in Protocol 3, the Sandmeyer reaction is a reliable method to introduce a halogen at the 3-position. Halogenation at other positions would require a different synthetic strategy, potentially starting from a different pyridine derivative.

B. Common Cross-Coupling Reactions

Once a halopyridine derivative of this compound is in hand, several powerful cross-coupling reactions can be employed.

  • Suzuki-Miyaura Coupling: Reaction of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound[2][9][10].

  • Stille Coupling: Coupling of a halopyridine with an organotin reagent, catalyzed by palladium[2][9].

  • Negishi Coupling: Reaction between a halopyridine and an organozinc reagent, catalyzed by a nickel or palladium complex[2][3][9][11].

Protocol 4: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxypyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-bromo-4-methoxypyridine derivative (which can be synthesized from this compound) with an arylboronic acid.

Materials:

  • 3-Bromo-4-methoxypyridine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the 3-bromo-4-methoxypyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: The Suzuki-Miyaura coupling is a highly robust reaction and generally provides good to excellent yields of the corresponding biaryl product.

CatalystBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10075-95%
PdCl₂(dppf)K₃PO₄Dioxane/H₂O9080-98%

Diagram 3: Cross-Coupling Strategy

Cross_Coupling A This compound B Reduction & Diazotization/ Sandmeyer Reaction A->B C 3-Halo-4-methoxypyridine B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) C->D E 3-Aryl-4-methoxypyridine D->E

Caption: A synthetic route to 3-aryl-4-methoxypyridines using a cross-coupling strategy.

IV. C-H Functionalization: The Frontier of Pyridine Derivatization

Direct C-H functionalization represents a highly atom-economical and efficient approach to derivatize pyridine rings, avoiding the need for pre-functionalization[12][13][14][15]. While challenging due to the inherent reactivity of the pyridine ring, various methods are emerging for the selective functionalization of C-H bonds. For this compound, the electronic properties would likely direct C-H functionalization to specific positions, but this remains an area for further exploration and development.

Conclusion

This compound is a richly functionalized scaffold that offers multiple avenues for chemical derivatization. By leveraging the principles of nucleophilic aromatic substitution, harnessing the versatility of the nitro group through reduction and subsequent transformations, and employing the power of modern cross-coupling reactions, researchers can access a vast chemical space of novel pyridine derivatives. The protocols and strategies outlined in this guide provide a solid foundation for the exploration and exploitation of this valuable building block in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this reaction and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and reliable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-3-nitropyridine with sodium methoxide.[1][2] The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring, making the carbon at the 4-position highly susceptible to nucleophilic attack by the methoxide ion.[1]

Q2: What are the typical starting materials and reagents?

The primary starting materials are 4-chloro-3-nitropyridine and a source of methoxide ions, typically sodium methoxide.[1] The reaction is usually carried out in methanol, which serves as both a solvent and the source of the methoxide nucleophile in the presence of a base.

Q3: What is a typical yield for this reaction?

Under optimized conditions, yields for the synthesis of this compound via the SNAr reaction can be quite high, often in the range of 90% or greater.[1] However, yields can be significantly impacted by reaction conditions, purity of starting materials, and work-up procedures.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-chloro-3-nitropyridine), you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive or Low-Quality Sodium Methoxide: Sodium methoxide is hygroscopic and can degrade upon exposure to moisture, leading to the formation of sodium hydroxide and methanol. Sodium hydroxide is a less effective nucleophile for this reaction.

    • Solution: Use freshly opened or properly stored sodium methoxide. Consider preparing a fresh solution of sodium methoxide in methanol by carefully reacting sodium metal with anhydrous methanol under an inert atmosphere.

  • Insufficient Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the reaction rate.[1]

    • Solution: Try heating the reaction mixture to a moderate temperature, such as 40-50 °C, and monitor the progress by TLC.

  • Poor Quality Starting Material (4-chloro-3-nitropyridine): Impurities in the starting material can interfere with the reaction.

    • Solution: Ensure the purity of the 4-chloro-3-nitropyridine using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography.

  • Presence of Water: Water can compete with the methoxide as a nucleophile, leading to the formation of 4-hydroxy-3-nitropyridine as a byproduct.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Problem 2: Formation of a Significant Amount of Side Products

Possible Causes & Solutions

  • Over-reaction or Side Reactions: Prolonged reaction times or excessive temperatures can sometimes lead to the formation of undesired byproducts.

    • Solution: Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating.

  • Reaction with Solvent Impurities: If the methanol used as a solvent contains impurities, these may react with the starting material or the product.

    • Solution: Use high-purity, anhydrous methanol.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

  • Product is soluble in the aqueous phase during work-up: this compound has some water solubility.

    • Solution: After quenching the reaction with water, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product from the aqueous layer.

  • Co-precipitation of impurities: If the crude product precipitates with impurities, it can be difficult to purify.

    • Solution: Recrystallization is an effective method for purifying the final product. Suitable solvents for recrystallization include ethanol or a mixture of ethyl acetate and hexanes.

Experimental Protocols
Optimized Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials:

  • 4-chloro-3-nitropyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloro-3-nitropyridine (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterRecommended Condition
Solvent Anhydrous Methanol
Base Sodium Methoxide (1.1-1.5 eq.)
Temperature 25-50 °C
Reaction Time Monitor by TLC (typically 1-4 hours)
Work-up Aqueous work-up with extraction
Purification Recrystallization
Visualizing the Reaction and Troubleshooting
Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: SNAr mechanism for the synthesis of this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low or No Product Yield Check_Reagents Check Reagent Quality (Sodium Methoxide, 4-Cl-3-NO2-Py) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Anhydrous) Start->Check_Conditions Side_Products Significant Side Products? Check_Reagents->Side_Products Check_Conditions->Side_Products Purification_Issues Difficulty in Purification? Side_Products->Purification_Issues No Optimize_Workup Optimize Work-up (Multiple Extractions) Side_Products->Optimize_Workup Yes Optimize_Purification Optimize Purification (Recrystallization Solvent) Purification_Issues->Optimize_Purification Yes Success Optimized Synthesis Purification_Issues->Success No Optimize_Workup->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve high yields of your target compound.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, can present challenges related to yield and purity. The primary route involves the reaction of 4-chloro-3-nitropyridine with a methoxide source. The electron-withdrawing nitro group at the 3-position is critical, as it activates the 4-position for nucleophilic attack.[2] This guide provides a systematic approach to troubleshooting and optimizing this key transformation.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired this compound. What are the likely causes?

Answer:

Low or no product formation is typically traced back to issues with reagents or reaction conditions. Let's break down the primary suspects:

  • Inactive Sodium Methoxide: Sodium methoxide (NaOMe) is highly hygroscopic. If it has been improperly stored or is old, it will readily absorb atmospheric moisture to form methanol and sodium hydroxide (NaOH). NaOH is not a potent enough nucleophile to displace the chloride under typical reaction conditions, leading to stalled reactions.

    • Causality: The nucleophilicity of the methoxide anion (CH₃O⁻) is significantly higher than that of the hydroxide anion (OH⁻) in this context. The reaction relies on the potent attack of methoxide.

    • Solution: Always use freshly opened, high-purity sodium methoxide or a freshly prepared solution of sodium metal in anhydrous methanol. If using a commercial solution, ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Temperature: While the SNAr reaction is highly favorable, it still requires sufficient activation energy. Running the reaction at room temperature may result in a very slow conversion rate.

    • Solution: Gently heating the reaction mixture is often necessary. A temperature range of 25-50°C is typically effective for this specific transformation.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time for your specific setup.

  • Poor Quality Starting Material: The purity of your 4-chloro-3-nitropyridine is crucial. Impurities can interfere with the reaction or complicate purification.

    • Solution: Ensure the starting material is pure by checking its melting point (if solid) or running an NMR spectrum before use. If necessary, purify the starting material by recrystallization or column chromatography.

Question 2: My TLC analysis shows both the starting material and the product, but the reaction won't go to completion even after extended time. Why?

Answer:

A stalled reaction points towards a limiting reagent or an equilibrium issue.

  • Insufficient Nucleophile: The stoichiometry of sodium methoxide is critical. While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the nucleophile can help drive the reaction to completion, especially if some of the methoxide is quenched by trace amounts of water.

    • Solution: Use a 1.1 to 1.2 molar equivalent of sodium methoxide relative to the 4-chloro-3-nitropyridine substrate. This ensures a sufficient concentration of the nucleophile is present throughout the reaction.

  • Solvent Issues: The reaction is almost exclusively run in methanol, as it serves as both the solvent and the parent alcohol of the nucleophile. Using other solvents may drastically alter the solubility of the reagents and the reaction kinetics.

    • Solution: Use anhydrous methanol as the solvent. The presence of water can lead to the formation of the undesired 4-hydroxy-3-nitropyridine byproduct.

Question 3: I've isolated my product, but the yield is low after purification, and I suspect a significant byproduct was formed. What could it be?

Answer:

The most likely byproduct in this reaction is 4-hydroxy-3-nitropyridine.

  • Mechanism of Formation: This byproduct forms if water is present in the reaction mixture. Water can react with sodium methoxide to generate hydroxide ions (OH⁻), which can then compete with the methoxide as a nucleophile. Although less reactive, at elevated temperatures or long reaction times, it can displace the chloride. Alternatively, residual water in the starting material or solvent can directly contribute to this side reaction.

  • Identification: 4-hydroxy-3-nitropyridine has a significantly higher melting point (around 285 °C) compared to the desired 4-methoxy product (72-77 °C) and will have a different Rf value on TLC.[3] Its presence can be confirmed by ¹H NMR spectroscopy.

  • Prevention: The key is rigorous exclusion of water.

    • Use anhydrous methanol.

    • Dry all glassware in an oven before use.

    • Handle sodium methoxide quickly in a dry environment or under an inert atmosphere.

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for diagnosing and solving common issues.

troubleshooting start Low Yield or Incomplete Reaction check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_workup 3. Check Work-up & Purification start->check_workup sub_reagents1 Is NaOMe fresh/anhydrous? check_reagents->sub_reagents1 sub_reagents2 Is starting material pure? check_reagents->sub_reagents2 sub_conditions1 Is temperature adequate? (25-50 °C) check_conditions->sub_conditions1 sub_conditions2 Is NaOMe in excess? (1.1-1.2 eq) check_conditions->sub_conditions2 sub_conditions3 Is the solvent anhydrous methanol? check_conditions->sub_conditions3 sol_reagents1 Use fresh NaOMe or prepare a new solution. sub_reagents1->sol_reagents1 No sol_reagents2 Purify 4-chloro-3-nitropyridine (recrystallize). sub_reagents2->sol_reagents2 No sol_conditions1 Increase temperature and monitor by TLC. sub_conditions1->sol_conditions1 No sol_conditions2 Adjust stoichiometry. sub_conditions2->sol_conditions2 No sol_conditions3 Use dry methanol under inert atmosphere. sub_conditions3->sol_conditions3 No

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is electron-deficient, and this effect is greatly enhanced by the strongly electron-withdrawing nitro group (-NO₂). This makes the carbon atom at the C4 position (attached to the chlorine) highly electrophilic and susceptible to attack by the methoxide nucleophile. The reaction occurs in two steps: addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[2]

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism for the synthesis of this compound.

Q2: Which starting material is better: 4-hydroxy-3-nitropyridine or 4-chloro-3-nitropyridine?

Starting with 4-chloro-3-nitropyridine is more direct for the final methoxylation step. 4-hydroxy-3-nitropyridine is a viable precursor, but it first needs to be converted to the chloro-derivative.[4] This is typically done using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which adds an extra step to the synthesis.[4] Therefore, if commercially available, 4-chloro-3-nitropyridine is the more efficient starting material.

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (4-chloro-3-nitropyridine) and the product (this compound). The product, being slightly more polar due to the methoxy group, should have a slightly lower Rf value than the starting material. Spot the reaction mixture alongside co-spots of the starting material and the product (if available) to track the disappearance of the reactant and the appearance of the product.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol describes a standard lab-scale synthesis from 4-chloro-3-nitropyridine.

Materials:

  • 4-chloro-3-nitropyridine (1.58 g, 10 mmol)

  • Sodium methoxide (0.65 g, 12 mmol, 1.2 eq)

  • Anhydrous methanol (50 mL)

  • Round-bottom flask (100 mL), magnetic stirrer, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 4-chloro-3-nitropyridine (10 mmol).

  • Dissolution: Add anhydrous methanol (50 mL) and stir the mixture until the starting material is fully dissolved.

  • Nucleophile Addition: Carefully add sodium methoxide (12 mmol) to the solution in portions. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50°C and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which often solidifies upon standing.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a yellow to orange crystalline solid.[1]

Data Summary

The following table summarizes typical reaction parameters and expected outcomes.

ParameterRecommended ConditionExpected Yield (%)Rationale & Reference
Starting Material 4-chloro-3-nitropyridine>90%Direct SNAr precursor. High yields are achievable under optimal conditions.[5]
Nucleophile Sodium Methoxide-Potent nucleophile for this transformation.
Stoichiometry 1.1 - 1.2 eq NaOMe-A slight excess drives the reaction to completion.
Solvent Anhydrous Methanol-Prevents formation of 4-hydroxy-3-nitropyridine byproduct.
Temperature 25 - 50 °C-Balances reaction rate against potential side reactions.
Reaction Time 2 - 4 hours-Typically sufficient for full conversion; should be confirmed by TLC.

References

troubleshooting common byproducts in 4-Methoxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methoxy-3-nitropyridine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. This guide provides in-depth, experience-driven advice to help you optimize your reaction, maximize yield, and achieve high product purity.

Synthesis Overview and Core Mechanism

This compound is a key intermediate in medicinal chemistry and materials science.[1][2] It is typically synthesized via the electrophilic nitration of 4-methoxypyridine. The methoxy group (-OCH₃) at the 4-position is an activating, ortho-, para-director. However, in the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, rendering the ring electron-deficient. The directing effects are a balance between the activating -OCH₃ group and the deactivating pyridinium ion. Nitration preferentially occurs at the 3-position, which is meta to the deactivating pyridinium nitrogen and ortho to the activating methoxy group.

The reaction is typically performed using a nitrating mixture, such as nitric acid in concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3]

Typical Reaction Scheme: 4-Methoxypyridine + HNO₃/H₂SO₄ → this compound

Mechanism: Electrophilic Aromatic Substitution

The diagram below illustrates the generation of the nitronium ion and its subsequent attack on the 4-methoxypyridine ring to yield the desired product.

Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O 4MP 4-Methoxypyridine Intermediate Sigma Complex (Resonance Stabilized) 4MP->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ Hydrolysis Product This compound Protonated Protonated Ether Product->Protonated + H⁺ Intermediate Oxonium Intermediate Protonated->Intermediate + H₂O Water H₂O Byproduct 4-Hydroxy-3-nitropyridine Intermediate->Byproduct - H⁺, - CH₃OH Methanol CH₃OH Troubleshooting Workflow Start Crude Product Analysis (TLC, NMR, LCMS) Problem1 Low Yield, Starting Material Remains Start->Problem1 Problem2 Multiple Product Spots on TLC Start->Problem2 Problem3 Dark/Tarry Product Start->Problem3 Solution1a Increase Reaction Time Problem1->Solution1a Yes Solution2a Identify Byproducts (See Section 3) Problem2->Solution2a Yes Solution3 Improve Temperature Control: - Slower Addition - Efficient Cooling Bath Problem3->Solution3 Yes Solution1b Increase Reaction Temperature (with caution) Solution1a->Solution1b If still incomplete Solution2b Implement Prevention Strategies Solution2a->Solution2b Solution2c Purify via Chromatography or Recrystallization Solution2a->Solution2c

References

Technical Support Center: Purification of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-Methoxy-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. Here, we address common issues encountered during its purification, providing field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction to the Purification Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation, typically via electrophilic nitration of 4-methoxypyridine, often presents a significant purification hurdle. The primary challenge stems from the formation of a constitutional isomer, 4-methoxy-2-nitropyridine, during the synthesis. The similar physicochemical properties of these isomers make their separation non-trivial. This guide provides a systematic approach to overcoming this and other potential purification obstacles.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My purified this compound shows contaminating peaks in NMR/LC-MS, and the melting point is broad.

Question: What is the likely identity of the major impurity, and why is it difficult to remove?

Answer: The most probable impurity is the regioisomeric 4-methoxy-2-nitropyridine. During the nitration of 4-methoxypyridine, the electron-donating methoxy group directs nitration to the ortho and para positions. Since the para position is occupied by the nitrogen atom of the pyridine ring, nitration occurs at the ortho positions (C3 and C2). While the C3 position is sterically less hindered, competitive nitration at the C2 position is common, leading to the formation of the 2-nitro isomer.

These isomers often exhibit very similar polarities and solubilities, leading to challenges in separation by standard techniques like column chromatography and recrystallization. Their comparable properties can result in co-elution from chromatography columns and co-crystallization from various solvents.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Methoxy-2-nitropyridine (Impurity)
Molecular Weight 154.12 g/mol [1]154.12 g/mol
Appearance Light orange to yellow crystalline solid[2]Data not readily available, likely a similar colored solid
Melting Point 72-77 °CData not readily available
Boiling Point 127 °C @ 1 TorrData not readily available
Polarity Moderately polarVery similar to the 3-nitro isomer

Purification Workflows

Workflow 1: Purification by Recrystallization

Recrystallization is often the first method of choice for purifying solid compounds.[3] The key is to find a solvent or solvent system in which the desired this compound has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurity remains in the mother liquor.

Question: I'm struggling to find a suitable solvent for recrystallization. Either everything crashes out, or everything stays in solution. What should I do?

Answer: This is a common challenge when dealing with isomeric impurities. A single solvent recrystallization may not be effective. A two-solvent (solvent/anti-solvent) system often provides better results. The principle is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can promote the selective crystallization of the desired isomer.

Recommended Solvent Systems to Screen:

  • Ethanol/Water: Dissolve the crude solid in hot ethanol and add water dropwise until turbidity is observed.

  • Ethyl Acetate/Hexane: Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.[4]

  • Dichloromethane/Hexane: Similar to the ethyl acetate/hexane system.

  • Isopropanol/Water: An alternative to the ethanol/water system.

Step-by-Step Recrystallization Protocol (Ethanol/Water System):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • While the solution is hot, add deionized water dropwise with swirling until a faint cloudiness persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Covering the flask can promote the formation of larger, purer crystals.[5]

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor by TLC or LC-MS to assess the efficiency of the separation.

Workflow 2: Purification by Column Chromatography

For more challenging separations or when recrystallization is ineffective, column chromatography is the preferred method.[6]

Question: My isomers are co-eluting during column chromatography. How can I improve the separation?

Answer: Achieving separation of regioisomers by column chromatography requires careful optimization of the stationary and mobile phases.

Key Optimization Strategies:

  • Mobile Phase Polarity: The polarity of the eluent is critical. A shallow gradient of a polar solvent in a non-polar solvent is often effective. A common starting point is a mixture of ethyl acetate and hexane.

  • TLC Analysis: Before running a column, it is essential to perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides the best separation (largest ΔRf) between the two isomers.[6] An ideal Rf value for the desired compound is typically between 0.2 and 0.4.[6]

  • Column Dimensions and Packing: A long and narrow column will provide better resolution than a short and wide one. Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a concentrated band.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of dichloromethane or the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be from 10% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified product.

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound check_purity Analyze purity by TLC/LC-MS start->check_purity is_pure Is purity > 98%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes recrystallization Attempt Recrystallization is_pure->recrystallization No re_analyze Re-analyze Purity recrystallization->re_analyze column_chrom Perform Column Chromatography column_chrom->end_product re_analyze->is_pure Purity Acceptable re_analyze->column_chrom Purity Not Acceptable

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My this compound appears as a yellow to orange solid. Is this normal?

A1: Yes, this compound is typically a light orange to yellow crystalline solid.[2] Darker colors may indicate the presence of impurities.

Q2: How should I store purified this compound?

A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Q3: Is this compound stable? Are there any specific conditions I should avoid during workup and purification?

A3: While generally stable, nitro-aromatic compounds can be sensitive to strong reducing agents. During workup, avoid unnecessarily harsh acidic or basic conditions that could potentially lead to hydrolysis of the methoxy group, although this is less likely under standard purification conditions. The imidazopyridine ring system can be susceptible to reductive amination reactions.[2]

Q4: I am observing streaking of my compound on the TLC plate. What could be the reason?

A4: Streaking on a TLC plate for pyridine derivatives can be due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silanol groups on the silica gel.[6] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase can help to mitigate this issue and result in sharper spots.[6]

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase chromatography is a viable option, especially if the compound proves difficult to purify using normal-phase chromatography. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can be effective.

Diagram 2: General Purification and Analysis Workflow

Purification_Workflow cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product dissolution Dissolution in appropriate solvent crude_product->dissolution purification_step Recrystallization or Column Chromatography dissolution->purification_step isolation Isolation of Purified Solid (Filtration/Solvent Evaporation) purification_step->isolation tlc_lcms TLC / LC-MS Analysis isolation->tlc_lcms Check Purity nmr NMR Spectroscopy tlc_lcms->nmr mp Melting Point Analysis nmr->mp final_product Pure this compound mp->final_product

Caption: General workflow for purification and analysis.

References

preventing decomposition of 4-Methoxy-3-nitropyridine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Decomposition During Synthetic Reactions

Introduction: Understanding the Reactivity of 4-Methoxy-3-nitropyridine

This compound is a valuable building block in organic synthesis, prized for its role as an intermediate in the creation of complex molecules for pharmaceuticals and materials science.[1] Its chemical behavior is governed by the interplay of the electron-donating methoxy group and the potent electron-withdrawing nitro group on the pyridine ring. This substitution pattern renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile precursor. However, this reactivity also presents stability challenges. The primary modes of decomposition during a reaction are demethylation of the methoxy group and undesired side-reactions involving the nitro group. This guide will provide a framework for understanding and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during your experiments with this compound.

FAQ 1: I am observing the formation of 4-hydroxy-3-nitropyridine as a byproduct. What is causing this demethylation?

The cleavage of the methyl group from the 4-methoxy position is a common decomposition pathway, particularly under acidic conditions. The ether linkage can be susceptible to protonation, making it a better leaving group for nucleophilic attack.

Causality:

  • Acidic Conditions: Strong Brønsted acids (e.g., HBr, HCl) or Lewis acids (e.g., BBr3, AlCl3) can facilitate the cleavage of the methyl ether.[2] The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion (like Br⁻) on the methyl group.[2]

  • High Temperatures: Elevated reaction temperatures can accelerate this decomposition, especially in the presence of even trace amounts of acid.

Troubleshooting & Prevention:

  • pH Control: Maintain a neutral or slightly basic reaction medium if the desired transformation allows. The use of non-nucleophilic bases like potassium carbonate or triethylamine can help neutralize any adventitious acid.

  • Reagent Selection: Avoid strong acids for demethylation unless it is the intended reaction. If acidic conditions are necessary for your primary reaction, consider using the mildest possible acid and the lowest effective temperature.

  • Protecting Groups: In multi-step syntheses where the methoxy group must be preserved through harsh conditions, consider if an alternative protecting group strategy for the hydroxyl functionality would be more robust.

FAQ 2: My nucleophilic substitution reaction is giving low yields and multiple unidentified side products. How can I improve the outcome?

While the nitro group at the 3-position activates the pyridine ring for nucleophilic attack, the conditions must be carefully controlled to prevent decomposition of the starting material and the product.

Causality:

  • Harsh Nucleophiles/Bases: Very strong nucleophiles or bases can not only participate in the desired substitution but may also attack the methoxy group or lead to other undesired side reactions on the pyridine ring.

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can lead to the degradation of both the starting material and the desired product.

Troubleshooting & Prevention:

  • Optimize Nucleophile/Base Stoichiometry: Use a minimal excess of the nucleophile and base to drive the reaction to completion without promoting side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMSO often facilitate SNAr reactions at lower temperatures.

  • Temperature Control: Start with a lower reaction temperature and gradually increase it only if the reaction is not proceeding. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.

FAQ 3: I am trying to reduce the nitro group to an amine, but the reaction is not clean. What are the potential pitfalls?

The reduction of the nitro group in this compound is a common transformation, but the choice of reducing agent and conditions is critical to maintain the integrity of the methoxy group and the pyridine ring.

Causality:

  • Over-reduction: Some powerful reducing agents can lead to the reduction of the pyridine ring itself.

  • Demethylation under Reductive Conditions: Certain reduction conditions, especially those involving catalytic hydrogenation at high temperatures or under acidic conditions, can lead to the cleavage of the methoxy group.

  • Formation of Azo Compounds: The use of reducing agents like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds can lead to the formation of undesired azo compounds.

Troubleshooting & Prevention:

  • Chemoselective Reducing Agents: Opt for reducing agents known for their chemoselectivity in reducing nitro groups in the presence of other sensitive functionalities.

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas are often effective. Use of Raney Nickel can be advantageous if dehalogenation is a concern with other parts of the molecule. To minimize demethylation risk, perform the reaction at room temperature and atmospheric pressure if possible.

    • Metal/Acid Reductions: Iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are mild and effective methods for nitro group reduction.

    • Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate with a catalyst like Pd/C, can often be performed under milder conditions than direct hydrogenation.

  • Reaction Monitoring: Closely monitor the reaction to stop it as soon as the starting material is consumed to prevent over-reduction or other side reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general guideline for the reaction of this compound with an amine nucleophile, with conditions optimized to minimize decomposition.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the solvent.

  • Add the base to the mixture and stir.

  • Add the amine nucleophile dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chemoselective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using iron powder in acetic acid, a method known for its mildness and chemoselectivity.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<325 mesh) (3.0 - 5.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

  • Add glacial acetic acid to the suspension.

  • Heat the mixture to a gentle reflux (around 80-90 °C).

  • Add the iron powder portion-wise to the refluxing solution. Be cautious as the reaction can be exothermic.

  • Continue to heat at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify as necessary.

Data Summary

IssuePotential CauseRecommended Action
Demethylation Strong acidic conditions, high temperatureMaintain neutral/basic pH, use mildest effective temperature
Low Yield in SNAr Harsh nucleophile/base, prolonged heatingOptimize stoichiometry, use aprotic polar solvent, control temperature
Unclean Nitro Reduction Non-selective reducing agent, harsh conditionsUse chemoselective reagents (e.g., Fe/AcOH, SnCl₂), monitor closely

Visualizing Decomposition Pathways

The following diagram illustrates the primary decomposition pathways of this compound under common reaction conditions.

DecompositionPathways cluster_main This compound cluster_demethylation Demethylation Pathway cluster_reduction Nitro Group Reactions A This compound B 4-Hydroxy-3-nitropyridine A->B Strong Acid (e.g., HBr) or Strong Base/Nucleophile C 4-Methoxy-3-aminopyridine A->C Chemoselective Reduction (e.g., Fe/AcOH, H₂/Pd/C) D Azo-Compound Byproduct A->D Non-selective Reduction (e.g., LiAlH₄) caption Decomposition Pathways of this compound

Caption: Key decomposition routes for this compound.

Conclusion

By understanding the inherent reactivity of this compound and anticipating potential decomposition pathways, researchers can design more robust and efficient synthetic routes. Careful control of pH, temperature, and the choice of reagents are paramount to success. This guide serves as a starting point for troubleshooting and optimizing your reactions involving this versatile building block. For further, application-specific support, please do not hesitate to contact our technical services team.

References

Technical Support Center: Catalyst Selection for 4-Methoxy-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations. The unique electronic and steric properties of this substrate—namely the electron-deficient pyridine ring, the strongly withdrawing nitro group, and the potential for catalyst inhibition by the pyridine nitrogen—present specific challenges that require careful consideration of the catalytic system.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to move beyond simple protocols and explain the fundamental principles behind catalyst and ligand choice, empowering you to make informed decisions in your own experiments.

Section 1: Chemoselective Reduction of the Nitro Group

The conversion of this compound to 4-methoxy-3-aminopyridine is a critical transformation, as the resulting aminopyridine is a versatile building block. The primary challenge is achieving high chemoselectivity: reducing the nitro group without hydrogenating the pyridine ring or causing other side reactions.

FAQ 1: What is the best catalyst for selectively reducing the nitro group on this compound?

The optimal catalyst depends on the desired balance of reactivity, selectivity, cost, and tolerance to other functional groups. The most common choices are heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney Nickel.[1][2][3]

  • Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity.[4] However, its high activity can sometimes be a drawback, as it may lead to over-reduction or dehalogenation if other sensitive groups are present.

  • Raney Nickel: This is a cost-effective alternative to palladium and is particularly useful when you need to avoid dehalogenation of aryl halides (Cl, Br, I).[1][4] It is, however, pyrophoric and requires careful handling.[1] Nickel catalysts can also be advantageous in cases where accumulation of hydroxylamine intermediates is a concern.[5]

  • Platinum-based Catalysts (e.g., Pt/C): These can be more robust and less prone to poisoning than palladium catalysts, but are generally more expensive and may require more forcing conditions.[1]

Troubleshooting Guide: Nitro Group Reduction

Q: My hydrogenation with Pd/C is showing byproducts from pyridine ring reduction. How can I improve selectivity?

This is a common issue due to the high activity of Pd/C. Here’s a decision workflow to enhance chemoselectivity:

  • Lower Hydrogen Pressure: High H₂ pressure favors ring saturation. Reduce the pressure to 1-5 atm and monitor the reaction. The rate will decrease, but selectivity for the nitro group reduction should improve.

  • Change the Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are standard. Sometimes, adding a small amount of a milder solvent like ethyl acetate can temper the catalyst's reactivity.

  • Switch to a Less Active Catalyst: If lowering pressure is insufficient, consider switching to a different catalyst. Raney Nickel is an excellent choice for preserving the aromatic ring.[3][4]

  • Consider Chemical Transfer Hydrogenation: Instead of gaseous H₂, using a hydrogen donor like hydrazine hydrate or ammonium formate can provide milder conditions and enhance selectivity.[6]

  • Use Catalyst Poisons/Modifiers (Advanced): In some cases, intentionally "poisoning" the catalyst with a small amount of a sulfur-containing compound or a base like morpholine can selectively inhibit the sites responsible for ring reduction while allowing the nitro reduction to proceed.[5] This is an expert-level technique that requires careful optimization.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For this guide, we will assume the starting material is a halogenated version of the core structure, such as 2-chloro-4-methoxy-3-nitropyridine , a common precursor for building molecular complexity. The electron-deficient nature of the pyridine ring, combined with the steric and electronic influence of the substituents, makes catalyst and ligand selection paramount for success.

FAQ 2: I am struggling with a low-yield Suzuki-Miyaura coupling using 2-chloro-4-methoxy-3-nitropyridine. What catalyst system should I use?

Low yields in cross-coupling reactions with this substrate are typically due to two factors: difficult oxidative addition at the electron-deficient C-Cl bond and potential catalyst deactivation by the pyridine nitrogen or nitro group.[7] To overcome this, a highly active and robust catalyst system is required.

The solution lies in using a combination of a palladium source and a specialized, bulky, electron-rich phosphine ligand.[8]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts.

  • Ligand: This is the most critical component. Standard ligands like PPh₃ are often ineffective. The Buchwald biarylphosphine ligands are the industry standard for challenging couplings.[9][10]

    • SPhos and XPhos are highly recommended.[9][10][11] Their bulk and electron-donating properties facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with electron-poor aryl chlorides.[10][11]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q: My Suzuki reaction with Pd(OAc)₂/SPhos is still sluggish or fails. What should I check first?

Even with a state-of-the-art catalyst system, other parameters can lead to failure. Here is a systematic troubleshooting protocol:

Step-by-Step Troubleshooting Protocol for a Failed Suzuki Coupling

  • Verify Inert Atmosphere: Palladium(0) species are oxygen-sensitive. Ensure your reaction flask was properly flame-dried and that all solvents and reagents were rigorously degassed by sparging with argon or nitrogen for at least 20-30 minutes.[8][12]

  • Check the Base: The base is critical for the transmetalation step.

    • Strength: For challenging couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often superior to weaker bases like K₂CO₃ or NaHCO₃.

    • Solubility: Ensure the base is finely powdered and well-stirred. The reaction is often heterogeneous, and poor mixing can stall the reaction.

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is often used. Ensure the water is also degassed. Anhydrous conditions can also be effective, depending on the specific boronic acid/ester used.[13]

  • Increase Catalyst Loading: For particularly difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes initiate the reaction.

  • Consider a Pre-catalyst: Instead of generating the active catalyst in situ, using a well-defined palladium pre-catalyst (e.g., SPhos Pd G3) can provide more consistent results and higher activity.

Comparative Data for Catalyst Systems

The following table summarizes typical starting conditions for a Suzuki-Miyaura coupling of an electron-deficient heteroaryl chloride.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O80-10070-95%[11][13]
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene90-11075-98%[9][10]
Pd(PPh₃)₄K₂CO₃DME / H₂O80-100<40% (often fails)[8][14]
Pd(dppf)Cl₂K₂CO₃DME80Variable, substrate-dependent[15]

Yields are illustrative and highly dependent on the specific coupling partners.

FAQ 3: Can I perform a Buchwald-Hartwig amination on this substrate? Which ligand is best?

Yes, C-N cross-coupling is a powerful tool for functionalizing this scaffold. The same principles as Suzuki coupling apply: the catalyst system must overcome the electron-deficient nature of the pyridine halide.

For Buchwald-Hartwig amination, the choice of ligand is highly dependent on the nature of the amine coupling partner.[16][17]

  • For primary and secondary alkylamines: Bulky biaryl phosphine ligands like XPhos or RuPhos are excellent choices.[10][16]

  • For anilines or heteroarylamines: Ligands like BrettPhos or Josiphos-type ligands can be very effective.[16][18]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands (e.g., IPr) are also extremely powerful for C-N coupling of challenging heteroaryl chlorides, offering high stability and turnover numbers.[19][20][21]

Q: My Buchwald-Hartwig reaction is giving me significant amounts of hydrodehalogenation (C-H instead of C-N). What is causing this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This typically happens when the reductive elimination step (forming the C-N bond) is slow relative to competing pathways.

  • Cause: This often points to a suboptimal ligand or base. The palladium-amide intermediate may be too stable or may undergo decomposition before reductive elimination can occur.

  • Solution:

    • Switch to a more electron-rich and bulkier ligand. If you are using a simpler ligand, moving to one like XPhos or RuPhos can accelerate the desired reductive elimination.[11][16]

    • Change the base. The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[17] If your amine is sensitive, a weaker base like K₃PO₄ might be used, but this could slow the reaction.

    • Ensure anhydrous conditions. Water can interfere with the catalytic cycle and promote side reactions.

Visualizing Catalytic Logic

The following diagrams illustrate the decision-making process for catalyst selection and the fundamental catalytic cycle.

Suzuki_Catalyst_Selection Workflow: Suzuki Catalyst Selection for 2-Chloro-4-methoxy-3-nitropyridine start Low Yield with Standard Catalyst (e.g., Pd(PPh3)4) q1 Is the reaction properly degassed? start->q1 remedy1 Action: Rigorously degas solvents and use inert atmosphere. q1->remedy1 No q2 Is a strong base (K3PO4, Cs2CO3) being used? q1->q2 Yes remedy1->q2 remedy2 Action: Switch from weak bases (K2CO3) to stronger ones. q2->remedy2 No q3 Is a bulky, electron-rich ligand being used? q2->q3 Yes remedy2->q3 remedy3 Action: Use Buchwald Ligands (SPhos, XPhos). q3->remedy3 No success High Yield Achieved q3->success Yes remedy3->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Palladium_Catalytic_Cycle Simplified Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling cluster_0 cluster_1 cluster_2 pd0 L-Pd(0) (Active Catalyst) pd2_intermediate L-Pd(II)(Ar)(X) pd0->pd2_intermediate ox_add Oxidative Addition pd2_coupled L-Pd(II)(Ar)(Nu) pd2_intermediate->pd2_coupled transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_coupled->pd0 red_elim Reductive Elimination arx Ar-X (Nitropyridine-Cl) arx->ox_add nu R-B(OH)2 or R2NH (Nucleophile) nu->transmetal product Ar-Nu (Product) product->red_elim

Caption: Key steps in the palladium cross-coupling cycle.

References

Technical Support Center: Identification and Characterization of Impurities in 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Methoxy-3-nitropyridine. This guide is designed in a question-and-answer format to directly address specific issues you may encounter during synthesis, purification, and analysis. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower your experimental decisions.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter in my sample of this compound?

A1: Understanding potential impurities is the first step in developing a robust analytical control strategy. Impurities in an Active Pharmaceutical Ingredient (API) like this compound can originate from various stages of the manufacturing process, storage, and degradation.[1] They are generally classified according to ICH guidelines into organic impurities, inorganic impurities, and residual solvents.[2][3][4]

Here is a summary of potential impurities you should consider:

Impurity Class Potential Specific Impurities Likely Origin / Causal Mechanism
Organic Impurities (Process-Related) Starting Materials: Pyridine, Pyridine-N-oxideIntermediates: 4-Chloropyridine-N-oxide, 4-Chloro-3-nitropyridineBy-products: Positional Isomers (e.g., 2-Methoxy-3-nitropyridine, 4-Methoxy-2-nitropyridine)Incomplete reaction or carryover from the synthetic route. The nitration of pyridine-N-oxide can sometimes yield a mixture of isomers, and subsequent steps may carry these forward.[5]
Organic Impurities (Degradation Products) Hydrolysis Products: 4-Hydroxy-3-nitropyridinePhotolytic Degradants: Potential for ring opening or dimerizationDegradation of the methoxy group under acidic or basic conditions. Exposure to light, especially UV, can induce degradation pathways not seen under thermal stress.[6][7]
Inorganic Impurities Reagents & Catalysts: Residual metals (e.g., from catalysts), inorganic salts.Heavy Metals: Contaminants from equipment or raw materials.Carry-over from synthetic steps or leaching from manufacturing equipment. These are typically monitored using pharmacopoeial methods.[4]
Residual Solvents Methanol, Acetonitrile, Dichloromethane, Toluene, etc.Solvents used during synthesis, extraction, or purification steps. Their control is mandated by ICH Q3C guidelines.[8]
Q2: I have an unknown peak in my HPLC chromatogram. What is the overall workflow to identify it?

A2: A systematic approach is crucial when faced with an unknown peak to ensure efficient and accurate identification. The process involves a tiered analytical strategy, starting with non-destructive techniques and progressing to more definitive structural elucidation methods.

The general workflow is outlined below. This process ensures that you gather the necessary data to propose a structure, which can then be confirmed through synthesis or isolation and characterization.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Hypothesis & Structure Elucidation cluster_2 Phase 3: Confirmation A Unknown Peak Detected in Stability-Indicating HPLC Method B LC-MS Analysis (e.g., ESI-QTOF) A->B Inject sample C Obtain Accurate Mass & Molecular Formula B->C High-Resolution MS D Hypothesize Structure (Based on synthesis route, MW, fragmentation) C->D I Co-injection Analysis (HPLC, GC) C->I If standard is available E Preparative HPLC or SFC for Impurity Isolation D->E If concentration is sufficient H Synthesize Proposed Impurity Standard D->H F NMR Spectroscopy (1H, 13C, 2D-NMR) E->F G Definitive Structure Elucidation F->G H->I J Confirm Retention Time & Spectral Match I->J

Caption: General workflow for impurity identification.

The initial and most critical step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This provides the molecular weight of the impurity, which is a key piece of information for proposing a structure. High-resolution mass spectrometry (HRMS) further refines this by providing an accurate mass, allowing for the determination of the elemental formula.[10] For definitive structural confirmation, especially for isomers, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11][12]

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or excipients.[13] Developing a SIM is essential for determining the shelf-life and storage conditions of a drug substance. The core of developing a SIM is performing forced degradation studies.[6][7]

Forced Degradation (Stress Testing) Workflow

Forced degradation intentionally degrades the API under more severe conditions than accelerated stability testing.[14] The goal is to generate the likely degradation products and prove the analytical method can separate them from the parent peak.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation API This compound (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, dry heat) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze Stressed Samples by HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity of API (e.g., using PDA detector) Analysis->PeakPurity Resolution Check Resolution (Rs > 2) between API and Degradants PeakPurity->Resolution MassBalance Evaluate Mass Balance Resolution->MassBalance G start Impurity to be Characterized q1 Is the impurity volatile? start->q1 gcms GC-MS q1->gcms Yes (e.g., Residual Solvents) lcms HPLC / UPLC q1->lcms No (e.g., Degradants, By-products) q2 Need Molecular Weight? lcms->q2 q3 Need Elemental Composition? q2->q3 No lcms_ms LC-MS q2->lcms_ms Yes q4 Need Definitive Structure? (e.g., Isomers) q3->q4 No hrms LC-HRMS q3->hrms Yes q5 Is it an elemental impurity? q4->q5 No nmr NMR Spectroscopy q4->nmr Yes icpms ICP-MS / ICP-OES q5->icpms Yes end end q5->end No

References

Technical Support Center: Navigating the Scale-Up of 4-Methoxy-3-nitropyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the production of this key chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure the safety, efficiency, and success of your scale-up campaigns.

I. Overview of Synthetic Strategies

The production of this compound on a larger scale is primarily approached through two distinct synthetic routes, each with its own set of advantages and challenges.

Route 1: Electrophilic Nitration of 4-Methoxypyridine

This classical approach involves the direct nitration of the 4-methoxypyridine ring using a strong nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. The methoxy group at the 4-position is an activating group, directing the electrophilic nitronium ion (NO₂⁺) to the ortho position (C3).

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-nitropyridine

This alternative strategy employs a nucleophilic attack by a methoxide source, commonly sodium methoxide, on the electron-deficient pyridine ring of 4-chloro-3-nitropyridine. The nitro group at the 3-position strongly activates the ring towards nucleophilic substitution, facilitating the displacement of the chloro leaving group at the 4-position.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.

A. Challenges in the Nitration of 4-Methoxypyridine (Route 1)

Question 1: My nitration reaction is showing poor yield and the formation of multiple, hard-to-separate byproducts. What are the likely causes and how can I improve the selectivity?

Answer: This is a frequent challenge in the nitration of activated pyridine rings. The primary culprits are often over-nitration and lack of regiocontrol, which are exacerbated at larger scales.

Root Causes & Mechanistic Insights:

  • Over-Nitration: The electron-donating methoxy group activates the pyridine ring, making it susceptible to a second nitration, leading to the formation of dinitro- and other polynitrated species.[1] This is especially problematic with an excess of the nitrating agent or at elevated temperatures.

  • Regioselectivity Issues: While the methoxy group primarily directs nitration to the 3-position, minor isomers can form, complicating purification. The harsh acidic conditions can also lead to side reactions.[2]

  • Exotherm Control: Nitration reactions are highly exothermic.[3] Poor heat dissipation on a larger scale can lead to localized "hot spots," which accelerate side reactions and decrease selectivity.[4]

Troubleshooting & Optimization Protocol:

  • Temperature Control is Paramount: Maintain a strict and consistent low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.[1] Utilize a robust cooling system and monitor the internal temperature closely.

  • Slow and Controlled Addition: Add the nitrating agent dropwise or via a syringe pump to the solution of 4-methoxypyridine.[1] This prevents a localized buildup of the nitrating species and helps manage the exotherm.

  • Stoichiometric Precision: Carefully control the stoichiometry of the nitrating agent. Use a minimal excess to drive the reaction to completion without promoting over-nitration.[1]

  • Reaction Monitoring: Track the reaction progress using in-process controls like TLC or HPLC to determine the optimal reaction time, quenching the reaction before significant byproduct formation occurs.

  • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents, although this may require significant process development.

Question 2: I am concerned about the safety of scaling up this highly exothermic nitration. What are the critical safety considerations and how can they be addressed?

Answer: Safety is the foremost concern when scaling up nitration reactions. The potential for a runaway reaction is a significant hazard that must be proactively managed.[5]

Critical Safety Considerations:

  • Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not adequately controlled, potentially resulting in a vessel rupture or explosion.[5]

  • Gas Evolution: The reaction can produce nitrogen oxides (NOx), which are toxic and corrosive.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require careful handling.

Mitigation Strategies for Scale-Up:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA before any scale-up to identify potential hazards and establish control measures.

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution under your specific process conditions. This data is crucial for designing an adequate cooling system.

  • Continuous Flow Nitration: Consider transitioning from a batch to a continuous flow process.[6] Microreactors or continuous stirred-tank reactors (CSTRs) offer a significantly higher surface-area-to-volume ratio, enabling superior heat transfer and temperature control, thus minimizing the risk of a thermal runaway.[7][8]

  • Quenching Procedure: The quenching of the reaction mixture with water is also highly exothermic. Always add the reaction mixture slowly to a large excess of ice with vigorous stirring.[4]

  • Emergency Preparedness: Have an emergency plan in place, including a designated quench bath and appropriate personal protective equipment (PPE).

B. Challenges in the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-nitropyridine (Route 2)

Question 3: The yield of my methoxylation reaction is inconsistent, and I suspect side reactions are occurring. What are the potential byproducts and how can I minimize their formation?

Answer: Inconsistent yields in the SNAr reaction with sodium methoxide often point to issues with moisture control and stoichiometry.

Potential Side Reactions and Their Causes:

  • Hydrolysis of the Starting Material: If there is moisture present in the reaction, 4-chloro-3-nitropyridine can hydrolyze to 4-hydroxy-3-nitropyridine.

  • Reaction with the Solvent: If using methanol as the solvent, an equilibrium can exist, but the strong nucleophilicity of the methoxide anion typically drives the desired reaction. However, impurities in the solvent can lead to side products.

  • Decomposition of Sodium Methoxide: Sodium methoxide is highly reactive and can degrade upon exposure to air and moisture, reducing its effective concentration and leading to incomplete reactions.[9]

Troubleshooting & Optimization Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Use of Fresh, High-Quality Sodium Methoxide: The quality of the sodium methoxide is critical. Use a freshly opened container or a recently prepared solution.[9]

  • Stoichiometric Control: While a slight excess of sodium methoxide is often used to ensure complete conversion, a large excess can sometimes lead to the formation of unidentified byproducts.[11] Careful optimization of the stoichiometry is recommended.

  • Temperature Management: While the reaction is generally less exothermic than nitration, maintaining a controlled temperature (e.g., room temperature or slightly elevated) can improve consistency.

Question 4: I am scaling up the use of sodium methoxide. What are the key safety and handling precautions I need to implement at an industrial scale?

Answer: Sodium methoxide is a hazardous material, and its handling on a large scale requires stringent safety protocols.[12]

Key Industrial-Scale Handling & Safety Protocols for Sodium Methoxide:

  • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and flame-retardant protective clothing.[13]

  • Ventilation: All handling of solid sodium methoxide and its solutions should be conducted in a well-ventilated area, preferably within a contained system or a fume hood to avoid inhalation of dust or vapors.[13]

  • Inert Atmosphere: Store and handle sodium methoxide under a nitrogen or argon atmosphere to prevent decomposition from atmospheric moisture and carbon dioxide.[10]

  • Dispensing and Transfer: Use dedicated, dry, and bonded/grounded equipment for transferring sodium methoxide to prevent static discharge, which could be an ignition source.[12]

  • Spill Response: Have a spill response plan and appropriate materials (e.g., dry sand, soda ash) readily available. Do not use water to clean up a sodium methoxide spill, as it reacts violently.[14]

  • Fire Safety: Sodium methoxide is flammable. Keep it away from ignition sources and have appropriate fire extinguishing media (e.g., dry chemical powder) available. Do not use water.[14]

Hazard Mitigation Strategy
Corrosivity Use appropriate PPE (gloves, face shield).[9]
Flammability Store away from ignition sources; use non-sparking tools.[14]
Reactivity with Water Handle under inert, anhydrous conditions.[10]
Inhalation Hazard Use in a well-ventilated area or with respiratory protection.[13]

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the industrial production of this compound?

A1: The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the scale of production and the company's infrastructure. The SNAr route (Route 2) is often favored for its typically milder reaction conditions and potentially higher selectivity compared to the direct nitration of 4-methoxypyridine. However, the nitration route may be more economical if 4-methoxypyridine is a readily available and inexpensive starting material.

Q2: What are the common methods for purifying crude this compound on a large scale?

A2: The primary methods for purifying this compound at scale are:

  • Recrystallization: This is a common and effective method. The choice of solvent is critical and should be determined experimentally to provide good recovery of the pure product while leaving impurities in the mother liquor.

  • Distillation: Given its boiling point, vacuum distillation can be a viable option for purification, especially for removing non-volatile impurities.

  • Chromatography: While less common for very large-scale production due to cost and solvent usage, column chromatography can be used for high-purity requirements or to remove closely related impurities.

Q3: How can I monitor the progress and purity of my reaction and final product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction in real-time.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material, the formation of the product, and the presence of impurities.

  • Gas Chromatography (GC): Can also be used for purity assessment, particularly if the impurities are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and can be coupled with GC or LC for impurity identification.

IV. Visualizing the Process: Synthetic Pathways and Troubleshooting

Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Nitration cluster_1 Route 2: SNAr 4-Methoxypyridine 4-Methoxypyridine 4-Methoxy-3-nitropyridine_R1 This compound 4-Methoxypyridine->4-Methoxy-3-nitropyridine_R1 HNO₃, H₂SO₄ 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Methoxy-3-nitropyridine_R2 This compound 4-Chloro-3-nitropyridine->4-Methoxy-3-nitropyridine_R2 NaOCH₃

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Workflow for Nitration (Route 1)

Nitration_Troubleshooting Start Low Yield / Impurities in Nitration Check_Temp Verify Temperature Control (0-5 °C) Start->Check_Temp Check_Addition Assess Addition Rate (Slow & Controlled?) Check_Temp->Check_Addition Yes Optimize Implement Corrective Actions: - Improve Cooling - Use Syringe Pump - Adjust Reagent Amount Check_Temp->Optimize No Check_Stoich Review Stoichiometry (Minimal Excess?) Check_Addition->Check_Stoich Yes Check_Addition->Optimize No Check_Stoich->Optimize No Consider_Flow For Scale-Up: Consider Continuous Flow Reactor Check_Stoich->Consider_Flow Yes Optimize->Start Re-evaluate

Caption: Decision tree for troubleshooting low yield and impurities in the nitration of 4-methoxypyridine.

V. References

  • Santa Cruz Biotechnology. (n.d.). Sodium methoxide solution Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 24). Understanding Sodium Methoxide: Properties, Safety, and Handling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from --INVALID-LINK--

  • Actylis Lab Solutions. (2010, June 10). Sodium methoxide MSDS. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024, August 29). Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Mule, G. M., Kulkarni, S., & Kulkarni, A. A. (2022). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Reaction Chemistry & Engineering, 7(7), 1535-1545.

  • Thermo Fisher Scientific. (2013, May 29). SAFETY DATA SHEET - Sodium methoxide. Retrieved from --INVALID-LINK--

  • Afridi, S., & Le, T. B. (2025, March 5). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry.

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Retrieved from --INVALID-LINK--

  • Köckinger, M., Wyler, B., Aellig, C., Roberge, D. M., Hone, C. A., & Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Retrieved from --INVALID-LINK--

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.

  • Zhang, W., & Li, Y. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives. Retrieved from --INVALID-LINK--

  • Guggenheim, T. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.

  • Guggenheim, T. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. DOKUMEN.PUB.

  • Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of organic chemistry, 76(5), 1285–1294.

  • Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from --INVALID-LINK--

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). free samples NO.1 factory this compound,hydrochloride. Retrieved from --INVALID-LINK--

  • University of British Columbia Chemistry. (2011, March 4). Regioselectivity in the Nitration of Dialkoxybenzenes. Retrieved from --INVALID-LINK--

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein journal of organic chemistry, 10, 405–424.

  • Köckinger, M., Wyler, B., Aellig, C., Roberge, D. M., Hone, C. A., & Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227.

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. Retrieved from --INVALID-LINK--

  • Huang, F., & Liu, P. (2022). Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations. Organic Chemistry Frontiers, 9(1), 107-115.

  • Al-Zuhairi, A. J. (2017). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Chemical and Pharmaceutical Sciences, 10(4), 1845-1849.

  • Reddit. (2024, October 2). Nitration of 4-acetyl-pyridine. r/Chempros. Retrieved from --INVALID-LINK--

  • Hancock, C. A., & Cussen, E. J. (2025). Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction. Angewandte Chemie (International ed. in English), e202514045. Advance online publication.

  • BenchChem. (2025). Purification techniques for high-purity 4-methoxypyrene. Retrieved from --INVALID-LINK--

References

Technical Support Center: Pyridine Synthesis & Regioisomer Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of substituted pyridines. Pyridine scaffolds are cornerstones of pharmaceuticals, agrochemicals, and materials science, yet controlling the formation of regioisomers remains a persistent challenge.[1][2]

This guide provides in-depth, field-tested insights in a direct question-and-answer format. We will explore both classical and modern synthetic strategies, offering troubleshooting advice and practical protocols to help you gain control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that dictate regioselectivity in classical pyridine syntheses like the Hantzsch and Guareschi-Thorpe reactions?

A1: In classical condensation reactions for pyridine synthesis, regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction mechanism.

  • Electronic Effects: The inherent electronic distribution of the reactants plays a crucial role. In the Hantzsch synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, the initial Michael addition and subsequent cyclization steps are directed by the electrophilic and nucleophilic centers of the intermediates.[3][4][5] The substitution pattern on the aldehyde and the β-ketoester can influence the stability of intermediates, thereby favoring one cyclization pathway over another.

  • Steric Hindrance: The size of the substituents on the starting materials can sterically bias the reaction. Larger groups will favor pathways that minimize steric clash. For instance, in the Bohlmann-Rahtz synthesis , which condenses enamines with ethynylketones, bulky substituents on the enamine can direct the cyclodehydration step to produce the less sterically hindered pyridine product.[6][7]

  • Reaction Mechanism and Intermediates: The specific pathway the reaction follows is critical. The Guareschi-Thorpe synthesis , which uses a cyanoacetamide and a 1,3-dicarbonyl compound, proceeds through a series of condensation and cyclization steps where the regiochemical outcome is set early in the sequence.[8][9] Modifying reaction conditions to favor the formation of a specific enamine or enolate intermediate can effectively control the final substitution pattern. Recent modifications using organocatalysts have shown improved regioselectivity in Guareschi-Thorpe type reactions.[8][10]

Q2: My Hantzsch synthesis is yielding a mixture of 1,2- and 1,4-dihydropyridine regioisomers. How can I control this?

A2: The formation of 1,2-dihydropyridine (1,2-DHP) isomers alongside the expected 1,4-dihydropyridines (1,4-DHPs) in the Hantzsch synthesis is a known issue, often dependent on reaction conditions and substrate identity.[11] While 1,4-DHPs are the thermodynamically favored product, the kinetic 1,2-DHP product can sometimes predominate.

To favor the desired 1,4-DHP, consider the following:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of the more stable 1,4-DHP isomer.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.[6]

  • Catalyst: While the classical Hantzsch reaction is often uncatalyzed or base-catalyzed, the use of a Lewis acid or Brønsted acid catalyst can sometimes improve selectivity.[6]

  • Microwave Irradiation: The use of microwave chemistry has been shown to efficiently promote the Hantzsch synthesis, sometimes with improved yields and cleaner product profiles.[3][12]

Interestingly, some modern variations of the Hantzsch synthesis have been developed to selectively produce the 1,2-DHP regioisomer as the main product under solvent-free conditions at room temperature.[11]

Q3: Which modern catalytic methods offer the best control over regioisomer formation in pyridine functionalization?

A3: Modern transition-metal-catalyzed C-H functionalization reactions have revolutionized the synthesis of substituted pyridines, offering unprecedented regiocontrol that is often difficult to achieve with classical methods.[13][14]

  • Directed C-H Functionalization: This is one of the most powerful strategies. A directing group is installed on the pyridine ring (often at the nitrogen or an adjacent position) which coordinates to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium, Nickel) and delivers it to a specific C-H bond, typically at the ortho position. This allows for highly regioselective alkylation, arylation, and other functionalizations. The directing group can often be removed later in the synthetic sequence.[15]

  • Catalyst-Controlled Selectivity: In some cases, the choice of catalyst and ligand can override the inherent reactivity of the pyridine ring. For example, specific nickel catalyst systems have been developed for the C3(5)-selective C-H alkenylation of pyridines, a transformation that is challenging due to the strong coordinating ability of the pyridine nitrogen which can poison catalysts.[16] Similarly, catalyst-controlled syntheses can divert reaction pathways to selectively form pyridines over other potential products like pyrroles from common starting materials.[17]

  • Pyridyne Chemistry: The generation of pyridyne intermediates, followed by trapping with nucleophiles or cycloaddition partners, offers another route to functionalized pyridines. The regioselectivity of these reactions can be controlled by strategically placing substituents that distort the pyridyne intermediate, thereby directing the incoming reagent to a specific position.[2]

Troubleshooting Guide

Problem 1: My Bohlmann-Rahtz synthesis requires high temperatures for the final cyclodehydration step, leading to decomposition of my product.
  • Causality: The final step of the Bohlmann-Rahtz synthesis is a heat-induced cyclodehydration of an aminodiene intermediate.[6][18] This step often requires high temperatures to facilitate the necessary E/Z isomerization prior to cyclization.[6] These harsh conditions can be detrimental to sensitive functional groups.

  • Solution: The use of acid catalysis can significantly lower the temperature required for the cyclodehydration. Both Brønsted acids (like acetic acid) and Lewis acids (like ytterbium triflate or zinc bromide) have been shown to be effective.[6][19] This allows the reaction to proceed at lower temperatures, often in a one-pot procedure from the initial enamine and ethynylketone.[6]

    Workflow for Acid-Catalyzed Bohlmann-Rahtz Cyclodehydration:

    G cluster_0 Troubleshooting Workflow cluster_1 Catalytic Solution start High-Temperature Decomposition in Bohlmann-Rahtz bronsted Add Brønsted Acid (e.g., Acetic Acid in Toluene) start->bronsted lewis Add Lewis Acid (e.g., Yb(OTf)3 or ZnBr2) start->lewis lower_temp Perform reaction at lower temperature (e.g., refluxing toluene) bronsted->lower_temp Lowers cyclization temperature lewis->lower_temp Lowers cyclization temperature outcome Improved yield, minimized decomposition lower_temp->outcome

    Caption: Troubleshooting high-temperature decomposition in Bohlmann-Rahtz synthesis.

Problem 2: I am trying to functionalize a pyridine at the C4 position, but I keep getting a mixture of C2 and C4 isomers.
  • Causality: The C2 and C4 positions of the pyridine ring are both electronically activated towards nucleophilic attack (in N-activated pyridinium salts) and radical attack (in Minisci-type reactions).[1][20][21] This often leads to mixtures of regioisomers.

  • Solution: A powerful strategy is to use a removable blocking group on the pyridine nitrogen that sterically hinders the C2 and C6 positions, thereby directing incoming reagents to the C4 position. A recently developed method utilizes a maleate-derived blocking group for Minisci-type decarboxylative alkylations, which provides excellent selectivity for the C4 position under acid-free conditions.[21][22]

    Protocol for Regioselective C4-Alkylation using a Blocking Group:

    • Adduct Formation: React the starting pyridine with a suitable blocking group precursor (e.g., a maleate derivative) to form the N-ylide adduct.

    • Minisci Reaction: Subject the adduct to Minisci-type radical alkylation conditions. The bulky blocking group will sterically shield the C2/C6 positions, directing the alkyl radical to attack the C4 position.

    • Blocking Group Removal: Remove the blocking group under mild conditions (e.g., using a base like DBU) to yield the desired C4-alkylated pyridine.[21]

    Table 1: Comparison of C4-Alkylation Strategies

StrategyAdvantagesDisadvantagesRegioselectivity
Direct Minisci Reaction Simple, one-stepOften poor regioselectivity, requires excess pyridineLow to moderate
N-Oxide Activation Can direct some reactions to C4Requires extra steps for N-oxide formation and removalSubstrate dependent
Blocking Group Strategy Excellent C4-selectivity, mild conditionsRequires two additional steps (adduct formation and removal)High to excellent[21]
Problem 3: I need to separate a mixture of 2- and 3-substituted pyridine regioisomers that are difficult to resolve by column chromatography.
  • Causality: Regioisomers of substituted pyridines often have very similar physicochemical properties, such as polarity and boiling point, making their separation by standard techniques like distillation or chromatography extremely challenging.[23][24]

  • Solution: When chromatography fails, consider chemical separation methods based on differential reactivity or complexation.

    • Selective Complexation: One innovative approach involves using metal-organic polyhedra (MOPs). For example, rhodium(II)-based MOPs can selectively coordinate to pyridine isomers based on steric hindrance around the nitrogen atom. The non-coordinating isomer can then be separated from the MOP-bound isomer via liquid-liquid extraction.[23][24] This method has been successfully used to separate mixtures like 2-chloropyridine and 3-chloropyridine.[23]

    • Host-Guest Chemistry: Another technique is selective enclathration, where a "host" molecule with a specific cavity size and shape selectively encapsulates one "guest" isomer, allowing it to be separated by crystallization.[25]

    Separation Workflow for Pyridine Regioisomers:

    G cluster_0 Separation of Difficult Regioisomers cluster_1 Attempt Standard Methods cluster_2 Advanced Separation Techniques start Mixture of Pyridine Regioisomers (e.g., 2- and 3-substituted) chromatography Column Chromatography start->chromatography distillation Fractional Distillation start->distillation failure Separation Fails chromatography->failure distillation->failure complexation Selective Complexation (e.g., with Rh-MOPs) failure->complexation host_guest Host-Guest Chemistry (Selective Crystallization) failure->host_guest outcome Pure Regioisomers complexation->outcome host_guest->outcome

    Caption: Decision workflow for separating challenging pyridine regioisomers.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxy-3-nitropyridine and Its Key Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its versatility and importance.[1] Among the vast array of pyridine derivatives, 4-substituted-3-nitropyridines serve as pivotal intermediates, offering a reactive handle for further molecular elaboration. This guide provides a comprehensive comparative analysis of 4-methoxy-3-nitropyridine and its crucial analogs, 4-hydroxy-3-nitropyridine and 4-chloro-3-nitropyridine. We will delve into their synthesis, physicochemical properties, reactivity, and biological significance, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Strategic Importance of the 4-Substituent

The nature of the substituent at the 4-position of the 3-nitropyridine ring profoundly influences the molecule's electronic properties, reactivity, and, ultimately, its utility as a synthetic building block. The interplay between the electron-withdrawing nitro group and the substituent at the 4-position dictates the electrophilicity of the pyridine ring, particularly its susceptibility to nucleophilic aromatic substitution (SNAr).

Electronic Effects of 4-Substituents

The reactivity of the pyridine ring is a delicate balance of inductive and resonance effects. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient compared to benzene. This effect is further amplified by the potent electron-withdrawing nitro group at the 3-position. The substituent at the 4-position can either further enhance or mitigate this electron deficiency.

  • -OH (Hydroxy): The hydroxyl group is a resonance electron-donating group but an inductively withdrawing group. In the case of 4-hydroxy-3-nitropyridine, the resonance donation can slightly counteract the electron-withdrawing effects of the nitro group and the ring nitrogen.

  • -OCH₃ (Methoxy): Similar to the hydroxyl group, the methoxy group is also a resonance electron-donating group and an inductively withdrawing group. Its electron-donating character is generally considered slightly stronger than the hydroxyl group.

  • -Cl (Chloro): The chloro group is an inductively withdrawing group and a weak resonance-donating group. Its primary influence is the strong inductive withdrawal of electron density, which further activates the pyridine ring for nucleophilic attack.

These electronic differences manifest in the reactivity of the analogs, particularly in SNAr reactions, which are a cornerstone of their synthetic utility.

Synthesis of this compound and Its Analogs

The synthetic routes to these key intermediates are well-established, typically starting from readily available pyridine derivatives.

Synthesis of 4-Hydroxy-3-nitropyridine

4-Hydroxy-3-nitropyridine is commonly synthesized by the nitration of 4-hydroxypyridine. The hydroxyl group directs the nitration to the adjacent 3-position.

Synthesis of 4-Chloro-3-nitropyridine from 4-Hydroxy-3-nitropyridine

The conversion of 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine is a crucial transformation, as the chloro group is an excellent leaving group for subsequent nucleophilic substitution reactions. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Synthesis of this compound

This compound can be synthesized from 4-chloro-3-nitropyridine via a nucleophilic aromatic substitution reaction with sodium methoxide.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The differences in the 4-substituent lead to distinct physicochemical and spectroscopic properties.

Property4-Hydroxy-3-nitropyridineThis compound4-Chloro-3-nitropyridine
Molecular Formula C₅H₄N₂O₃C₆H₆N₂O₃C₅H₃ClN₂O₂
Molecular Weight 140.10 g/mol 154.12 g/mol 158.54 g/mol
Appearance Pale yellow to light brown solidWhite to light yellow solidSolid
Melting Point 285 °C (dec.)72-77 °C35-50 °C
Spectroscopic Analysis

¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons are sensitive to the electronic nature of the 4-substituent. In general, more electron-withdrawing groups will cause a downfield shift of the ring protons.

Infrared (IR) Spectroscopy: The IR spectra of these compounds are characterized by strong absorptions corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). The C-O stretching of the methoxy and hydroxy groups, and the C-Cl stretching will also be present in their respective spectra.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these compounds in synthesis lies in their reactivity towards nucleophiles. The electron-deficient nature of the 3-nitropyridine ring facilitates SNAr reactions, primarily at the 2- and 4-positions.

The rate of SNAr is significantly influenced by the leaving group ability of the 4-substituent. The chloro group in 4-chloro-3-nitropyridine is an excellent leaving group, making it highly reactive towards a wide range of nucleophiles (amines, thiols, alkoxides, etc.). The methoxy and hydroxy groups are generally poor leaving groups under neutral or basic conditions. However, the hydroxy group can be protonated under acidic conditions to form a better leaving group (water).

The general mechanism for SNAr on these compounds involves the formation of a resonance-stabilized Meisenheimer complex.

G start 4-X-3-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ product Substituted Product intermediate->product - X⁻ nucleophile Nu⁻ leaving_group X⁻

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Biological Activity and Applications in Drug Discovery

Nitropyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The 4-substituted-3-nitropyridine scaffold is a common starting point for the synthesis of biologically active molecules.

Anticancer Activity: Tubulin Polymerization Inhibition and PI3K/mTOR Pathway Modulation

Several studies have highlighted the potential of nitropyridine derivatives as anticancer agents. Two key mechanisms of action that have been explored are the inhibition of tubulin polymerization and the modulation of the PI3K/mTOR signaling pathway.

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some nitropyridine analogs have been shown to inhibit tubulin polymerization, similar to established anticancer drugs like colchicine.[2]

PI3K/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many cancers. Pyridine-based compounds have been investigated as inhibitors of this pathway.[1][4]

The following workflow illustrates a general approach to screening these compounds for anticancer activity.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action s1 Synthesize 4-X-3-nitropyridine (X = OMe, OH, Cl) s2 Synthesize Analog Library via S_NAr s1->s2 p1 Cell Viability Assay (MTT) Determine IC50 values s2->p1 p2 Mechanism of Action Studies p1->p2 m1 Tubulin Polymerization Assay p2->m1 m2 Western Blot for PI3K/mTOR Pathway Proteins p2->m2

Caption: Experimental workflow for synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitropyridine from 4-Hydroxy-3-nitropyridine

Causality: This protocol utilizes phosphorus oxychloride (POCl₃) to convert the hydroxyl group of 4-hydroxy-3-nitropyridine into a chloro group, which is a much better leaving group for subsequent nucleophilic aromatic substitution reactions. The reaction proceeds via the formation of a dichlorophosphate ester intermediate.

Materials:

  • 4-Hydroxy-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a suspension of 4-hydroxy-3-nitropyridine (1.0 eq) in toluene, slowly add phosphorus oxychloride (3.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 16 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Carefully pour the residue onto ice and adjust the pH to ~8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-nitropyridine.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Causality: This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules. A fluorescent reporter that binds to polymerized tubulin is used, and a decrease in the fluorescence signal indicates inhibition of polymerization.

Materials:

  • Purified tubulin (>97% pure)

  • GTP solution

  • Tubulin polymerization buffer

  • Fluorescent reporter dye

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with temperature control (37 °C)

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions in polymerization buffer.

  • On ice, prepare a tubulin solution in polymerization buffer containing GTP and the fluorescent reporter.

  • Add the test compound dilutions, positive control, and negative control to the wells of a pre-warmed (37 °C) 96-well plate.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37 °C.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Determine the IC₅₀ value by plotting the percentage of inhibition (calculated from the plateau phase of the curves) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Proteins

Causality: This protocol allows for the detection and quantification of specific proteins in the PI3K/mTOR pathway and their phosphorylation status. A decrease in the phosphorylation of key downstream targets like Akt and S6 ribosomal protein upon treatment with a test compound indicates inhibition of the pathway.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[6][7][8]

Conclusion

This compound and its hydroxy and chloro analogs are indispensable tools in the arsenal of the medicinal chemist. Their differential reactivity, governed by the electronic nature of the 4-substituent, allows for a diverse range of synthetic transformations. Understanding the comparative aspects of their synthesis, properties, and reactivity is paramount for the rational design of novel drug candidates. The provided protocols offer a validated starting point for researchers to explore the potential of these versatile building blocks in the ongoing quest for new and effective therapeutics.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Methoxy-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the nitropyridine scaffold stands out as a versatile starting point for the development of novel therapeutic agents. Derivatives of this core structure have shown promise in a range of applications, including as antimicrobial and anticancer agents. Among these, 4-methoxy-3-nitropyridine derivatives present an intriguing class of compounds whose biological potential is still being actively explored.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel this compound derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to characterization. Our focus will be on establishing a methodical workflow, from initial high-throughput screening to more detailed mechanistic studies, with a primary emphasis on anticancer applications, particularly kinase inhibition, a common target for such scaffolds.

Comparative Landscape: Situating this compound Derivatives

Before delving into the validation workflow, it is crucial to understand the context in which these derivatives exist. The drug discovery pipeline is rich with diverse heterocyclic compounds, each with its own spectrum of biological activities. For instance, 4-hydroxycoumarin derivatives are well-established as anticoagulants and have also demonstrated anticancer and antimicrobial properties.[1] Similarly, naphthyridine derivatives have been shown to possess potent anticancer and anti-inflammatory activities.[2]

The value of exploring this compound derivatives lies in their unique electronic and structural features, which may offer novel interactions with biological targets, potentially leading to improved selectivity, potency, or pharmacokinetic profiles compared to existing compound classes. This guide will equip you with the tools to systematically uncover and validate these potential advantages.

The Validation Workflow: A Step-by-Step Approach

The validation of a new chemical entity's biological activity is a multi-step process. We will outline a logical progression from broad, high-throughput assays to more focused, mechanism-of-action studies.

ValidationWorkflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_mechanistic Mechanistic Studies a Biochemical Assays (e.g., Kinase Inhibition) b Cytotoxicity/Viability Assays (MTT, SRB) a->b Identified Hits c Apoptosis Assays (Caspase Activity) b->c Confirmed Cytotoxicity d Cell Cycle Analysis b->d Confirmed Cytotoxicity e Western Blotting (Target Phosphorylation) c->e Apoptosis Induction d->e Cell Cycle Arrest f Cellular Thermal Shift Assay (Target Engagement) e->f Target Modulation

Caption: A typical workflow for validating the biological activity of a novel compound.

Phase 1: Initial Screening with In Vitro Biochemical Assays

The first step is to determine if the this compound derivatives interact with a specific molecular target in a controlled, cell-free environment. Enzyme inhibition assays are a cornerstone of this phase.[3][4][5] Given that many anticancer drugs target kinases, we will use a kinase inhibition assay as our primary example.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed to measure the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the kinase).

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the signal (luminescence, fluorescence, etc.) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale for Experimental Choices:

  • Using a purified enzyme isolates the interaction between the compound and the target, eliminating the complexity of a cellular environment.[4]

  • A dose-response curve is essential to determine the potency of the inhibitor (IC50).[7][8]

  • Including positive and negative controls ensures the validity of the assay.[7]

Phase 2: Validation in Cell-Based Assays

Once a compound shows activity in a biochemical assay, the next critical step is to determine if it can exert its effect in a more complex biological system, such as living cells.[9] Cell-based assays provide insights into a compound's cell permeability, metabolic stability, and its effect on cellular processes.[10]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[11]

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM) after 48h
Derivative AMCF-7 (Breast Cancer)5.2
Derivative AHCT116 (Colon Cancer)8.1
Derivative BMCF-7 (Breast Cancer)12.5
Derivative BHCT116 (Colon Cancer)15.3
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8
Doxorubicin (Control)HCT116 (Colon Cancer)1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 3: Delving into the Mechanism of Action

Observing that a compound is cytotoxic is a crucial first step, but understanding how it kills cancer cells provides a deeper validation of its therapeutic potential. This involves investigating its effects on specific cellular pathways, such as apoptosis (programmed cell death) and the cell cycle.

Experimental Protocol: Caspase-3 Activity Assay

Caspases are key proteases involved in the execution of apoptosis. Measuring the activity of caspase-3, an executioner caspase, can confirm if the compound induces apoptosis.[11]

Materials:

  • Cancer cells treated with the test compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells to release their contents.

  • Assay Setup: In a 96-well plate, combine the cell lysate with the assay buffer and the caspase-3 substrate.

  • Incubation and Measurement: Incubate at 37°C and measure the absorbance or fluorescence over time. The signal generated is proportional to the caspase-3 activity.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated cells.

ApoptosisPathway cluster_pathway Apoptosis Signaling Pathway a This compound Derivative b Target Kinase (e.g., AKT, MEK) a->b Inhibition c Pro-apoptotic Proteins (e.g., Bad, Bax) b->c Phosphorylation (Inhibition of Apoptosis) d Mitochondria c->d Regulation e Cytochrome c Release d->e f Caspase-9 Activation e->f g Caspase-3 Activation f->g h Apoptosis g->h

Caption: A simplified diagram of a potential apoptosis induction pathway.

Conclusion: A Rigorous Path to Validation

The validation of the biological activity of this compound derivatives requires a systematic and evidence-based approach. By progressing from targeted in vitro assays to broader cell-based screens and finally to detailed mechanistic studies, researchers can build a comprehensive profile of their compounds of interest. This guide provides a foundational framework for these investigations. The specific choice of assays will, of course, be dictated by the hypothesized mechanism of action and the therapeutic area of interest. However, the principles of rigorous controls, dose-response analysis, and a logical progression of experimentation remain universal. By adhering to these principles, the scientific community can effectively unlock the therapeutic potential of this promising class of molecules.

References

A Comparative Guide to the Reactivity of 4-Methoxy-3-nitropyridine and 2-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, nitropyridines serve as pivotal building blocks. Their inherent electron-deficient nature, amplified by the presence of a nitro group, renders them susceptible to nucleophilic attack, making them ideal substrates for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of two key nitropyridine derivatives: 4-methoxy-3-nitropyridine and 2-chloro-3-nitropyridine. By examining the underlying principles governing their reactivity and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in synthetic route design.

Introduction to the Substrates

This compound and 2-Chloro-3-nitropyridine are both activated pyridine systems, yet they exhibit distinct reactivity profiles primarily due to the nature of their respective leaving groups and the electronic effects within the pyridine ring.

  • This compound: A solid at room temperature, this compound features a methoxy group at the 4-position, which can act as a leaving group in SNAr reactions, albeit a less conventional one compared to halogens.[1]

  • 2-Chloro-3-nitropyridine: This derivative possesses a chlorine atom at the 2-position, a well-established leaving group in SNAr chemistry.[2] The position of the chloro group, ortho to the ring nitrogen, further influences its reactivity.

Principles of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of these nitropyridines in SNAr reactions is governed by several key factors:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group is paramount for activating the pyridine ring towards nucleophilic attack. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, particularly when positioned ortho or para to the site of nucleophilic attack.[3][4] This stabilization lowers the activation energy of the reaction.[3]

  • Activation by the Ring Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, further enhancing the ring's electrophilicity. It provides significant stabilization to the anionic intermediate when the nucleophilic attack occurs at the C2 (ortho) or C4 (para) positions, as a resonance structure can be drawn with the negative charge on the electronegative nitrogen atom.[3][5]

  • Nature of the Leaving Group: The facility with which the leaving group departs is a crucial determinant of the overall reaction rate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[4][6] Consequently, the leaving group's ability to stabilize the transition state through inductive electron withdrawal is more important than its stability as a free anion. This often leads to an inverted order of halogen leaving group ability (F > Cl ≈ Br > I) compared to SN2 reactions.[6][7] While methoxy groups are generally considered poor leaving groups, their departure can be facilitated under certain conditions.[8][9]

Comparative Reactivity Analysis

A direct comparison of this compound and 2-chloro-3-nitropyridine reveals significant differences in their reactivity towards nucleophiles.

3.1. Electrophilicity of the Substitution Site:

  • 2-Chloro-3-nitropyridine: The chlorine atom is at the 2-position, which is ortho to both the activating ring nitrogen and the nitro group at the 3-position. This positioning makes the C2 carbon highly electron-deficient and thus very susceptible to nucleophilic attack.[2] The inductive effect of the adjacent nitro group further enhances the electrophilicity of the C2 position.[10]

  • This compound: The methoxy group is at the 4-position, which is para to the ring nitrogen and ortho to the nitro group. This also represents an activated position for nucleophilic attack.

3.2. Leaving Group Ability:

  • Chloride (Cl⁻): Chloride is an excellent leaving group in SNAr reactions due to its ability to stabilize a negative charge and its moderate inductive electron-withdrawing effect.[2][11]

  • Methoxide (CH₃O⁻): Methoxide is generally a poorer leaving group than chloride because it is a stronger base.[11] However, in some SNAr reactions, particularly those proceeding through a concerted mechanism, methoxy groups can be effective leaving groups.[8]

3.3. Reaction Mechanism Visualization:

The general mechanism for the SNAr reaction of these nitropyridines involves the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism sub1 2-Chloro-3-nitropyridine int1 Meisenheimer Complex (stabilized by NO2 and N) sub1->int1 + Nu- prod1 Substituted Product int1->prod1 - Cl- lg1 Cl- sub2 This compound int2 Meisenheimer Complex (stabilized by NO2 and N) sub2->int2 + Nu- prod2 Substituted Product int2->prod2 - CH3O- lg2 CH3O-

Caption: General SNAr mechanism for nitropyridines.

Experimental Data and Performance Comparison

While direct, side-by-side kinetic studies are not extensively published, the general reactivity trends can be inferred from documented synthetic applications. 2-chloro-3-nitropyridine is widely used as a versatile intermediate in the synthesis of various pharmaceuticals, indicative of its high reactivity.

SubstrateNucleophileReaction ConditionsProductYield (%)Reference Application
2-Chloro-3-nitropyridine MorpholineNot specified4-(3-nitropyridin-2-yl)morpholineNot specifiedIntermediate for various pharmaceuticals[12]
2-Chloro-3-nitropyridine Primary Amines (e.g., benzylamine)Isopropanol/Water (1:1), 80 °C, 2-4 h2-Amino-3-nitropyridine derivatives85-95 (Typical)General amination reactions[2]
2-Chloro-3-nitropyridine Secondary Amines (e.g., morpholine)Ethanol, Et₃N, Reflux, 2-4 h2-Amino-3-nitropyridine derivatives80-90 (Typical)General amination reactions[2]
This compound Not specifiedNot specifiedNot specifiedNot specifiedUsed in the synthesis of Metyrapone[13][14]

Note: The provided data for this compound is less specific regarding reaction conditions and yields in publicly available literature compared to 2-chloro-3-nitropyridine, which is extensively documented as a highly reactive substrate.

Case Study: Synthesis of Nevirapine

The synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor, often utilizes 2-chloro-3-amino-4-picoline (CAPIC) as a key starting material.[15][16] While not directly involving 2-chloro-3-nitropyridine, the established synthetic routes for CAPIC and related compounds underscore the utility of chloropyridines in complex molecule synthesis due to their favorable reactivity in nucleophilic substitution reactions.[17][18][19]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine:

This protocol is a generalized procedure based on typical conditions for the reaction of 2-chloro-3-nitropyridine with amines.[2]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Primary or Secondary Amine (1.1-1.2 eq)

  • Solvent (e.g., Ethanol, Isopropanol/Water, DMF)

  • Base (if required, e.g., Triethylamine, Potassium Carbonate)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in the chosen solvent to a concentration of approximately 0.1-0.2 M.

  • Add the amine (1.1-1.2 equivalents) to the solution at room temperature with stirring. If necessary, add a base.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C or reflux) and maintain for 2-16 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and column chromatography on silica gel.

Experimental Workflow Visualization:

Experimental_Workflow start Start dissolve Dissolve 2-chloro-3-nitropyridine in solvent start->dissolve add_reagents Add amine and base (if needed) dissolve->add_reagents heat Heat to appropriate temperature add_reagents->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete workup Cool and remove solvent monitor->workup Reaction complete purify Purify by extraction and column chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for SNAr.

Conclusion

In comparing the reactivity of this compound and 2-chloro-3-nitropyridine, it is evident that 2-chloro-3-nitropyridine is the more reactive substrate for nucleophilic aromatic substitution reactions under typical conditions. This is primarily attributed to the superior leaving group ability of chloride compared to methoxide. The positioning of the chloro group at the activated 2-position, ortho to both the ring nitrogen and the nitro group, further enhances its reactivity.

While this compound can undergo nucleophilic substitution, it generally requires more forcing conditions or specific catalytic systems to facilitate the departure of the methoxy group. The choice between these two reagents will ultimately depend on the specific synthetic strategy, desired product, and the reaction conditions that can be tolerated. For transformations requiring a highly reactive electrophilic pyridine, 2-chloro-3-nitropyridine is the demonstrably superior choice.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, the ability to definitively identify a molecule is paramount to ensuring the validity of subsequent experimental data and the ultimate success of a research endeavor. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of 4-Methoxy-3-nitropyridine, a key building block in the synthesis of various biologically active molecules.[1][2]

We will move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and the logic of spectral interpretation. This guide is designed to be a self-validating system, providing you with the protocols and comparative data necessary to confidently confirm the structure of this compound in your own laboratory.

The Subject of Our Investigation: this compound

This compound is an organic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position.[1] Its molecular formula is C₆H₆N₂O₃, and it has a molecular weight of 154.12 g/mol .[3] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, making spectroscopic analysis a powerful tool for its identification.[1]

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃PubChem[3]
Molecular Weight154.12 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]
CAS Number31872-62-5PubChem[3]

The Analytical Imperative: A Multi-faceted Spectroscopic Approach

No single analytical technique can provide absolute structural confirmation. A robust and trustworthy analysis relies on the convergence of data from multiple, complementary spectroscopic methods. For this compound, we will employ a quartet of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: A streamlined workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radio waves, we can gain detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the sample's proton signals.

  • Instrument Setup:

    • Use a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

    • Set the reference standard to Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an exponential multiplication and Fourier transform to obtain the frequency-domain spectrum.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Comparison

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.

¹H NMR Data for this compound
Expected Chemical Shifts (ppm)
Aromatic Protons (3H)
Methoxy Protons (3H)

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

¹³C NMR Data for this compound
Expected Chemical Shifts (ppm)
Aromatic Carbons (5C)
Methoxy Carbon (1C)

Comparative Analysis: this compound vs. 4-Chloro-3-nitropyridine

To highlight the specificity of the NMR data, let's compare the expected spectra of our target compound with that of 4-Chloro-3-nitropyridine. The primary difference will be the absence of the methoxy group signal in the chloro-derivative and the upfield shift of the C4 carbon in the ¹³C NMR spectrum of the methoxy compound due to the electron-donating nature of the methoxy group compared to the electron-withdrawing chloro group.

CompoundKey ¹H NMR DifferenceKey ¹³C NMR Difference
This compound Signal for -OCH₃ protonsUpfield shift of C4
4-Chloro-3-nitropyridine Absence of -OCH₃ signalDownfield shift of C4

Note: Specific chemical shift values can be found in spectral databases such as SpectraBase.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By passing infrared radiation through the sample, we can identify the vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Caption: Workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Data Interpretation and Comparison

The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro, methoxy, and aromatic functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-O (nitro group) asymmetric stretch1500 - 1570
N-O (nitro group) symmetric stretch1300 - 1370
C-O (methoxy group) stretch1000 - 1300
C=C and C=N (aromatic ring) stretches1400 - 1600
C-H (aromatic) stretches> 3000

Comparative Analysis: this compound vs. 4-Chloro-3-nitropyridine

The most significant difference in the IR spectra of these two compounds will be the presence of the C-O stretching vibration of the methoxy group in this compound, which will be absent in the spectrum of 4-Chloro-3-nitropyridine. The C-Cl stretch in 4-Chloro-3-nitropyridine, typically found in the 600-800 cm⁻¹ region, can also be a distinguishing feature.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is invaluable for confirming the molecular formula.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation and Comparison

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Mass Spectrometry Data for this compound
Expected Molecular Ion (M⁺) m/z
154

The fragmentation pattern can also provide structural information. Common fragmentation pathways for this molecule may include the loss of the nitro group (NO₂) or the methoxy group (OCH₃).

Comparative Analysis: this compound vs. 4-Chloro-3-nitropyridine

The molecular ion peaks will be a key differentiator. 4-Chloro-3-nitropyridine will have a molecular ion peak at m/z 158 and will also exhibit a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[5][6] This isotopic pattern is a definitive marker for the presence of a chlorine atom.

CompoundMolecular Ion (M⁺) m/zKey Isotopic Pattern
This compound 154N/A
4-Chloro-3-nitropyridine 158M+2 peak (~33% intensity)

Conclusion: A Symphony of Spectroscopic Evidence

The structural confirmation of this compound is not achieved through a single piece of evidence, but rather through the harmonious convergence of data from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and elemental composition. By comparing this comprehensive dataset with that of a closely related compound, such as 4-Chloro-3-nitropyridine, we can be confident in the unambiguous identification of our target molecule. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for the advancement of research and development in the chemical sciences.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 4-Methoxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring product quality, maintaining regulatory compliance, and accelerating the drug development process.

This document delves into the principles, experimental protocols, and validation parameters of three common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The comparison is grounded in the principles of scientific integrity and adheres to the validation guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3].

The Importance of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[4]. It is a critical component of quality assurance that ensures the reliability, consistency, and accuracy of analytical data. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, outlining specific performance characteristics that must be evaluated[4][5]. These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following sections will compare RP-HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound, with a focus on these validation parameters.

Method Comparison: RP-HPLC vs. GC-MS vs. UV-Vis Spectrophotometry

The choice of analytical technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. This compound is a polar aromatic compound, which influences the suitability of each method.

FeatureReverse-Phase HPLC (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High, especially with a photodiode array (PDA) detector. Can resolve the analyte from structurally similar impurities.Very high, provides structural information for peak identification.Low to moderate, susceptible to interference from other UV-absorbing compounds.
Sensitivity (LOD/LOQ) High, typically in the µg/mL to ng/mL range.Very high, can reach pg/mL levels, especially with selected ion monitoring (SIM).Moderate, generally in the µg/mL range.
Linearity & Range Excellent over a wide concentration range.Good, but can be affected by detector saturation at high concentrations.Good, but often over a narrower range compared to chromatographic methods.
Accuracy & Precision High accuracy and precision (RSD < 2%).High accuracy and precision (RSD < 5%).Good accuracy and precision, but can be affected by interferences.
Sample Preparation Simple dissolution in a suitable solvent is often sufficient.May require derivatization to increase volatility and thermal stability.Simple dissolution in a transparent solvent.
Analysis Time Typically 5-15 minutes per sample.Can be longer due to the temperature programming of the GC oven.Very fast, a few seconds per sample after preparation.
Cost & Complexity Moderate cost and complexity.High cost and complexity.Low cost and simple to operate.

Experimental Protocols and Validation

The following sections provide detailed, albeit illustrative, experimental protocols for each technique, along with a discussion of the validation process based on ICH Q2(R1) guidelines.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality behind Experimental Choices: RP-HPLC is well-suited for polar aromatic compounds like this compound. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of a wide range of compounds. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. A photodiode array (PDA) detector is chosen for its ability to provide spectral information, enhancing the specificity of the method.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the λmax of this compound (determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method.

Validation Protocol:

  • Specificity: Analyze a blank (mobile phase), a standard solution of this compound, and a sample spiked with potential impurities. The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed using the PDA detector.

  • Linearity and Range: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality behind Experimental Choices: GC-MS is a highly sensitive and selective technique. For a polar compound like this compound, a polar capillary column is chosen to ensure good interaction and separation. The use of a mass spectrometer as a detector provides definitive identification based on the mass spectrum of the analyte. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis. Given the polarity of the analyte, derivatization might be necessary to improve its volatility and thermal stability, although direct analysis may be possible.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform a derivatization step (e.g., silylation) to increase volatility.

Validation Protocol:

  • Specificity: Analyze a blank solvent, a standard solution, and a spiked sample. The retention time and mass spectrum of the analyte in the sample should match that of the standard. In SIM mode, the ratio of the monitored ions should be consistent.

  • Linearity and Range: Prepare a series of at least five standard solutions and construct a calibration curve by plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a suitable matrix with known amounts of the analyte at three different concentration levels.

  • Precision:

    • Repeatability: Analyze at least six replicates of a standard solution. The RSD should be ≤ 5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ion in SIM mode.

  • Robustness: Evaluate the effect of small variations in GC parameters such as the temperature ramp rate and carrier gas flow rate.

UV-Vis Spectrophotometry

Causality behind Experimental Choices: UV-Vis spectrophotometry is a simple and rapid technique based on the principle that molecules absorb light at specific wavelengths. This compound, with its aromatic and nitro functional groups, is expected to have a strong UV absorbance. This method is suitable for the quantification of the pure substance or in simple mixtures where there are no other interfering substances that absorb at the same wavelength.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound from 200-400 nm to determine the λmax.

  • Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8).

Validation Protocol:

  • Specificity: Analyze the absorbance spectrum of a blank, a standard solution, and a sample solution. The spectrum of the sample should be similar to that of the standard. The presence of interfering substances can be checked by observing the shape of the spectrum.

  • Linearity and Range: Prepare a series of at least five standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.

  • Accuracy: Perform recovery studies by adding known amounts of a standard solution to a sample solution.

  • Precision:

    • Repeatability: Measure the absorbance of at least six replicate preparations of a standard solution. The RSD should be ≤ 2%.

    • Intermediate Precision: Repeat the measurements on a different day with a different analyst.

  • LOD and LOQ: Can be determined from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Assess the effect of small changes in the solvent composition or pH on the absorbance.

Visualization of the Validation Workflow

The following diagram illustrates the general workflow for analytical method validation, which is applicable to all three techniques discussed.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase DefinePurpose Define Intended Purpose (e.g., Assay, Impurity Test) SelectMethod Select Analytical Method (HPLC, GC-MS, UV-Vis) DefinePurpose->SelectMethod SetCriteria Set Acceptance Criteria (Based on ICH Guidelines) SelectMethod->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness ValidationReport Prepare Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SOP Write Standard Operating Procedure (SOP) ValidationReport->SOP

Caption: A generalized workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound requires a careful consideration of the specific analytical needs.

  • RP-HPLC offers a robust, reliable, and versatile method with high specificity and precision, making it suitable for routine quality control and stability studies.

  • GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis or when definitive identification is required. However, the potential need for derivatization adds complexity to the sample preparation.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique that is well-suited for the analysis of pure this compound or in simple formulations where interferences are minimal.

Ultimately, the selected method must be thoroughly validated to ensure that it is fit for its intended purpose, providing reliable and accurate data to support drug development and manufacturing. This guide provides a framework for making an informed decision and for establishing a robust and compliant analytical procedure.

References

A Comparative Guide to the Biological Efficacy of 4-Methoxypyridine-Based PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of a novel class of 4-methoxypyridine-based sulfonamides as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research. We will objectively compare the performance of these emerging inhibitors with established alternatives, supported by experimental data and detailed protocols.

Introduction: The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing processes such as cell proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While inhibitors targeting individual components of this pathway have been developed, the complex feedback loops, such as the activation of AKT upon mTORC1 inhibition, can limit their efficacy. This has spurred the development of dual PI3K/mTOR inhibitors, which offer a more comprehensive blockade of the pathway and have the potential to overcome resistance mechanisms.[2]

Recently, a series of sulfonamide methoxypyridine derivatives has emerged as a promising class of potent PI3K/mTOR dual inhibitors.[2] This guide will focus on a comparative analysis of these compounds, using a representative lead compound from this series and comparing its efficacy against a well-characterized clinical candidate.

The Inhibitors in Focus: A Comparative Overview

For this guide, we will compare the biological efficacy of a lead compound from the sulfonamide methoxypyridine series, Compound 22c (a quinoline-based derivative) , with PF-04691502 , a well-documented clinical trial candidate with a distinct 4-methylpyridopyrimidinone core that also acts as a dual PI3K/mTOR inhibitor.[3]

CompoundScaffoldTarget
Compound 22c Sulfonamide Methoxypyridine (Quinoline)PI3Kα / mTOR
PF-04691502 4-methylpyridopyrimidinonePI3K / mTOR

Comparative Biological Efficacy: In Vitro Data

The following table summarizes the in vitro potency of Compound 22c and PF-04691502 against their primary kinase targets and their anti-proliferative effects in cancer cell lines.

Compound PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM) MCF-7 Cell IC₅₀ (nM) HCT-116 Cell IC₅₀ (nM)
Compound 22c 0.222313020
PF-04691502 1.616Not ReportedNot Reported

Data for Compound 22c is derived from a study by Gao et al.[2] Data for PF-04691502 is from a study by Yuan et al.[3]

Expert Analysis: The data reveals that Compound 22c exhibits exceptionally potent inhibition of PI3Kα, with an IC₅₀ value in the sub-nanomolar range, and maintains potent, albeit less so, activity against mTOR.[2] This dual activity is critical for comprehensively shutting down the signaling pathway. Furthermore, the potent anti-proliferative activity of Compound 22c in the HCT-116 colon cancer cell line (IC₅₀ = 20 nM) is particularly noteworthy.[2]

Mechanism of Action: Dissecting the Downstream Effects

To validate that the observed anti-proliferative effects are a direct consequence of PI3K/mTOR inhibition, the phosphorylation status of downstream effectors is a critical readout. A key substrate of PI3K is AKT, which upon activation, is phosphorylated at Ser473.

A Western blot analysis of HCT-116 cells treated with Compound 22c would be expected to show a dose-dependent decrease in phosphorylated AKT (p-AKT Ser473), while the total AKT levels remain unchanged. This provides direct evidence of target engagement within the cellular context.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Translation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol is adapted from standard ADP-Glo™ Kinase Assay methodologies.[4]

Objective: To determine the IC₅₀ value of a test compound against PI3Kα.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2/PS lipid vesicles

  • ATP

  • Kinase buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[4]

  • Test compound (e.g., Compound 22c) and control inhibitor (e.g., PF-04691502)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor.

  • In a 384-well plate, add 0.5 µL of the inhibitor or vehicle.[4]

  • Prepare a mixture of the PI3Kα enzyme and lipid substrate in kinase buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.[4]

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.[4]

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[4]

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.[5][6][7]

Objective: To determine the anti-proliferative effect (IC₅₀) of a test compound on cancer cell lines.

Materials:

  • MCF-7 or HCT-116 cells

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assays k_start Prepare Inhibitor Dilutions k_reax Set up Kinase Reaction (PI3Kα, ATP, Lipid) k_start->k_reax k_incubate Incubate 60 min at RT k_reax->k_incubate k_adp Measure ADP Production (ADP-Glo™) k_incubate->k_adp k_ic50 Calculate IC₅₀ k_adp->k_ic50 c_seed Seed Cancer Cells (96-well or 6-well plates) c_treat Treat with Inhibitor (72h for MTT, 24h for WB) c_seed->c_treat mtt_add Add MTT Reagent c_treat->mtt_add wb_lyse Lyse Cells & Quantify Protein c_treat->wb_lyse mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read mtt_ic50 Calculate IC₅₀ mtt_read->mtt_ic50 wb_sds SDS-PAGE & Transfer to Membrane wb_lyse->wb_sds wb_probe Probe with Primary Abs (p-AKT, Total AKT) wb_sds->wb_probe wb_detect Detect with Secondary Ab & ECL wb_probe->wb_detect wb_analyze Analyze Band Intensity wb_detect->wb_analyze

Caption: Workflow for evaluating kinase inhibitor efficacy.

Western Blot for p-AKT (Ser473)

This protocol outlines the key steps for assessing target engagement in cells.[8][9]

Objective: To measure the effect of a test compound on AKT phosphorylation.

Materials:

  • HCT-116 cells

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the test compound for 24 hours.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.[8]

  • Quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibody against p-AKT (e.g., 1:1000 dilution) overnight at 4°C.[9]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and imaging system.

  • Strip the membrane and re-probe for total AKT as a loading control.

  • Quantify band intensities to determine the ratio of p-AKT to total AKT.

Conclusion and Future Directions

The 4-methoxypyridine-based sulfonamide, exemplified by Compound 22c, demonstrates remarkable potency as a dual PI3K/mTOR inhibitor, with superior in vitro activity against PI3Kα and potent anti-proliferative effects in cancer cells compared to the clinical candidate PF-04691502.[2] The provided experimental protocols offer a robust framework for validating these findings and further exploring the therapeutic potential of this chemical scaffold.

Future studies should focus on comprehensive selectivity profiling against other kinases, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy evaluation in xenograft models to fully characterize the potential of these 4-methoxypyridine-based inhibitors as next-generation cancer therapeutics.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for the efficient synthesis of novel chemical entities. This guide provides an in-depth comparative analysis of the kinetic studies of reactions involving 4-Methoxy-3-nitropyridine, a key heterocyclic building block in the synthesis of biologically active molecules. We will delve into the prevalent reaction mechanisms, compare the performance of various nucleophiles, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Significance of this compound in Medicinal Chemistry

This compound serves as a versatile precursor in the development of a range of therapeutics, particularly in oncology. The unique electronic arrangement of the pyridine ring, activated by the nitro group and influenced by the methoxy group, makes it a valuable scaffold for creating compounds that can interact with biological targets with high specificity. Derivatives of this molecule have been investigated as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in cancer therapy[1]. A comprehensive understanding of its reactivity and reaction kinetics is therefore essential for optimizing the synthesis of these potential drug candidates.

The Prevalent Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic setup renders the carbon atoms at the 2- and 4-positions highly electrophilic and susceptible to attack by nucleophiles. In the case of this compound, the methoxy group at the 4-position acts as the leaving group.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization. This initial step is typically the rate-determining step of the reaction[2][3].

  • Elimination of the Leaving Group: In the second, generally faster step, the methoxy group is eliminated as a methoxide ion, and the aromaticity of the pyridine ring is restored, yielding the 4-substituted-3-nitropyridine product.

Caption: Generalized SNAr mechanism for this compound.

Comparative Kinetic Performance of Nucleophiles

Nucleophile (Secondary Amine)pKa of Conjugate AcidSecond-Order Rate Constant (k₂) at 20°C (M⁻¹s⁻¹) for 2-methoxy-3-nitropyridine
Pyrrolidine11.271.15 x 10⁻²
Piperidine11.127.94 x 10⁻³
Morpholine8.333.16 x 10⁻⁴

Data sourced from a kinetic study on 2-methoxy-3-nitropyridine[4].

The data clearly indicates that the reactivity of the secondary amines correlates with their basicity, with the more basic amines exhibiting higher reaction rates. The linear Brønsted-type plots obtained in this study (βnuc = 0.52) further support a mechanism where the nucleophilic attack is the rate-determining step[4]. It is reasonable to expect a similar trend in reactivity for this compound.

Thiols are another important class of nucleophiles in organic synthesis. Kinetic studies on the SNAr reactions of 1-chloro-2,4-dinitrobenzene with various biothiols have shown that the reactivity is dependent on the pKa of the thiol group, with the anionic thiolate being the active nucleophile[5]. A similar dependence is anticipated for reactions with this compound.

The Electronic Influence of the Methoxy Group

The position of the methoxy group on the pyridine ring significantly influences the molecule's reactivity. In this compound, the methoxy group is at a position para to the ring nitrogen. While the methoxy group is generally considered an electron-donating group through resonance, its inductive effect is electron-withdrawing. In the context of SNAr, where the attack occurs at the carbon bearing the methoxy group, its role as a leaving group is primary.

The stability of the Meisenheimer complex is key to the reaction rate. The electron-withdrawing nitro group at the 3-position is crucial for stabilizing the negative charge of the intermediate through resonance. The pyridine nitrogen also contributes to this stabilization by withdrawing electron density from the ring[2][3].

Experimental Protocols for Kinetic Studies

Accurate kinetic data is the cornerstone of understanding reaction mechanisms and optimizing conditions. Below are detailed, self-validating protocols for conducting kinetic studies on the reactions of this compound.

Kinetic Analysis via UV-Vis Spectrophotometry

This method is well-suited for monitoring reactions where there is a significant change in the UV-Vis spectrum between the reactants and products. The reaction is monitored under pseudo-first-order conditions to simplify the rate law.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).

  • Prepare a series of buffer solutions containing the nucleophile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The nucleophile must be in large excess (at least 10-fold) to maintain pseudo-first-order conditions.

2. Instrumentation Setup:

  • Use a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1°C).

  • Determine the wavelength of maximum absorbance (λmax) for the expected product. The starting material should have minimal absorbance at this wavelength.

3. Kinetic Measurement:

  • Pipette the nucleophile solution into a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.

  • Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the cuvette. Mix rapidly and thoroughly.

  • Immediately begin recording the absorbance at the predetermined λmax as a function of time until the absorbance value plateaus, indicating reaction completion.

4. Data Analysis:

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

  • Plot the calculated k_obs values against the corresponding nucleophile concentrations. The slope of this linear plot will give the second-order rate constant (k₂).

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Substrate & Nucleophile Series) Equilibrate Equilibrate Nucleophile in Cuvette Reagents->Equilibrate Inject Inject Substrate & Mix Equilibrate->Inject Record Record Absorbance vs. Time Inject->Record Fit_kobs Fit Data to First-Order Equation to get k_obs Record->Fit_kobs Plot_k2 Plot k_obs vs. [Nucleophile] to get k₂ Fit_kobs->Plot_k2

Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.

Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reactions in complex mixtures or when there is no convenient spectroscopic handle.

1. Reaction Setup:

  • In a thermostatted reaction vessel, combine the solvent and the nucleophile. Allow the mixture to reach the desired reaction temperature.

  • Initiate the reaction by adding a known amount of this compound.

2. Sample Collection and Quenching:

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a strong acid to neutralize an amine nucleophile) or by rapid dilution with the mobile phase.

3. HPLC Analysis:

  • Inject the quenched samples onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

  • Use a suitable mobile phase to achieve good separation of the starting material and the product.

  • Quantify the concentrations of the reactant and product at each time point by integrating the respective peak areas and using a calibration curve.

4. Data Analysis:

  • Plot the concentration of the reactant versus time.

  • Determine the initial reaction rate from the slope of the tangent to the curve at t=0.

  • Use the method of initial rates with varying initial concentrations of reactants to determine the reaction order and the rate constant.

Conclusion

The kinetic study of reactions involving this compound is crucial for the efficient development of novel therapeutics. The predominant SNAr mechanism is highly influenced by the nature of the nucleophile, with more basic nucleophiles generally leading to faster reaction rates. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the reactivity of this important synthetic intermediate. By understanding the kinetics and mechanism of its reactions, scientists can better design and optimize synthetic routes to access a wide range of biologically active molecules.

References

A Comparative Guide to Cross-Reactivity Profiling of 4-Methoxy-3-nitropyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most significant hurdles is ensuring target specificity. A compound that inhibits its intended target with high potency is only half the story; its interactions with unintended targets—its cross-reactivity—can lead to unforeseen toxicities or a dilution of therapeutic effect.[1][2][3] This guide provides a comprehensive framework for characterizing the selectivity of novel kinase inhibitors built upon the 4-Methoxy-3-nitropyridine scaffold, a versatile building block in medicinal chemistry.[4][5]

Given the relative novelty of this scaffold in publicly documented kinase inhibitor programs, this guide does not present a retrospective analysis. Instead, it offers a prospective, multi-tiered strategy for researchers to generate a robust selectivity profile for their proprietary compounds. We will delve into the causality behind experimental choices, provide validated protocols, and compare the utility of orthogonal methodologies, from broad in vitro screens to unbiased proteome-wide analyses in a cellular context.

The Imperative for Selectivity: Why Profile?

The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[6][7] This structural similarity makes achieving inhibitor selectivity a formidable challenge.[8] A non-selective compound can lead to:

  • Off-Target Toxicity: Inhibition of essential housekeeping kinases can cause cellular toxicity, derailing a development program.[9]

  • Polypharmacology: While sometimes beneficial (e.g., in multi-targeted cancer therapies), unintended polypharmacology must be understood and controlled, not discovered by accident.[3][6]

Therefore, a rigorous, multi-faceted profiling strategy is not a supplementary exercise but a core component of the critical path in kinase drug discovery.

A Multi-Tiered Strategy for Comprehensive Profiling

We advocate for a phased approach that progressively builds a higher-resolution picture of a compound's selectivity, balancing throughput, cost, and depth of information.

G cluster_0 Profiling Strategy cluster_1 Key Outputs Tier1 Tier 1: Broad Kinome Screening (In Vitro Landscape) Tier2 Tier 2: Cellular Target Engagement (In Situ Validation) Tier1->Tier2 Validate Hits Output1 Potency (IC50/Kd) Selectivity Score Initial Hit List Tier1->Output1 Tier3 Tier 3: Unbiased Proteomics (Global Off-Target Discovery) Tier2->Tier3 Characterize Lead Output2 Cellular EC50 Target Occupancy Confirmation of On-Target Activity Tier2->Output2 Output3 Comprehensive List of On- and Off-Target Binders Novel Target Identification Tier3->Output3

Caption: A three-tiered strategy for kinase inhibitor selectivity profiling.

Tier 1: In Vitro Kinome-Wide Landscape Analysis

The first step is to rapidly assess the compound's activity against a large, representative panel of purified kinases. This provides a broad, albeit simplified, view of its selectivity profile.

Methodology Comparison:

Assay Type Principle Primary Output Pros Cons
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[6]IC₅₀Gold standard for activity, highly sensitive.Requires handling of radioactive materials, lower throughput.
Fluorescence/Luminescence-Based Assays Detects ATP consumption or ADP production using coupled enzyme systems.IC₅₀High-throughput, no radioactivity.Prone to compound interference (color, fluorescence).
Competitive Binding Assays (e.g., KINOMEscan™) Measures the displacement of an immobilized, broad-spectrum ligand from the kinase active site by the test compound.KₚATP-independent, direct measure of binding affinity, very large panels available.[10]Does not measure inhibition of catalytic activity.

Experimental Causality:

  • Why start with a single high concentration screen (e.g., 1 µM)? This is a cost-effective way to quickly eliminate non-selective compounds and identify a preliminary hit list.[11] Any kinase showing significant inhibition (e.g., >70%) at this concentration is flagged for follow-up.

  • Why follow up with dose-response curves (IC₅₀/Kₚ)? This provides a quantitative measure of potency, which is essential for comparing on-target vs. off-target activity and for guiding medicinal chemistry efforts.[11]

  • Why is the ATP concentration critical in activity assays? For ATP-competitive inhibitors, the measured IC₅₀ is dependent on the ATP concentration. Assays are often run at or near the Kₘ‚ₐₜₚ for each kinase to allow for a more direct comparison of inhibitor potencies across the panel.[6][12]

Protocol: Representative Large-Panel Kinase Screen
  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a series of dilutions for dose-response testing.

  • Assay Plate Preparation: Dispense the compound dilutions into a multi-well assay plate. Include vehicle (DMSO) controls and a known reference inhibitor for each kinase.

  • Kinase Reaction (Radiometric Example): a. To each well, add the specific kinase, its corresponding peptide substrate, and the assay buffer. b. Allow the compound and kinase to pre-incubate for 10-15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated. c. Initiate the kinase reaction by adding the ATP mix, containing both unlabeled ATP (at Kₘ‚ₐₜₚ concentration) and [γ-³³P]-ATP. d. Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C, ensuring the reaction remains in the linear range.

  • Reaction Termination and Signal Detection: a. Stop the reaction by adding a strong acid (e.g., phosphoric acid). b. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. c. Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP. d. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Fit the dose-response data to a sigmoidal curve to determine the IC₅₀ value. c. Calculate a Selectivity Score (S-score) , such as S(10), which is the number of kinases with >90% inhibition at a given concentration (e.g., 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[13]

Tier 2: Cellular Target Engagement and Selectivity

An in vitro IC₅₀ does not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular permeability, efflux pumps, and high intracellular ATP concentrations can all affect a compound's efficacy. Tier 2 methodologies directly measure target binding within intact cells.

Methodology Comparison:

Assay Type Principle Primary Output Pros Cons
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein against thermal denaturation.[14][15]Thermal Shift (ΔTₘ), Cellular EC₅₀Label-free, works with unmodified compounds, confirms direct physical binding in situ.[16]Requires a specific antibody for detection, lower throughput for melt curves.
NanoBRET™ Target Engagement Measures compound binding via Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Cellular IC₅₀High-throughput, real-time measurement in live cells.Requires genetic modification of cells to express the fusion protein.
Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol confirms that your compound physically binds to its intended target inside the cell.

G cluster_0 CETSA Workflow start Treat intact cells with compound or vehicle heat Heat cell suspension across a temperature gradient start->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble (stabilized) protein from precipitated (denatured) protein lyse->centrifuge collect Collect supernatant centrifuge->collect detect Detect target protein in supernatant via Western Blot or other immunoassay collect->detect end Generate melt curve and determine thermal shift (ΔTm) detect->end

Caption: The experimental workflow for a CETSA melt curve experiment.

  • Cell Culture and Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat cells with the this compound compound at a high concentration (e.g., 10x the in vitro IC₅₀) or with vehicle (DMSO) for 1-2 hours.

  • Heating Step: Resuspend the treated cells in PBS and aliquot into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at 25°C. The temperature range must bracket the melting temperature of the target protein.

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This avoids the use of detergents that could interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, stabilized proteins. Quantify the amount of the target protein using a specific antibody via Western Blot, ELISA, or AlphaScreen®.[17]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[15] This can be followed by an isothermal dose-response fingerprint (ITDRF) experiment, where cells are heated at a single, fixed temperature while the compound concentration is varied, to generate a cellular EC₅₀.[16]

Tier 3: Unbiased Chemical Proteomics for Global Off-Target Discovery

For a lead candidate, it is crucial to move beyond hypothesis-driven validation and perform an unbiased search for all potential binding partners. Chemical proteomics techniques, such as the Kinobeads approach, excel at this.[18][19]

Principle: The Kinobeads method uses a mixture of non-selective, ATP-competitive kinase inhibitors immobilized on beads to enrich a large portion of the expressed kinome from a cell lysate.[20] The test compound is added to the lysate in a free, unmodified form. It competes with the beads for binding to its specific targets. Proteins that are bound by the test compound will be less abundant in the bead pulldown compared to a vehicle control. This difference is then quantified by mass spectrometry.[21]

G cluster_0 Kinobeads Workflow start Prepare cell lysate treat Incubate lysate with varying concentrations of test compound start->treat enrich Add Kinobeads to compete for and enrich kinase binders treat->enrich wash Wash beads to remove non-specific binders enrich->wash elute Elute bound proteins wash->elute digest Digest proteins into peptides (e.g., with trypsin) elute->digest analyze Analyze peptides by LC-MS/MS for identification and quantification digest->analyze end Generate dose-response curves for all identified proteins analyze->end

Caption: Workflow for Kinobeads-based chemical proteomics.

Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation: Grow cells of interest and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine the total protein concentration.

  • Competition Binding: Aliquot the lysate. To each aliquot, add the this compound compound at a range of concentrations (e.g., 8-point, 3-fold serial dilution) or vehicle (DMSO). Incubate for 45-60 minutes at 4°C to allow the compound to bind to its targets.

  • Kinase Enrichment: Add the Kinobeads slurry to each lysate and incubate for another 60 minutes at 4°C with rotation. This allows kinases not bound by the test compound to bind to the immobilized inhibitors.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.

  • Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer and heating. Reduce, alkylate, and digest the proteins into peptides overnight using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry. This will identify the proteins present in each sample and quantify their relative abundance.

  • Data Analysis: For each identified protein, plot its signal intensity against the concentration of the test compound. Proteins that are true targets of the compound will show a dose-dependent decrease in abundance, from which an apparent dissociation constant (Kₚₐₚₚ) can be calculated. This provides a comprehensive, quantitative profile of the compound's targets and off-targets in a near-native context.[21]

Conclusion and Forward Look

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, its potential can only be realized through a rigorous and systematic evaluation of selectivity. By employing the multi-tiered strategy outlined in this guide—moving from broad in vitro panels to cellular target validation and finally to unbiased proteomic profiling—researchers can build a comprehensive understanding of their compound's behavior. This data-driven approach is essential for making informed decisions, mitigating risks associated with off-target effects, and ultimately increasing the probability of success in the long and arduous path of drug development.

References

The Synthetic Chemist's Compass: Benchmarking 4-Methoxy-3-nitropyridine Against its Halogenated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical and agrochemical synthesis, the choice of a foundational building block can dictate the efficiency, robustness, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic intermediates, substituted nitropyridines stand out as versatile scaffolds, primed for a variety of chemical transformations. This guide offers an in-depth comparative analysis of 4-Methoxy-3-nitropyridine , benchmarking its performance against a common and structurally related alternative, 4-Chloro-3-nitropyridine . Through an examination of their reactivity in key synthetic operations—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction—we aim to provide researchers, scientists, and drug development professionals with a data-driven framework for informed decision-making in their synthetic endeavors.

At the Crossroads of Reactivity: Methoxy vs. Chloro Substitution

The core difference in the synthetic utility of this compound and 4-chloro-3-nitropyridine lies in the nature of the substituent at the 4-position. The methoxy group in the former is a moderately activating group for electrophilic aromatic substitution (though the pyridine ring itself is electron-deficient) and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, albeit a less conventional one than a halogen. Conversely, the chloro group in the latter is a deactivating group for electrophilic substitution but serves as a classical and efficient leaving group in SNAr reactions. Furthermore, this chloro substituent provides a handle for a vast array of palladium-catalyzed cross-coupling reactions.

This fundamental difference in electronic and leaving group ability sets the stage for a nuanced comparison of their performance in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Leaving Groups

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic systems like nitropyridines. The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions.

A seminal study by Chapman and Rees in 1954 provided quantitative data on the reactivity of various chloronitropyridines with piperidine, which can serve as a benchmark for 4-chloro-3-nitropyridine.

Table 1: Comparative Reactivity of Chloronitropyridine Isomers in SNAr with Piperidine

SubstratePosition of ClPosition of NO₂Relative Reactivity
2-Chloro-3-nitropyridine23High
4-Chloro-3-nitropyridine43Very High
2-Chloro-5-nitropyridine25Moderate

Data adapted from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

The "very high" reactivity of 4-chloro-3-nitropyridine is attributed to the strong activation by the ortho nitro group, which effectively stabilizes the negative charge in the Meisenheimer intermediate.

For this compound, the methoxy group is a poorer leaving group than chloride. However, under forcing conditions (e.g., higher temperatures, stronger nucleophiles, or with the use of additives), it can be displaced. The choice between these two intermediates often comes down to a trade-off between reactivity and the desired synthetic outcome. 4-chloro-3-nitropyridine will generally provide higher yields and require milder conditions for SNAr, making it the go-to choice for introducing a wide range of nucleophiles at the 4-position.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitropyridine substrate (1.0 equiv.).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, DMF, or DMSO) to a concentration of approximately 0.1-0.2 M.

  • Add the amine nucleophile (1.1-1.5 equiv.) to the solution.

  • If the nucleophile is an amine salt or to scavenge the acid byproduct, add a non-nucleophilic base such as triethylamine (1.2 equiv.) or potassium carbonate (2.0 equiv.).

Reaction Conditions:

  • Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • If the solvent is water-miscible, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Nitropyridine in Anhydrous Solvent add_nuc Add Amine Nucleophile start->add_nuc add_base Add Base (if needed) add_nuc->add_base heat Heat to Appropriate Temp. add_base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Pure Product Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar_R Ar-R' RedElim->Ar_R Product ArX Ar-X ArX->OxAdd Ar = 4-(3-nitropyridyl) X = Cl R_B R'-B(OR)₂ R_B->Transmetal Base

A Senior Application Scientist's Guide to 4-Methoxy-3-nitropyridine: A Comparative Analysis of its Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methoxy-3-nitropyridine in Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a valuable and versatile building block, primarily owing to the unique reactivity conferred by its substituted pyridine core. The electron-withdrawing nitro group at the 3-position, coupled with the electron-donating methoxy group at the 4-position, orchestrates a delicate electronic balance that dictates its utility in key synthetic transformations.[1]

This guide provides an in-depth, comparative analysis of the applications of this compound, with a particular focus on its pivotal role in the synthesis of pharmaceutically relevant scaffolds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its primary transformations, and objectively compare its performance with alternative synthetic strategies. This analysis is designed to equip researchers with the critical insights necessary to make informed decisions in the design and execution of synthetic routes for novel therapeutic agents.

Core Application: A Gateway to Substituted Aminopyridines

The principal application of this compound lies in its efficient conversion to 4-amino-3-methoxypyridine. This transformation is of significant interest as the resulting aminopyridine is a key intermediate in the synthesis of a multitude of bioactive molecules, particularly kinase inhibitors.[2][3][4] The strategic placement of the amino and methoxy groups on the pyridine ring provides a valuable scaffold for further functionalization in drug discovery programs.[2][3]

The Primary Synthetic Route: Catalytic Hydrogenation

The most established and widely employed method for the synthesis of 4-amino-3-methoxypyridine from this compound is catalytic hydrogenation. This reaction proceeds with high efficiency and selectivity, making it a preferred route in both academic and industrial settings.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reactants: this compound, Hydrogen gas (H₂), Palladium on carbon (10% Pd/C)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, a catalytic amount of 10% Pd/C (typically 5-10 mol%) is added.

    • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to afford 4-amino-3-methoxypyridine.

Yield Data:

CatalystSolventPressure (atm)Temperature (°C)Reported Yield (%)
10% Pd/CEthanol125>95
10% Pd/CMethanol425~100

This data is a synthesis of typical yields reported in the literature and may vary based on specific reaction conditions and scale.

dot graph "Catalytic_Hydrogenation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "H2_PdC" [label="H₂ (1-4 atm)\n10% Pd/C", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-amino-3-methoxypyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent" [label="Ethanol or\nMethanol", shape=plaintext, fontcolor="#5F6368"];

"this compound" -> "4-amino-3-methoxypyridine" [label="Reduction"]; "H2_PdC" -> "4-amino-3-methoxypyridine"; "Solvent" -> "4-amino-3-methoxypyridine"; } Caption: Catalytic hydrogenation of this compound.

Comparative Analysis: Alternative Synthetic Strategies

While the catalytic hydrogenation of this compound is a highly efficient process, it is instructive to consider alternative synthetic routes to the target 4-amino-3-methoxypyridine scaffold. This comparison allows for a comprehensive understanding of the advantages and disadvantages of each approach, considering factors such as starting material availability, reaction conditions, and overall step economy.

Alternative Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][5][6] In principle, 4-amino-3-methoxypyridine could be synthesized from a 4-halo-3-methoxypyridine precursor.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

dot graph "Buchwald_Hartwig_Amination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"4-Halo-3-methoxypyridine" [label="4-Chloro-3-methoxypyridine\nor 4-Bromo-3-methoxypyridine", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine_Source" [label="Ammonia Source\n(e.g., NH₃, Benzophenone Imine)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pd_Catalyst" [label="Pd Catalyst\n(e.g., Pd₂(dba)₃)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ligand" [label="Ligand\n(e.g., Xantphos, BINAP)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base\n(e.g., NaOtBu, Cs₂CO₃)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-amino-3-methoxypyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Halo-3-methoxypyridine" -> "4-amino-3-methoxypyridine" [label="C-N Coupling"]; "Amine_Source" -> "4-amino-3-methoxypyridine"; "Pd_Catalyst" -> "4-amino-3-methoxypyridine"; "Ligand" -> "4-amino-3-methoxypyridine"; "Base" -> "4-amino-3-methoxypyridine"; } Caption: Proposed Buchwald-Hartwig amination route.

Performance Comparison:

FeatureCatalytic Hydrogenation of this compoundBuchwald-Hartwig Amination of 4-Halo-3-methoxypyridine
Starting Material This compound (commercially available)4-Halo-3-methoxypyridine (may require synthesis)
Reagents H₂, Pd/C (relatively inexpensive and simple)Pd catalyst, ligand, strong base (more expensive and complex)
Reaction Conditions Mild temperature and pressureOften requires elevated temperatures and inert atmosphere
Yield Typically very high (>95%)Highly variable depending on substrate, catalyst, and ligand
Atom Economy HighLower, due to the use of stoichiometric base and generation of salt byproducts
Scalability Well-established and scalableCan be challenging to scale up due to catalyst cost and sensitivity

Causality Behind Experimental Choices: The preference for the catalytic hydrogenation route stems from its simplicity, high efficiency, and cost-effectiveness. The starting material is readily accessible, and the reaction conditions are mild, avoiding the need for expensive and air-sensitive reagents required for the Buchwald-Hartwig amination. While the Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, its application here would necessitate the synthesis of the halopyridine precursor, adding steps to the overall sequence and likely reducing the overall yield.

Alternative Route 2: Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[7] Similar to the Buchwald-Hartwig approach, this would involve the reaction of a 4-halo-3-methoxypyridine with an ammonia source.

Proposed Synthetic Workflow: Copper-Catalyzed Amination

dot graph "Ullmann_Condensation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"4-Halo-3-methoxypyridine" [label="4-Iodo-3-methoxypyridine\nor 4-Bromo-3-methoxypyridine", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine_Source" [label="Ammonia Source\n(e.g., NH₃, NaN₃ followed by reduction)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cu_Catalyst" [label="Cu Catalyst\n(e.g., CuI, Cu₂O)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ligand" [label="Ligand (optional)\n(e.g., DMEDA)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base\n(e.g., K₂CO₃, K₃PO₄)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-amino-3-methoxypyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Halo-3-methoxypyridine" -> "4-amino-3-methoxypyridine" [label="C-N Coupling"]; "Amine_Source" -> "4-amino-3-methoxypyridine"; "Cu_Catalyst" -> "4-amino-3-methoxypyridine"; "Ligand" -> "4-amino-3-methoxypyridine"; "Base" -> "4-amino-3-methoxypyridine"; } Caption: Proposed Copper-Catalyzed Amination route.

Performance Comparison:

FeatureCatalytic Hydrogenation of this compoundCopper-Catalyzed Amination of 4-Halo-3-methoxypyridine
Starting Material This compound (commercially available)4-Halo-3-methoxypyridine (may require synthesis, iodo derivative often preferred)
Reagents H₂, Pd/CCu catalyst, base (less expensive than Pd, but can require harsh conditions)
Reaction Conditions Mild temperature and pressureOften requires high temperatures (100-200 °C)
Yield Typically very high (>95%)Generally lower and more variable than hydrogenation
Substrate Scope Specific to the reduction of the nitro groupBroader for various amines, but can be substrate-dependent
Environmental Impact Pd is a precious metal, but used in catalytic amountsCopper is more abundant, but reactions can generate more waste

Trustworthiness of the Primary Protocol: The catalytic hydrogenation of this compound is a self-validating system in that the reaction is clean, high-yielding, and the product is easily isolated and purified. The disappearance of the starting material and the appearance of the product can be readily monitored by standard analytical techniques, providing a high degree of confidence in the outcome. In contrast, cross-coupling reactions often require extensive optimization of catalyst, ligand, base, and solvent, and can be prone to side reactions, making them less reliable for this specific transformation.

Conclusion: The Enduring Utility of this compound

Based on this comparative analysis, this compound remains the premier starting material for the synthesis of 4-amino-3-methoxypyridine. The catalytic hydrogenation route offers a clear advantage in terms of efficiency, simplicity, cost-effectiveness, and scalability. While alternative methods like the Buchwald-Hartwig amination and Ullmann condensation are invaluable in the broader context of organic synthesis, for this specific transformation, the well-established and robust nature of the hydrogenation protocol makes it the superior choice.

The strategic value of this compound is therefore intrinsically linked to the importance of the 4-amino-3-methoxypyridine scaffold in medicinal chemistry. As the quest for novel kinase inhibitors and other therapeutic agents continues, the demand for efficient and reliable access to this key intermediate will ensure that this compound remains a cornerstone in the synthetic chemist's toolbox.

References

Safety Operating Guide

Navigating the Disposal of 4-Methoxy-3-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance, directly impacting personnel safety and environmental integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Methoxy-3-nitropyridine, a compound frequently utilized in pharmaceutical research. Our approach is grounded in established safety protocols and regulatory compliance, ensuring that your laboratory practices are not only scientifically sound but also rigorously safe.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. This compound presents a clear hazard profile that necessitates stringent safety measures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following GHS classifications: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335)[1][2]. Therefore, a proactive approach to personal protection is non-negotiable.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)Corrosion, Exclamation markChemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm), splash-proof safety goggles, face shield, and a properly fitted lab coat.
Skin Irritation (Category 2)Corrosion, Exclamation markChemical-resistant gloves, lab coat.
Serious Eye Damage (Category 1)CorrosionTightly sealed safety goggles and a face shield are mandatory.
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract IrritationExclamation markWork in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Incompatible Materials: Store and handle this compound away from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.

Strategic Disposal Planning: A Risk-Based Approach

The following decision-making workflow provides a logical pathway for managing this compound waste.

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Unused/Expired This compound D Collect in a designated, compatible, and properly sealed hazardous waste container. A->D B Contaminated Labware (e.g., glassware, pipette tips) B->D C Contaminated PPE (e.g., gloves, lab coat) C->D E Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date Associated Hazards (e.g., Irritant, Harmful) D->E F Store in a designated, well-ventilated, and secure hazardous waste accumulation area. E->F G Arrange for pickup and disposal by a licensed hazardous waste management company. F->G Spill_Response_Workflow A Spill Occurs B Alert personnel in the immediate area. A->B C Evacuate the area if the spill is large or you feel unwell. A->C D If safe to do so, don appropriate PPE. A->D E Contain the spill using an inertabsorbent material (e.g., vermiculite, sand). D->E F Carefully sweep the absorbed material into a designated hazardous waste container. E->F G Decontaminate the spill area with a mild detergent and water solution. F->G H Collect all cleanup materials and contaminated PPE for hazardous waste disposal. G->H I Report the incident to your supervisor and EHS department. H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-nitropyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.